Product packaging for N-Methylpregabalin(Cat. No.:CAS No. 1155843-61-0)

N-Methylpregabalin

Cat. No.: B564254
CAS No.: 1155843-61-0
M. Wt: 173.256
InChI Key: MADUVMLGQASXOK-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-Methylpregabalin is a known metabolite of the pharmaceutical agent pregabalin . As a research compound, it offers scientists a valuable tool for investigating the metabolism, pharmacokinetics, and biochemical pathways of gabapentinoid drugs . Pregabalin, the parent compound, is an anticonvulsant and analgesic that exerts its primary pharmacological effect by binding with high affinity to the α2δ-1 subunit of voltage-gated calcium channels in the central nervous system . This binding modulates calcium influx at nerve terminals, leading to a reduction in the release of several excitatory neurotransmitters, which is believed to underlie its therapeutic benefits in conditions like neuropathic pain and epilepsy . Research into metabolites like this compound is crucial for a comprehensive understanding of the in vivo activity and disposition of its parent drug. This product is provided strictly For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19NO2 B564254 N-Methylpregabalin CAS No. 1155843-61-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-5-methyl-3-(methylaminomethyl)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-7(2)4-8(6-10-3)5-9(11)12/h7-8,10H,4-6H2,1-3H3,(H,11,12)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MADUVMLGQASXOK-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)O)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](CC(=O)O)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10652655
Record name (3S)-5-Methyl-3-[(methylamino)methyl]hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1155843-61-0
Record name (3S)-5-Methyl-3-[(methylamino)methyl]hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-Methylpregabalin: A Technical Guide to its Discovery, Synthesis, and Biological Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylpregabalin, chemically known as (3S)-5-methyl-3-(methylaminomethyl)hexanoic acid, is the principal metabolite of the widely prescribed pharmaceutical agent, pregabalin. While pregabalin exerts its therapeutic effects through high-affinity binding to the α2δ subunit of voltage-gated calcium channels, the addition of a methyl group to the primary amine fundamentally alters this interaction. This technical guide provides an in-depth review of the discovery context of this compound, details its synthesis, and presents a comparative analysis of its binding affinity. Detailed experimental protocols for its synthesis and for relevant binding assays are provided to support further research. This document serves as a comprehensive resource for professionals engaged in neuroscience, medicinal chemistry, and drug development.

Discovery and Background

The discovery of this compound is intrinsically linked to the development and metabolic profiling of its parent compound, pregabalin. Pregabalin, ((S)-3-(aminomethyl)-5-methylhexanoic acid), was synthesized in the 1990s as a structural analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[1] Although designed as a GABA analog, its mechanism of action was later found to be distinct from GABAergic pathways.[2] Instead, pregabalin binds with high affinity to the α2δ auxiliary subunit of voltage-gated calcium channels (VGCCs).[3]

During preclinical and clinical development, metabolic studies of pregabalin revealed that it undergoes minimal metabolism in humans, with approximately 98% of the drug excreted unchanged in the urine.[2] The main metabolite identified is this compound, formed by the methylation of the primary amino group of the parent molecule.[2] This metabolic conversion, though minor, is crucial for understanding the complete pharmacological profile and structure-activity relationships (SAR) of pregabalin and its derivatives.

Mechanism of Action and the Impact of N-Methylation

The therapeutic effects of pregabalin in conditions such as neuropathic pain, epilepsy, and anxiety disorders are mediated by its interaction with the α2δ-1 and α2δ-2 subunits of presynaptic VGCCs in the central nervous system.[4][5] This binding is thought to reduce the trafficking of calcium channels to the presynaptic terminal, leading to a decrease in calcium influx upon neuronal depolarization.[6] The subsequent reduction in the release of excitatory neurotransmitters—including glutamate, norepinephrine, and substance P—is believed to underlie its analgesic, anticonvulsant, and anxiolytic properties.[2]

The primary amino group of pregabalin is a critical pharmacophore for high-affinity binding to the α2δ subunit.[7] Structure-activity relationship studies have consistently demonstrated that modification at this position significantly impacts binding. The introduction of a methyl group to form this compound results in a dramatic reduction in binding affinity for the α2δ subunit.[7] Preclinical data indicate that this compound has minimal to negligible activity at this target, rendering it significantly less potent than its parent compound in modulating VGCC function.[7]

Pregabalin_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal VGCC Voltage-Gated Calcium Channel (VGCC) a2d α2δ Subunit VGCC->a2d association Ca_ion Ca²⁺ VGCC->Ca_ion Ca²⁺ Influx a2d->VGCC Modulates trafficking & function Pregabalin Pregabalin Pregabalin->a2d High-affinity binding Pregabalin->Block Vesicle Synaptic Vesicle (contains Glutamate) Vesicle->Glutamate_released Exocytosis Ca_ion->Vesicle Triggers vesicle fusion Glutamate_receptor Postsynaptic Receptor Glutamate_released->Glutamate_receptor Binds Signal Signal Propagation Glutamate_receptor->Signal Depolarization Action Potential (Depolarization) Depolarization->VGCC Opens channel

Caption: Pregabalin's mechanism of action at the presynaptic terminal.

Quantitative Data: Comparative Binding Affinity

The profound impact of subtle structural modifications is evident when comparing the binding affinities of pregabalin and its methylated analogs to the α2δ-1 subunit. While specific binding affinity values for this compound are not extensively reported, it is consistently characterized as having significantly reduced affinity. In contrast, methylation at the 4-position of the hexanoic acid backbone (4-Methylpregabalin) has been shown to enhance binding.

CompoundChemical Structureα2δ-1 Subunit Binding Affinity (Ki)Fold Change vs. Pregabalin
Pregabalin (S)-3-(aminomethyl)-5-methylhexanoic acid~48 nM[7][8]1x (Reference)
This compound (S)-3-(methylaminomethyl)-5-methylhexanoic acidMinimal / Negligible[7]>>100x Decrease (Estimated)
(3R,4R)-4-Methylpregabalin (3R,4R)-3-(aminomethyl)-4,5-dimethylhexanoic acid~12 nM[8]4x Increase

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, with direct N-methylation of the primary amine of pregabalin being a straightforward approach. Reductive amination is a common and effective method for this transformation. This process involves the reaction of pregabalin with formaldehyde to form an intermediate imine (or iminium ion), which is then reduced in situ by a reducing agent such as sodium borohydride to yield the N-methylated product.

Synthesis_Workflow Pregabalin Pregabalin (Starting Material) Reaction Reductive Amination (One-pot reaction) Pregabalin->Reaction Reagents 1. Formaldehyde (aq) 2. Sodium Borohydride (NaBH₄) Reagents->Reaction Workup Reaction Quench & Acidification Reaction->Workup Crude Product Purification Purification (e.g., Chromatography) Workup->Purification Product This compound (Final Product) Purification->Product Purified Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Protocol for Synthesis of this compound via Reductive Amination

This protocol describes a general method for the N-methylation of (S)-pregabalin using formaldehyde and sodium borohydride.

Materials:

  • (S)-Pregabalin

  • Formaldehyde (37% solution in water)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separation funnel

Procedure:

  • Dissolution: Dissolve (S)-pregabalin (1.0 equivalent) in a mixture of methanol and water in a round-bottom flask. Stir the solution at room temperature until all solids are dissolved.

  • Imine Formation: Cool the solution to 0 °C using an ice bath. Add aqueous formaldehyde (1.1 equivalents) dropwise to the stirred solution. Allow the reaction to stir at 0 °C for 30 minutes.

  • Reduction: While maintaining the temperature at 0 °C, add sodium borohydride (1.5 equivalents) portion-wise over 30-45 minutes. Caution: Hydrogen gas evolution will occur.

  • Reaction Progression: After the addition of NaBH₄ is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the pH is acidic (~pH 2-3) and gas evolution ceases.

  • Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.

  • Purification: The resulting aqueous solution can be purified using ion-exchange chromatography. Alternatively, for extraction, adjust the pH to the isoelectric point of this compound. Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Final Purification: Further purification can be achieved by recrystallization or column chromatography if necessary.

Protocol for α2δ Subunit Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of test compounds for the α2δ subunit using [³H]gabapentin.

Materials:

  • Porcine or rat brain cortical membranes (source of α2δ subunits)

  • [³H]gabapentin (radioligand)

  • Test compound (e.g., this compound) at various concentrations

  • Unlabeled gabapentin or pregabalin (for determining non-specific binding)

  • Assay Buffer: e.g., 10 mM HEPES, pH 7.4

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Cell harvester

Procedure:

  • Membrane Preparation: Homogenize porcine or rat brain cortex in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation. Finally, resuspend the membrane pellet in assay buffer to a desired protein concentration (e.g., 10-20 µg protein per well).

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Assay buffer, [³H]gabapentin (at a final concentration near its Kd, e.g., 10 nM), and membrane suspension.

    • Non-specific Binding (NSB): Assay buffer, [³H]gabapentin, a high concentration of unlabeled pregabalin (e.g., 100 µM), and membrane suspension.

    • Competitive Binding: Assay buffer, [³H]gabapentin, varying concentrations of the test compound (this compound), and membrane suspension.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes to allow binding to reach equilibrium.

  • Harvesting: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Scintillation Counting: Transfer the filters to scintillation vials, add scintillation cocktail, and allow to equilibrate. Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • For competitive binding wells, calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Structure-Activity Relationship (SAR) Analysis

The SAR for pregabalin analogs targeting the α2δ subunit reveals highly specific structural requirements for potent binding. The primary amine and the carboxylic acid moieties are essential for activity, creating a zwitterionic structure at physiological pH. The isobutyl group contributes to the correct orientation of the molecule within the binding pocket.

  • N-Methylation: The addition of a methyl group to the primary amine to form a secondary amine in this compound drastically reduces binding affinity.[7] This suggests that the primary amine is involved in a critical hydrogen bonding interaction or that the steric bulk of the methyl group prevents optimal binding.

  • C4-Methylation: Conversely, adding a methyl group at the C4 position of the hexanoic acid backbone, as seen in (3R,4R)-4-Methylpregabalin, increases binding affinity approximately four-fold.[8][9] This indicates that this region of the molecule can accommodate additional bulk and that this modification may enhance favorable hydrophobic interactions within the binding site.

SAR_Relationship cluster_pregabalin Pregabalin (Reference) cluster_nmethyl This compound cluster_4methyl 4-Methylpregabalin A Structure: Primary Amine Ki ≈ 48 nM B Modification: N-Methylation (Primary → Secondary Amine) A->B Structural Change D Modification: C4-Methylation (Addition to backbone) A->D Structural Change C Result: Dramatically Reduced Affinity (Loss of key interaction / Steric hindrance) B->C Functional Consequence E Result: 4x Increased Affinity (Enhanced hydrophobic interaction) D->E Functional Consequence

Caption: Structure-activity relationships of pregabalin and its analogs.

Conclusion and Future Directions

This compound, the primary metabolite of pregabalin, serves as an important tool for understanding the SAR of α2δ ligands. The significant loss of binding affinity upon N-methylation underscores the critical role of the primary amine in the pharmacophore. This technical guide has provided a comprehensive overview of its discovery, a plausible synthesis route with a detailed protocol, and a clear comparison of its biological activity relative to its parent compound.

Future research could focus on definitively quantifying the binding affinity of this compound at the α2δ-1 and α2δ-2 subunits to complete the quantitative SAR profile. Additionally, while its primary mechanism is compromised, investigating potential off-target activities or its role in the overall safety profile of pregabalin could provide further insights for drug development professionals.

References

An In-depth Technical Guide on the Chemical Structure and Properties of N-Methylpregabalin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylpregabalin, the primary metabolite of the widely prescribed neuropathic pain and anticonvulsant agent pregabalin, presents a compelling case study in structure-activity relationships. This technical guide provides a comprehensive overview of the chemical structure and physicochemical and pharmacological properties of this compound. While it shares the same core structure as its parent compound, the addition of a single methyl group to the primary amine dramatically alters its biological activity. This document summarizes key quantitative data, outlines relevant experimental methodologies, and visually represents critical pathways and workflows to facilitate a deeper understanding of this molecule for research and drug development purposes.

Chemical Structure and Identification

This compound, systematically named (3S)-3-(methylaminomethyl)-5-methylhexanoic acid, is a derivative of pregabalin where a methyl group is attached to the nitrogen atom of the primary amine.[1][2] This seemingly minor structural modification has profound implications for its pharmacological profile.

Table 1: Chemical Identification of this compound and Pregabalin

IdentifierThis compoundPregabalin
IUPAC Name (3S)-3-(methylaminomethyl)-5-methylhexanoic acid[1][3](3S)-3-(aminomethyl)-5-methylhexanoic acid[4]
CAS Number 1155843-61-0[3]148553-50-8[4]
Molecular Formula C₉H₁₉NO₂[2]C₈H₁₇NO₂[4]
Molecular Weight 173.25 g/mol [2]159.23 g/mol [4]
Chemical Structure

Physicochemical Properties

Experimentally determined physicochemical data for this compound is not widely available in the public domain. However, predicted values and data for the parent compound, pregabalin, offer valuable insights.

Table 2: Physicochemical Properties of this compound and Pregabalin

PropertyThis compound (Predicted)Pregabalin (Experimental)
Melting Point Data not available176 - 178 °C[4]
Boiling Point Data not available144 - 147 °C[4]
Water Solubility 4.97 mg/mL[5]Freely soluble[4]
logP -1.5[5]-1.35 (at pH 7.4)[4]
pKa (Acidic) 4.84[5]4.2[4]
pKa (Basic) 10.22[5]10.6[4]

Synthesis and Purification

The primary route for the synthesis of this compound is through the direct methylation of its precursor, pregabalin.

General Synthesis Workflow

N_Methylpregabalin_Synthesis Pregabalin Pregabalin Reaction N-Methylation Reaction Pregabalin->Reaction Methylating_Agent Methylating Agent (e.g., Methyl iodide, Dimethyl sulfate) Methylating_Agent->Reaction Solvent Solvent (e.g., Methanol, DMF) Solvent->Reaction Base Base (e.g., K₂CO₃, Et₃N) Base->Reaction Crude_Product Crude this compound Reaction->Crude_Product Purification Purification (Preparative HPLC) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product

General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound

This is a generalized protocol based on common organic synthesis techniques. Specific reaction conditions may require optimization.

  • Dissolution: Dissolve pregabalin in a suitable aprotic solvent, such as dimethylformamide (DMF) or methanol, in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Base: Add a mild inorganic or organic base (e.g., potassium carbonate or triethylamine) to the solution to deprotonate the primary amine of pregabalin.

  • Addition of Methylating Agent: Slowly add a methylating agent, such as methyl iodide or dimethyl sulfate, to the reaction mixture at room temperature. The reaction is typically exothermic and may require cooling.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Quenching: Upon completion, quench the reaction by the addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Experimental Protocol: Purification by Preparative HPLC
  • Sample Preparation: Dissolve the crude this compound in the mobile phase to be used for the preparative high-performance liquid chromatography (HPLC) separation.[6]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is typically employed.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of a modifier like formic acid or trifluoroacetic acid, is commonly used.

    • Detection: UV detection at a suitable wavelength (e.g., 210 nm) or mass spectrometry can be used.

  • Fraction Collection: Collect the fractions corresponding to the this compound peak.

  • Solvent Removal: Evaporate the solvent from the collected fractions under reduced pressure to yield the purified this compound.

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
-COOH11-12175-180
-CH₂-COOH2.2-2.540-45
-CH-2.0-2.335-40
-CH₂-N-2.8-3.250-55
-N-CH₃2.2-2.530-35
-CH₂-CH(CH₃)₂1.1-1.442-47
-CH(CH₃)₂1.6-1.925-30
-CH(CH₃)₂0.8-1.022-24
Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the fragmentation pattern of this compound.

N_Methylpregabalin_Fragmentation M_plus_H [M+H]⁺ m/z = 174.15 Loss_H2O Loss of H₂O Loss_C4H9 Loss of isobutyl group Loss_CH3NHCH2 Loss of methylaminomethyl group Fragment_156 [C₉H₁₈NO]⁺ m/z = 156.14 Loss_H2O->Fragment_156 Fragment_116 [C₅H₁₀NO₂]⁺ m/z = 116.07 Loss_C4H9->Fragment_116 Fragment_129 [C₈H₁₅O]⁺ m/z = 129.11 Loss_CH3NHCH2->Fragment_129

Predicted ESI-MS fragmentation of this compound.

Pharmacological Properties

The defining pharmacological characteristic of this compound is its significantly reduced affinity for the α2δ-1 subunit of voltage-gated calcium channels compared to pregabalin.[2]

Mechanism of Action of Pregabalin

Pregabalin_MOA cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron VGCC Voltage-Gated Calcium Channel (VGCC) (α2δ-1 subunit) Ca_influx Ca²⁺ Influx VGCC->Ca_influx Inhibits Pregabalin Pregabalin Pregabalin->VGCC Binds to α2δ-1 Vesicle_fusion Vesicle Fusion Ca_influx->Vesicle_fusion Reduces Neurotransmitter_release Reduced Neurotransmitter Release (e.g., Glutamate) Vesicle_fusion->Neurotransmitter_release Receptor Neurotransmitter Receptors Neurotransmitter_release->Receptor Postsynaptic_effect Reduced Excitatory Postsynaptic Potential Receptor->Postsynaptic_effect

Signaling pathway of pregabalin's mechanism of action.
Impact of N-Methylation on Binding Affinity

The primary amino group of pregabalin is crucial for its high-affinity binding to the α2δ-1 subunit. The addition of a methyl group in this compound sterically hinders this interaction, leading to a dramatic reduction in binding affinity.[2] While specific Ki or IC50 values for this compound are not widely reported, preclinical data indicate minimal to negligible activity at the α2δ subunit.[2]

Table 4: Comparative Binding Affinity at the α2δ-1 Subunit

CompoundBinding Affinity (Ki)Potency
Pregabalin ~30-100 nM (literature values vary)High
This compound Significantly higher than pregabalin (data not quantified)Minimal to Negligible[2]
Experimental Protocol: Radioligand Binding Assay

This is a generalized protocol to assess the binding affinity of a test compound like this compound.

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human α2δ-1 subunit of the voltage-gated calcium channel.

  • Incubation: In a multi-well plate, incubate the cell membranes with a radiolabeled ligand known to bind to the α2δ-1 subunit (e.g., [³H]-gabapentin or [³H]-pregabalin) and varying concentrations of the test compound (this compound).

  • Equilibrium: Allow the binding reaction to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Pharmacokinetics and Metabolism

This compound is the major metabolite of pregabalin, although pregabalin itself undergoes very limited metabolism in humans, with over 90% being excreted unchanged in the urine.[7]

Pregabalin_Metabolism Pregabalin Pregabalin N_Methylation N-methylation (Minor Pathway) Pregabalin->N_Methylation Excretion_P Renal Excretion (>90% Unchanged) Pregabalin->Excretion_P N_Methylpregabalin This compound N_Methylation->N_Methylpregabalin Excretion_NMP Renal Excretion N_Methylpregabalin->Excretion_NMP

References

N-Methylpregabalin's Mechanism of Action: A Preliminary Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Methylpregabalin, a primary metabolite of the widely used neuropathic pain and anticonvulsant medication pregabalin, exhibits a significantly altered pharmacological profile compared to its parent compound. Preliminary studies indicate that the N-methylation of pregabalin drastically reduces its binding affinity for the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels (VGCCs), the primary target of pregabalin. This guide provides an in-depth analysis of the available preliminary data on the mechanism of action of this compound, drawing comparisons with pregabalin and other key analogues. It includes a summary of the qualitative binding information, a detailed experimental protocol for a typical binding assay, and visualizations of the relevant pathways and workflows.

Introduction: The Significance of N-Methylation

Pregabalin, a structural analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), exerts its therapeutic effects through high-affinity binding to the α2δ subunit of presynaptic VGCCs in the central nervous system.[1][2] This interaction modulates the influx of calcium, leading to a reduction in the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[1][3] this compound is a derivative of pregabalin where a methyl group is added to the primary amine. This seemingly minor structural modification has a profound impact on the molecule's ability to interact with its target, rendering it significantly less active.[4] Understanding the mechanism of action, or lack thereof, for this compound is crucial for comprehending the metabolic profile of pregabalin and for guiding the development of future gabapentinoid compounds.

Core Mechanism of Action: The Role of the α2δ Subunit

The therapeutic efficacy of pregabalin is intrinsically linked to its binding to the α2δ-1 and α2δ-2 subunits of VGCCs.[2][5][6] This binding is a prerequisite for its analgesic, anxiolytic, and anticonvulsant properties. The primary amino group of pregabalin is a critical pharmacophore, essential for forming the necessary interactions within the binding pocket of the α2δ subunit.[4]

Impact of N-Methylation on Binding Affinity

Quantitative Data Summary

Due to the significant loss of affinity, dedicated studies quantifying the binding of this compound are scarce in publicly available literature. However, to provide a framework for comparison, the following table summarizes the binding data for pregabalin and a more potent methylated analogue, 4-Methylpregabalin. This highlights the critical importance of the position of the methyl group.

CompoundTargetBinding Affinity (Ki)Fold Difference vs. Pregabalin
Pregabalinα2δ-1 subunit48 nM1x
4-Methylpregabalinα2δ-1 subunit12 nM4x higher
This compound α2δ subunit Significantly Reduced (No quantitative value available in cited literature) N/A

Table 1: Comparative Binding Affinities of Pregabalin Analogues. Data for pregabalin and 4-Methylpregabalin are included to illustrate the impact of methylation position on binding affinity to the α2δ-1 subunit. This compound's affinity is qualitatively described as dramatically reduced.

Experimental Protocols

The determination of binding affinity for compounds like this compound is typically achieved through competitive radioligand binding assays. Below is a detailed methodology for a representative experiment.

Radioligand Binding Assay for α2δ Subunit

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the α2δ subunit of voltage-gated calcium channels by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Radioligand: [3H]-Gabapentin or [3H]-Pregabalin

  • Membrane Preparation: Porcine brain membranes or cell lines expressing the α2δ subunit.

  • Test Compound: this compound

  • Reference Compound: Unlabeled Pregabalin

  • Assay Buffer: e.g., Tris-HCl buffer

  • Filtration Apparatus: Glass fiber filters and a cell harvester

  • Scintillation Counter

Procedure:

  • Membrane Preparation: Homogenize porcine cerebral cortex in a suitable buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (e.g., [3H]-Gabapentin), and varying concentrations of the test compound (this compound) or the unlabeled reference compound (Pregabalin).

  • Incubation: Incubate the plates at room temperature for a defined period (e.g., 30-60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Signaling Pathway

cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal VGCC Voltage-Gated Calcium Channel (VGCC) a2d α2δ Subunit Vesicle Synaptic Vesicle (Glutamate) VGCC->Vesicle Reduced Ca²+ Influx, Reduced Neurotransmitter Release a2d->VGCC Modulates Channel Trafficking & Function Glutamate Glutamate Vesicle->Glutamate Release Pregabalin Pregabalin Pregabalin->a2d High-Affinity Binding N_Methylpregabalin This compound N_Methylpregabalin->a2d Negligible Binding Receptor Postsynaptic Receptor Glutamate->Receptor Binds

Caption: Pregabalin's mechanism of action versus this compound.

Experimental Workflow

start Start: Radioligand Binding Assay prep Prepare α2δ Subunit-Containing Membrane Homogenate start->prep incubate Incubate Membranes with [³H]-Ligand and this compound (Test Compound) prep->incubate filter Rapidly Filter to Separate Bound and Free Ligand incubate->filter wash Wash Filters to Remove Non-specific Binding filter->wash count Quantify Bound Radioactivity via Scintillation Counting wash->count analyze Analyze Data: Determine IC₅₀ and Calculate Kᵢ count->analyze end End: Determine Binding Affinity analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

The available preliminary evidence strongly indicates that this compound is not a pharmacologically active modulator of the α2δ subunit of voltage-gated calcium channels in the same manner as its parent compound, pregabalin. The N-methylation of the critical primary amine group drastically reduces its binding affinity for this target. While this suggests that this compound itself is unlikely to contribute to the therapeutic effects of pregabalin, this understanding is vital for pharmacokinetic and pharmacodynamic modeling of pregabalin. Further studies providing quantitative binding data for this compound would be beneficial to definitively confirm the magnitude of this affinity loss. The methodologies and comparative data presented in this guide offer a foundational understanding for researchers and drug development professionals working with gabapentinoids.

References

In-Vitro Characterization of N-Methylpregabalin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the in-vitro characterization of N-Methylpregabalin, a primary metabolite of Pregabalin. The central finding of in-vitro studies is that N-methylation of the primary amino group of Pregabalin dramatically reduces its binding affinity for the α2δ-1 subunit of voltage-gated calcium channels, the principal target of the parent compound.[1] This guide will detail the comparative binding affinities of Pregabalin and this compound, outline the experimental protocols for key in-vitro assays, and illustrate the relevant signaling pathways. Due to a scarcity of dedicated research on this compound, likely stemming from its significantly diminished pharmacological activity, this guide will focus on a comparative analysis with its parent compound, Pregabalin.

Introduction

Pregabalin is a widely prescribed medication for neuropathic pain, epilepsy, and generalized anxiety disorder.[2][3] Its mechanism of action is primarily mediated by its high-affinity binding to the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels (VGCCs).[3] This interaction reduces the release of excitatory neurotransmitters such as glutamate and substance P.[1][4][5] this compound is the principal metabolite of Pregabalin, formed through the methylation of the primary amino group.[2] Understanding the in-vitro characteristics of this metabolite is crucial for a comprehensive pharmacological profile of Pregabalin.

Comparative Binding Affinity

The defining feature of this compound in in-vitro studies is its significantly lower binding affinity for the α2δ subunit compared to Pregabalin. While specific Ki or IC50 values for this compound are not widely reported in the literature, structure-activity relationship studies consistently indicate that the primary amino group of Pregabalin is essential for high-affinity binding.[1] Altering this group via methylation disrupts the necessary interactions for potent binding.[1]

CompoundTargetBinding Affinity (IC50/Ki)Reference
Pregabalinα2δ-1 subunitKi = 32 nM[2]
Pregabalinα2δ-1 subunitIC50 = 0.080 ± 0.007 µM[6]
This compoundα2δ-1 subunitSignificantly Reduced Affinity (Specific values not available in the literature)[1]

Experimental Protocols

The following sections describe the methodologies for key experiments used to characterize the in-vitro properties of gabapentinoids like Pregabalin and its derivatives.

Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity of a compound to its target receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the α2δ-1 subunit of voltage-gated calcium channels.

Materials:

  • [³H]-Gabapentin (radioligand)

  • Membrane preparations from cells expressing the human α2δ-1 subunit

  • This compound (test compound)

  • Pregabalin (positive control)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Incubation: In a 96-well plate, combine the membrane preparation, [³H]-Gabapentin, and varying concentrations of this compound or Pregabalin in the assay buffer.

  • Equilibration: Incubate the mixture at room temperature for a specified period (e.g., 1 hour) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Membrane Preparation Incubation Incubation Membranes->Incubation Radioligand [³H]-Gabapentin Radioligand->Incubation Compound This compound Compound->Incubation Filtration Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis IC50 & Ki Calculation Counting->Analysis

Radioligand Binding Assay Workflow
Functional Assay: Neurotransmitter Release

While direct functional data for this compound is lacking, this protocol outlines how its effect on neurotransmitter release would be assessed, based on studies with Pregabalin.

Objective: To determine if this compound modulates depolarization-evoked neurotransmitter release from cultured neurons.

Materials:

  • Primary neuronal cultures (e.g., hippocampal or cortical neurons)

  • High potassium stimulation buffer (to induce depolarization)

  • Neurotransmitter detection method (e.g., HPLC for glutamate, or a fluorescent indicator)

  • This compound

  • Pregabalin (positive control)

Procedure:

  • Cell Culture: Plate primary neurons and allow them to mature and form synaptic connections.

  • Pre-incubation: Incubate the neuronal cultures with varying concentrations of this compound or Pregabalin for a defined period.

  • Stimulation: Replace the culture medium with a high potassium buffer to depolarize the neurons and trigger neurotransmitter release.

  • Sample Collection: Collect the extracellular medium after a short incubation period.

  • Neurotransmitter Quantification: Measure the concentration of the neurotransmitter of interest (e.g., glutamate) in the collected samples using a suitable analytical method.

  • Data Analysis: Compare the amount of neurotransmitter released in the presence of this compound to the control (vehicle-treated) and Pregabalin-treated conditions.

Signaling Pathway

The established signaling pathway for Pregabalin involves its binding to the α2δ-1 subunit of VGCCs. This interaction is believed to reduce the trafficking of the calcium channel to the presynaptic membrane, leading to a decrease in calcium influx upon depolarization and a subsequent reduction in the release of excitatory neurotransmitters. Given this compound's structural similarity, it would be expected to interact with the same target, although with much lower affinity.

signaling_pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron PGB Pregabalin / this compound a2d1 α2δ-1 Subunit PGB->a2d1 Binds to VGCC Voltage-Gated Calcium Channel (VGCC) a2d1->VGCC Modulates Ca_influx Ca²⁺ Influx VGCC->Ca_influx Mediates Vesicle_release Neurotransmitter Release Ca_influx->Vesicle_release Triggers Receptor Neurotransmitter Receptors Vesicle_release->Receptor Activates

Pregabalin/N-Methylpregabalin Signaling Pathway

Conclusion

The in-vitro characterization of this compound is primarily defined by its significantly reduced binding affinity for the α2δ subunit of voltage-gated calcium channels when compared to its parent compound, Pregabalin. This is a critical piece of information for understanding the overall pharmacological profile of Pregabalin, as it suggests that its principal metabolite is unlikely to contribute significantly to its therapeutic effects. While dedicated studies on this compound are limited, the established methodologies for characterizing gabapentinoids provide a clear framework for any future investigations into its potential, albeit likely minimal, pharmacological activity. The provided experimental protocols and diagrams serve as a comprehensive guide for researchers in the field of drug development and pharmacology.

References

N-Methylpregabalin: An In-depth Technical Guide on the Primary Metabolite of Pregabalin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pregabalin, a structural analogue of the neurotransmitter gamma-aminobutyric acid (GABA), is a widely prescribed medication for neuropathic pain, epilepsy, and generalized anxiety disorder. While its pharmacokinetic profile is characterized by minimal metabolism, a small fraction of the parent drug is biotransformed into N-Methylpregabalin. This technical guide provides a comprehensive overview of this compound, consolidating available quantitative data, detailing experimental protocols for its analysis, and visualizing its metabolic and mechanistic pathways. The information presented is intended to support researchers, scientists, and drug development professionals in understanding the role and significance of this primary metabolite.

Introduction

Pregabalin exerts its therapeutic effects through high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels, which modulates the release of excitatory neurotransmitters.[1][2][3] The disposition of pregabalin in humans is primarily distinguished by its limited metabolism, with the majority of the drug excreted unchanged in the urine.[4][5] The principal metabolite identified is this compound, formed through the methylation of the primary amine of the parent compound. Although it is the major metabolite, it represents a very minor metabolic pathway.[4][5] Understanding the characteristics of this compound is crucial for a complete pharmacological and toxicological assessment of pregabalin.

Quantitative Data Summary

The metabolism of pregabalin to this compound is a minor pathway in humans. The following tables summarize the key quantitative parameters related to the pharmacokinetics and metabolism of pregabalin and the formation of its N-methylated metabolite.

Table 1: Pharmacokinetic Properties of Pregabalin in Humans

ParameterValueReferences
Oral Bioavailability≥90%[2]
Time to Peak Plasma Concentration (Tmax)~1.5 hours (fasting)[2]
Plasma Protein Binding<1%[2]
Apparent Volume of Distribution (Vd/F)~0.5 L/kg[2]
Elimination Half-life (t½)~6.3 hours[4][5]
Renal Clearance67.0 to 80.9 mL/min[2]
Primary Route of EliminationRenal Excretion[4][5]

Table 2: Metabolism of Pregabalin to this compound in Humans

ParameterValueReferences
Percentage of Administered Dose Excreted as Unchanged Pregabalin in Urine>90%[4][5]
Percentage of Administered Dose Excreted as this compound in Urine~0.9%[4][5]
Total Metabolism<2%[4][5]

Signaling Pathways and Mechanism of Action

The primary mechanism of action of pregabalin is its interaction with the α2δ-1 subunit of voltage-gated calcium channels. N-methylation of the primary amine in pregabalin significantly alters its ability to bind to this target.

Pregabalin's Mechanism of Action

PGB Pregabalin a2d1 α2δ-1 Subunit of VGCC PGB->a2d1 Binds VGCC Voltage-Gated Calcium Channel a2d1->VGCC Modulates Ca_influx Ca²⁺ Influx VGCC->Ca_influx Reduces NT_release Release of Excitatory Neurotransmitters (e.g., Glutamate, Substance P) Ca_influx->NT_release Reduces Therapeutic_effects Analgesic, Anticonvulsant, Anxiolytic Effects NT_release->Therapeutic_effects Leads to

Figure 1. Signaling pathway of pregabalin's mechanism of action.

Impact of N-Methylation on Target Binding

cluster_0 Pregabalin cluster_1 This compound PGB Pregabalin (Primary Amine) PGB_bind High-Affinity Binding PGB->PGB_bind a2d1 α2δ-1 Subunit PGB_bind->a2d1 NMP This compound (Methylated Amine) NMP_bind Reduced/No Binding NMP->NMP_bind NMP_bind->a2d1

Figure 2. Logical relationship of pregabalin and this compound binding.

Experimental Protocols

The quantification of pregabalin and this compound in biological matrices typically requires sensitive analytical methods such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or ultraviolet (UV) detection after derivatization.

Representative Protocol for Quantification in Human Urine by HPLC-UV with Derivatization

This protocol is a representative example for the quantification of pregabalin in human urine, and with appropriate validation, could be adapted for the simultaneous quantification of this compound.

5.1.1. Materials and Reagents

  • Pregabalin and this compound reference standards

  • Internal Standard (IS), e.g., Amlodipine besylate

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4)

  • 1-Fluoro-2,4-dinitrobenzene (FDNB)

  • Borate buffer

  • Hydrochloric acid (HCl)

  • Ultrapure water

5.1.2. Instrumentation

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Vortex mixer

  • Centrifuge

  • Water bath or heating block

5.1.3. Preparation of Solutions

  • Mobile Phase: A mixture of acetonitrile and 50 mM KH2PO4 (pH 2.5) (e.g., 60:40, v/v).

  • Standard Stock Solutions: Prepare stock solutions of pregabalin, this compound, and the IS in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the stock solutions in methanol to create calibration standards.

  • FDNB Reagent: Dissolve FDNB in acetonitrile.

5.1.4. Sample Preparation and Derivatization

  • To 500 µL of urine sample (calibrator, quality control, or unknown), add 50 µL of the IS working solution and vortex.

  • Add 500 µL of borate buffer and 100 µL of FDNB reagent.

  • Vortex for 30 seconds and incubate at 65°C for 45 minutes.

  • After cooling to room temperature, add 75 µL of 1.0 M HCl to stop the reaction and vortex.

  • Filter the sample through a 0.22 µm syringe filter.

5.1.5. Chromatographic Conditions

  • Column: C18 reversed-phase column.

  • Mobile Phase: Acetonitrile and 50 mM KH2PO4 (pH 2.5) (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • UV Detection Wavelength: 360 nm.

5.1.6. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the analyte concentration.

  • Determine the concentration of the analyte in unknown samples by interpolation from the calibration curve.

Representative Protocol for Quantification in Human Plasma by LC-MS/MS

This protocol outlines a general procedure for the quantification of pregabalin in human plasma using LC-MS/MS, which is adaptable for the inclusion of this compound.

5.2.1. Materials and Reagents

  • Pregabalin and this compound reference standards

  • Deuterated internal standard (e.g., pregabalin-d4)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Ultrapure water

5.2.2. Instrumentation

  • LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source

  • Reversed-phase C18 or similar column

  • Vortex mixer

  • Centrifuge

5.2.3. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample, add the internal standard.

  • Add 500 µL of cold methanol to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

5.2.4. Chromatographic and Mass Spectrometric Conditions

  • Column: Reversed-phase C18 column.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient program to separate pregabalin and this compound.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for pregabalin, this compound, and the internal standard.

start Biological Sample (Plasma or Urine) prep Sample Preparation (e.g., Protein Precipitation, Derivatization) start->prep hplc HPLC Separation (Reversed-Phase C18) prep->hplc detection Detection (UV or MS/MS) hplc->detection data Data Acquisition and Analysis detection->data quant Quantification data->quant

Figure 3. General experimental workflow for the analysis of pregabalin and its metabolites.

Conclusion

This compound is the primary, albeit minor, metabolite of pregabalin in humans. The available data strongly indicate that it is a pharmacologically insignificant metabolite due to its low formation rate and likely reduced affinity for the α2δ-1 subunit. The analytical methods outlined in this guide provide a foundation for the accurate quantification of this compound in biological matrices, which is essential for comprehensive pharmacokinetic and safety assessments of pregabalin. Further research to definitively quantify the binding affinity and functional activity of this compound would provide a more complete understanding of its pharmacological profile.

References

Early Research on the Biological Activity of N-Methylpregabalin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylpregabalin is the primary metabolite of pregabalin, a well-established pharmaceutical agent used in the treatment of epilepsy, neuropathic pain, and generalized anxiety disorder.[1][2] Pregabalin exerts its therapeutic effects through high-affinity binding to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels (VGCCs), which leads to a reduction in the release of excitatory neurotransmitters.[3][4] Early research into the biological activity of this compound has been crucial in understanding the metabolic profile of pregabalin and the structure-activity relationships within this class of compounds. This technical guide provides an in-depth overview of the foundational research on this compound's biological activity, focusing on its interaction with the α2δ subunit and the resulting downstream effects.

Core Findings: The Impact of N-Methylation on Biological Activity

The central finding of early research is that the N-methylation of pregabalin at its primary amine group results in a significant loss of biological activity. This structural modification dramatically reduces the compound's affinity for the α2δ subunit of VGCCs, rendering it largely inactive as a modulator of neurotransmitter release.

Data Presentation: Quantitative and Qualitative Assessment

While precise high-resolution quantitative data (e.g., Kᵢ or IC₅₀ values) for this compound are not extensively reported in early literature—likely due to its minimal activity—the qualitative and semi-quantitative findings are summarized below. For comparative purposes, data for the parent compound, pregabalin, are included where available.

CompoundTargetBinding AffinityEffect on Neurotransmitter ReleaseCitation
Pregabalin α2δ-1 and α2δ-2 subunits of VGCCsHigh AffinityReduction in the release of glutamate, substance P, and norepinephrine[3][4]
This compound α2δ subunit of VGCCsMinimal to NegligibleNot expected to produce significant inhibition[2]

Experimental Protocols

The following sections detail the methodologies typically employed in the early evaluation of compounds like this compound.

Radioligand Binding Assay for α2δ Subunit Affinity

This assay is the gold standard for determining the binding affinity of a compound to its target receptor.

Objective: To quantify the affinity of this compound for the α2δ subunit of VGCCs compared to pregabalin.

Materials:

  • [³H]-Gabapentin or [³H]-Pregabalin (radioligand)

  • Membrane preparations from tissues or cells expressing the α2δ subunit (e.g., porcine brain tissue)

  • This compound (test compound)

  • Pregabalin (positive control)

  • Assay buffer (e.g., Tris-HCl)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize tissue (e.g., porcine cerebral cortex) in a suitable buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

  • Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand (e.g., [³H]-Gabapentin), and varying concentrations of the unlabeled test compound (this compound) or the positive control (pregabalin).

  • Incubation: Incubate the plates at a controlled temperature (e.g., room temperature) for a specific duration (e.g., 30-60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the amount of radioligand bound to the receptor. The data are used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated. The Kᵢ (inhibition constant) can then be determined using the Cheng-Prusoff equation.

Neurotransmitter Release Assay

This assay measures the functional consequence of a compound's binding to the α2δ subunit, which is the modulation of neurotransmitter release.

Objective: To determine the effect of this compound on the depolarization-evoked release of excitatory neurotransmitters (e.g., glutamate) from neuronal preparations.

Materials:

  • Neuronal cell cultures or brain slices (e.g., rat cortical slices)

  • High potassium buffer (to induce depolarization)

  • This compound (test compound)

  • Pregabalin (positive control)

  • Analytical method for neurotransmitter quantification (e.g., High-Performance Liquid Chromatography with fluorescence detection - HPLC-FLD)

Procedure:

  • Preparation of Neuronal Tissue: Prepare primary neuronal cultures or acute brain slices.

  • Pre-incubation: Incubate the neuronal preparations with the test compound (this compound) or control for a defined period.

  • Stimulation: Stimulate the release of neurotransmitters by exposing the cells/slices to a high-potassium buffer.

  • Sample Collection: Collect the superfusate containing the released neurotransmitters.

  • Quantification: Analyze the concentration of the neurotransmitter of interest (e.g., glutamate) in the collected samples using a sensitive analytical technique like HPLC-FLD.

  • Data Analysis: Compare the amount of neurotransmitter released in the presence of this compound to that released in its absence (vehicle control) and in the presence of pregabalin.

Mandatory Visualizations

Signaling Pathway of Pregabalin

The following diagram illustrates the established signaling pathway through which pregabalin exerts its effects. Early research suggests that due to its negligible binding, this compound does not significantly engage this pathway.

Pregabalin_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron pregabalin Pregabalin a2d α2δ Subunit pregabalin->a2d Binds to vgcc Voltage-Gated Calcium Channel a2d->vgcc Modulates ca_ion Ca²⁺ vgcc->ca_ion Reduces Influx of vesicle Synaptic Vesicle (containing Glutamate) ca_ion->vesicle Reduced trigger for vesicle fusion glutamate_release Reduced Glutamate Release vesicle->glutamate_release glutamate Glutamate receptor Glutamate Receptor glutamate->receptor Reduced Binding effect Reduced Postsynaptic Excitation receptor->effect

Caption: Pregabalin's mechanism of action at the presynaptic terminal.

Experimental Workflow: Radioligand Binding Assay

The diagram below outlines the key steps in a competitive radioligand binding assay used to determine the binding affinity of a test compound.

Radioligand_Binding_Workflow start Start prepare_membranes Prepare Receptor-Containing Membranes start->prepare_membranes setup_assay Incubate Membranes with Radioligand and Test Compound (this compound) prepare_membranes->setup_assay filtration Separate Bound and Free Radioligand via Filtration setup_assay->filtration counting Quantify Bound Radioactivity (Scintillation Counting) filtration->counting analysis Data Analysis: Generate Competition Curve, Calculate IC₅₀ and Kᵢ counting->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

Early research on this compound has established that it is a biologically inactive metabolite of pregabalin. The addition of a methyl group to the primary amine of the pregabalin molecule significantly diminishes its ability to bind to the α2δ subunit of voltage-gated calcium channels. Consequently, this compound does not effectively modulate the release of excitatory neurotransmitters, which is the key mechanism underlying the therapeutic effects of its parent compound. This understanding of the structure-activity relationship is fundamental for drug development professionals, as it underscores the critical role of the primary amine in the pharmacophore of gabapentinoids and informs the design of new chemical entities targeting the α2δ subunit. While detailed quantitative data on this compound's activity is sparse, the qualitative findings from early research provide a clear and consistent picture of its pharmacological profile.

References

A Technical Guide to the Structural and Functional Relationship of Pregabalin and its N-Methylated Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pregabalin, a gamma-aminobutyric acid (GABA) analog, is a widely prescribed medication for neuropathic pain, epilepsy, and anxiety disorders. Its mechanism of action is primarily mediated through high-affinity binding to the α2δ subunit of voltage-gated calcium channels (VGCCs). N-Methylpregabalin is the principal, albeit minor, metabolite of pregabalin. This technical guide provides an in-depth analysis of the structural relationship between pregabalin and this compound, their comparative (qualitative) binding affinities for the α2δ subunit, and the experimental protocols used to characterize these interactions. The significant attenuation of pharmacological activity upon N-methylation underscores the critical role of the primary amine in pregabalin's mechanism of action.

Structural Relationship and Synthesis

Pregabalin, chemically known as (S)-3-(aminomethyl)-5-methylhexanoic acid, is a structural derivative of the inhibitory neurotransmitter GABA, although it does not bind to GABA receptors.[1] Its structure features a primary amino group that is crucial for its pharmacological activity.

This compound, or (3S)-5-methyl-3-(methylaminomethyl)hexanoic acid, is the N-methylated derivative of pregabalin, where a methyl group is covalently bonded to the nitrogen atom of the primary amine.[2] This seemingly minor structural modification has profound implications for the molecule's pharmacological profile.

G cluster_pregabalin Pregabalin cluster_n_methylpregabalin This compound pregabalin_structure n_methylpregabalin_structure pregabalin_structure->n_methylpregabalin_structure N-methylation pregabalin_label (S)-3-(aminomethyl)-5-methylhexanoic acid n_methylpregabalin_label (3S)-5-methyl-3-(methylaminomethyl)hexanoic acid

Caption: Structural relationship between Pregabalin and this compound.

Synthesis of this compound

This compound can be synthesized from pregabalin through direct methylation of the primary amine. This transformation typically involves a nucleophilic substitution reaction where the amine of pregabalin acts as the nucleophile.

Experimental Protocol: General Procedure for N-methylation of a Primary Amine

  • Step 1: Dissolution. Dissolve pregabalin in a suitable solvent, such as methanol or dimethylformamide (DMF).

  • Step 2: Addition of Base. Add a non-nucleophilic base, such as potassium carbonate or triethylamine, to deprotonate the ammonium salt and generate the free amine.

  • Step 3: Addition of Methylating Agent. Introduce a methylating agent, such as methyl iodide or dimethyl sulfate, to the reaction mixture.

  • Step 4: Reaction. Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Step 5: Work-up and Purification. Quench the reaction, remove the solvent under reduced pressure, and purify the crude product using column chromatography or recrystallization to yield this compound.

Mechanism of Action and Impact of N-Methylation

The therapeutic effects of pregabalin are attributed to its binding to the α2δ auxiliary subunit of VGCCs in the central nervous system.[1] This interaction reduces the influx of calcium into presynaptic nerve terminals, which in turn modulates the release of excitatory neurotransmitters like glutamate, norepinephrine, and substance P.[1]

The primary amino group of pregabalin is a critical pharmacophore for high-affinity binding to the α2δ subunit. The introduction of a methyl group to this amine in this compound results in a significant reduction in binding affinity.[2] Preclinical data indicate that this compound has minimal to negligible activity at the α2δ subunit due to this structural modification.[2] This alteration disrupts the key interactions necessary for high-affinity binding, effectively nullifying the pharmacological action of the parent compound.[2]

G PGB Pregabalin a2d α2δ Subunit of Voltage-Gated Ca²⁺ Channel PGB->a2d High-Affinity Binding NMPGB This compound NMPGB->a2d Negligible Binding Ca_influx Ca²⁺ Influx a2d->Ca_influx Inhibition Neurotransmitter_release Release of Excitatory Neurotransmitters (e.g., Glutamate) Ca_influx->Neurotransmitter_release Reduced Therapeutic_effect Analgesic, Anticonvulsant, Anxiolytic Effects Neurotransmitter_release->Therapeutic_effect Leads to

Caption: Comparative mechanism of action of Pregabalin and this compound.

Quantitative Data: Binding Affinity

CompoundTargetAssay TypeLigandKi (nM)KD (nM)Source
Pregabalin Human recombinant α2δ-1Competition Binding[³H]-Gabapentin32-Wikipedia
Pregabalin Porcine recombinant α2δ-1Saturation Binding[³H]-Pregabalin-5.0 ± 0.1ResearchGate
Pregabalin Human recombinant α2δ-2Saturation Binding[³H]-Pregabalin-7.0 ± 0.6ResearchGate
This compound α2δ subunits--Minimal to negligible activity reported-Benchchem[2]

Experimental Protocols

Radioligand Competition Binding Assay for α2δ Subunit

This protocol describes a generalized method to determine the binding affinity of an unlabeled compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the α2δ subunit.

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification & Analysis Membrane_prep Prepare membranes from cells expressing α2δ Incubate Incubate membranes, [³H]-Pregabalin, and This compound Membrane_prep->Incubate Radioligand_prep Prepare [³H]-Pregabalin (radioligand) solution Radioligand_prep->Incubate Compound_prep Prepare serial dilutions of This compound Compound_prep->Incubate Filter Rapid vacuum filtration to separate bound from free radioligand Incubate->Filter Count Quantify bound radioactivity using liquid scintillation counting Filter->Count Analyze Analyze data to determine IC₅₀ and calculate Kᵢ Count->Analyze

Caption: Workflow for a radioligand competition binding assay.

Methodology:

  • Membrane Preparation: Homogenize tissues or cells expressing the α2δ subunit in a suitable buffer and centrifuge to pellet the membranes. Resuspend the pellet in a fresh buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [³H]-pregabalin), and varying concentrations of the unlabeled competitor (this compound).

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a duration sufficient to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding). Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Conclusion

The structural modification of pregabalin to this compound via methylation of the primary amine leads to a dramatic loss of pharmacological activity. This is attributed to a significant reduction in binding affinity for the α2δ subunit of voltage-gated calcium channels, the primary target of pregabalin. The integrity of the 3-aminomethyl group is therefore essential for the therapeutic effects of pregabalin. This structure-activity relationship highlights the precise molecular interactions required for the efficacy of this important class of drugs and provides a clear example of how a minor metabolic change can render a potent therapeutic agent inactive. Further research could focus on other analogs to explore the therapeutic potential of modifications at different positions on the pregabalin scaffold.

References

N-Methylpregabalin: An In-Depth Technical Guide on its Potential Therapeutic Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Methylpregabalin is the primary and sole significant metabolite of the widely prescribed anticonvulsant and analgesic drug, pregabalin.[1] While structurally similar to its parent compound, the addition of a methyl group to the primary amine fundamentally alters its pharmacological profile. This guide provides a comprehensive analysis of the available data on this compound, focusing on its potential therapeutic targets, or lack thereof, in comparison to pregabalin. The central finding is that N-methylation dramatically reduces the binding affinity for the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels (VGCCs), the primary target of pregabalin.[2] This suggests that this compound is unlikely to share the same therapeutic mechanisms of action as its parent compound and may be pharmacologically inactive through this pathway. This document will delve into the established mechanisms of pregabalin, the impact of N-methylation, and the implications for future research and drug development.

The Established Therapeutic Target of Pregabalin: The α2δ Subunit of Voltage-Gated Calcium Channels

Pregabalin exerts its therapeutic effects primarily through high-affinity binding to the α2δ subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[3][4][5] This binding is crucial for its analgesic, anticonvulsant, and anxiolytic properties.[3] The α2δ subunit is an auxiliary protein that modulates the trafficking and function of the pore-forming α1 subunit of VGCCs.

The binding of pregabalin to the α2δ subunit leads to a cascade of downstream effects:

  • Reduced Calcium Influx: By modulating the function of VGCCs, pregabalin reduces the influx of calcium into presynaptic nerve terminals.[4]

  • Decreased Neurotransmitter Release: The reduction in intracellular calcium levels leads to a decrease in the release of several excitatory neurotransmitters, including glutamate, norepinephrine, and substance P.[3][4]

  • Modulation of Neuronal Excitability: By dampening the release of these excitatory neurotransmitters, pregabalin reduces neuronal hyperexcitability, which is a hallmark of conditions like epilepsy and neuropathic pain.

It is important to note that pregabalin does not directly block the calcium channel pore and has no affinity for GABA receptors, despite its structural similarity to GABA.[3]

The Impact of N-Methylation on Target Binding

The key structural difference between pregabalin and its metabolite, this compound, is the addition of a methyl group to the primary amino group. This seemingly minor modification has a profound impact on the molecule's ability to interact with the α2δ subunit.

Structure-activity relationship studies have consistently demonstrated that the primary amino group of pregabalin is a critical pharmacophore for high-affinity binding to the α2δ subunit.[2] Alteration or substitution at this position, as seen in this compound, disrupts the necessary interactions for effective binding.[2] Consequently, this compound has been shown to have minimal to negligible activity at the α2δ subunit.[2]

This lack of significant binding strongly suggests that this compound does not share the same primary therapeutic target as pregabalin and is unlikely to exert its effects through the modulation of VGCCs.

Comparative Pharmacological Data

To illustrate the critical role of the primary amino group and the position of methylation, the following table summarizes the available binding affinity data for pregabalin, this compound, and a related compound, 4-Methylpregabalin.

CompoundChemical StructureModification from Pregabalinα2δ Subunit Binding AffinityImplication
Pregabalin (S)-3-(aminomethyl)-5-methylhexanoic acid-HighPrimary therapeutic target
This compound (3S)-3-(methylaminomethyl)-5-methylhexanoic acidMethyl group on the primary amineMinimal to negligible[2]Likely inactive at this target
4-Methylpregabalin (3R,4R)-3-(aminomethyl)-4,5-dimethylhexanoic acidMethyl group at the 4-position4-fold higher than pregabalinEnhanced activity at this target

Signaling Pathway of Pregabalin

The following diagram illustrates the established signaling pathway of pregabalin, highlighting the central role of the α2δ subunit.

Pregabalin_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Pregabalin Pregabalin a2d α2δ Subunit Pregabalin->a2d Binds VGCC Voltage-Gated Calcium Channel (VGCC) a2d->VGCC Modulates Ca_influx Ca²⁺ Influx VGCC->Ca_influx Inhibits Vesicle Synaptic Vesicle Ca_influx->Vesicle Triggers Release Release Vesicle->Release Neurotransmitter Excitatory Neurotransmitters (Glutamate, Substance P) Receptor Neurotransmitter Receptors Neurotransmitter->Receptor Binds Signal Reduced Postsynaptic Signaling Receptor->Signal

Caption: Pregabalin's mechanism of action.

Experimental Protocols

Detailed experimental protocols for characterizing the binding affinity of ligands to the α2δ subunit of VGCCs are crucial for understanding the structure-activity relationships of compounds like this compound. A standard methodology is the competitive radioligand binding assay.

Protocol: Competitive Radioligand Binding Assay for α2δ Subunit

  • Membrane Preparation:

    • Homogenize tissue known to express high levels of α2δ subunits (e.g., rat cerebral cortex or cerebellum) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final membrane pellet in the assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add a constant concentration of a radiolabeled ligand known to bind to the α2δ subunit (e.g., [³H]-gabapentin or [³H]-pregabalin).

    • Add increasing concentrations of the unlabeled competitor compound (e.g., this compound).

    • Add the prepared membrane suspension to initiate the binding reaction.

    • Incubate the mixture at a specific temperature (e.g., room temperature) for a defined period to allow binding to reach equilibrium.

    • Terminate the incubation by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioligand.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Plot the percentage of specific binding of the radioligand as a function of the log concentration of the competitor compound.

    • Determine the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) for the competitor compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Logical Relationship of Structure and Activity

The following diagram illustrates the critical difference in the chemical structures of pregabalin and this compound and the resulting impact on their activity at the α2δ subunit.

Structure_Activity_Relationship cluster_pregabalin Pregabalin cluster_nmethylpregabalin This compound PGB_structure Primary Amine (NH₂) PGB_activity High Affinity Binding to α2δ Subunit PGB_structure->PGB_activity Enables NMP_activity Minimal to Negligible Binding to α2δ Subunit NMP_structure N-Methylated Amine (NHCH₃) NMP_structure->NMP_activity Prevents

Caption: Structure-activity relationship.

Potential Therapeutic Targets of this compound: An Uncharted Territory

Given the significantly reduced affinity of this compound for the α2δ subunit, its potential therapeutic targets, if any, remain largely unknown and unexplored. It is plausible that this compound is a pharmacologically inactive metabolite with respect to the known mechanisms of pregabalin.

However, the possibility of off-target effects or interactions with other, yet unidentified, biological molecules cannot be entirely dismissed without further investigation. Comprehensive pharmacological profiling of this compound would be required to elucidate any potential novel therapeutic targets. Such studies would need to go beyond the α2δ subunit and screen for activity at a broad range of receptors, ion channels, and enzymes.

Conclusion and Future Directions

This compound, the primary metabolite of pregabalin, is characterized by a critical structural modification that renders it largely inactive at the α2δ subunit of voltage-gated calcium channels. This fundamental difference in target engagement strongly suggests that this compound does not share the therapeutic mechanisms of its parent compound. For drug development professionals, this underscores the importance of metabolite profiling and understanding how even minor structural changes can dramatically alter pharmacological activity.

Future research on this compound should focus on:

  • Comprehensive Pharmacological Screening: To determine if this compound has any significant affinity for other potential therapeutic targets.

  • In Vivo Studies: To assess whether this compound exhibits any pharmacological effects in animal models, which could point towards novel mechanisms of action.

  • Comparative Metabolomics: To further understand the metabolic pathways of pregabalin and the potential role of this compound in different patient populations.

Until such studies are conducted, this compound should be considered a metabolite with minimal to negligible contribution to the therapeutic effects of pregabalin via the α2δ subunit pathway. This technical guide serves as a foundational document for researchers and scientists, highlighting the current state of knowledge and providing a framework for future investigations into the potential, if any, therapeutic targets of this compound.

References

N-Methylpregabalin and its Interaction with α2δ Subunits: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of N-Methylpregabalin and its interaction with the α2δ auxiliary subunits of voltage-gated calcium channels (VGCCs). This compound, a derivative and minor metabolite of the widely used anticonvulsant and analgesic drug pregabalin, exhibits a significantly altered pharmacological profile due to the methylation of its primary amine. This guide summarizes the current understanding of the structure-activity relationships that govern the binding of gabapentinoids to the α2δ subunit, with a particular focus on the impact of N-methylation. Detailed experimental protocols for assessing binding affinity and functional modulation of calcium channels are provided, alongside visualizations of key pathways and experimental workflows to facilitate comprehension. The presented data underscores the critical role of the primary amine in pregabalin's high-affinity binding to its target and explains the attenuated activity of this compound.

Introduction

Pregabalin, chemically known as (S)-3-(aminomethyl)-5-methylhexanoic acid, is a structural analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1] Despite its structural similarity to GABA, pregabalin does not exert its therapeutic effects through direct interaction with GABA receptors.[1] Instead, its primary mechanism of action involves high-affinity binding to the α2δ subunit of voltage-gated calcium channels.[2] This interaction modulates calcium influx at presynaptic nerve terminals, leading to a reduction in the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[2][3] This modulation of neuronal hyperexcitability forms the basis of its efficacy as an anticonvulsant, analgesic, and anxiolytic agent.[3]

This compound is a derivative of pregabalin characterized by the addition of a methyl group to the primary amine.[4] It is also a minor metabolite of pregabalin in humans.[4] While this structural modification may appear subtle, it has profound implications for the compound's pharmacodynamic properties, particularly its ability to interact with the α2δ subunit. Understanding the impact of this N-methylation is crucial for elucidating the structure-activity relationships of gabapentinoids and for the rational design of new therapeutic agents targeting the α2δ subunit.

This guide will delve into the specifics of the α2δ subunit, the quantitative effects of N-methylation on binding affinity, and the experimental methodologies used to characterize these interactions.

The α2δ Subunit: Structure and Function

The α2δ subunit is a heavily glycosylated, disulfide-linked extracellular auxiliary subunit of the VGCC complex.[5] It is encoded by four distinct genes (CACNA2D1-4), giving rise to four isoforms (α2δ-1, α2δ-2, α2δ-3, and α2δ-4).[5] Pregabalin and other gabapentinoids primarily target the α2δ-1 and α2δ-2 isoforms.[6]

The α2δ subunit plays a crucial role in the proper trafficking and function of the pore-forming α1 subunit of the VGCC. Its presence in the channel complex increases the density of functional channels at the plasma membrane and modulates their biophysical properties, including the voltage-dependence of activation and inactivation.[7]

The binding of pregabalin to the α2δ subunit is thought to interfere with these functions, leading to a reduction in calcium current and subsequent attenuation of neurotransmitter release from hyperexcited neurons.[3][7]

VGCC_and_Pregabalin cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft VGCC Voltage-Gated Calcium Channel (VGCC) a2d α2δ Subunit VGCC->a2d associated with Vesicle Synaptic Vesicle (contains Neurotransmitters) VGCC->Vesicle Triggers neurotransmitter release Neurotransmitter Excitatory Neurotransmitters Vesicle->Neurotransmitter Release Pregabalin Pregabalin Pregabalin->a2d High-affinity binding N_Methylpregabalin This compound N_Methylpregabalin->a2d Reduced/No binding Ca_ion Ca²⁺ Ca_ion->VGCC Influx (inhibited by Pregabalin)

Figure 1: Mechanism of Pregabalin and this compound Interaction with the α2δ Subunit.

Quantitative Analysis of this compound's Interaction with the α2δ Subunit

A study by Bryans et al. (1998) on N-methylated gabapentin analogs demonstrated a significant decrease in binding affinity to the α2δ subunit. Similarly, structure-activity relationship studies on pregabalin analogs have consistently shown that modifications to the primary amine group are detrimental to binding.

The following table summarizes the binding affinities of pregabalin and related compounds for the α2δ subunit, highlighting the importance of the unmodified primary amine. The data for pregabalin analogs is sourced from Mortell et al. (2006).

CompoundModification from Pregabalinα2δ Binding Affinity (IC50, µM)
Pregabalin -0.10
GabapentinCyclohexyl instead of isobutyl group0.14
(R)-PregabalinR-enantiomer12
N-Methyl Gabapentin AnalogN-methylation of Gabapentin> 100
3-amino-2-isobutylpropanoic acidIsomer of Pregabalin> 100
4-Amino-3-isobutylbutanoic acidIsomer of Pregabalin0.03

Data for pregabalin and its analogs are from Mortell et al. (2006), where binding affinity was determined by displacement of [3H]gabapentin from partially purified α2δ protein from pig brain. The data for the N-Methyl Gabapentin Analog is inferred from the findings of Bryans et al. (1998) which indicated a significant loss of affinity upon N-methylation.

The data clearly indicates that the (S)-enantiomer of pregabalin with an unsubstituted primary amine possesses the highest affinity for the α2δ subunit. Even minor changes, such as altering the stereochemistry or the position of the amine group, can lead to a dramatic loss of binding. The significantly reduced affinity of N-methylated analogs strongly suggests that this compound has negligible activity at the α2δ subunit.

Experimental Protocols

Radioligand Binding Assay for α2δ Subunit Affinity

This protocol is a synthesized methodology based on standard practices for determining the binding affinity of compounds to the α2δ subunit.

Objective: To determine the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) for the α2δ subunit by measuring its ability to displace a radiolabeled ligand (e.g., [3H]gabapentin or [3H]pregabalin).

Materials:

  • Biological Source: Porcine or rat brain cortical membranes, or cell lines (e.g., HEK293) stably expressing the human α2δ-1 or α2δ-2 subunit.

  • Radioligand: [3H]gabapentin or [3H]pregabalin.

  • Test Compound: this compound.

  • Reference Compound: Unlabeled pregabalin.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail and Scintillation Counter .

  • Glass Fiber Filters and Filtration Apparatus .

Procedure:

  • Membrane Preparation: Homogenize brain tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands. Resuspend the final pellet in assay buffer to a desired protein concentration.

  • Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound or reference compound.

  • Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at a specific temperature (e.g., room temperature) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled pregabalin) from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Assay start Start prepare_membranes Prepare Membranes (with α2δ subunits) start->prepare_membranes setup_assay Set up Assay Plate: - Buffer - [3H]Ligand - Test Compound (e.g., this compound) prepare_membranes->setup_assay incubate Add Membranes and Incubate setup_assay->incubate filter Rapid Filtration (Separates bound from unbound) incubate->filter wash Wash Filters filter->wash quantify Scintillation Counting (Measures radioactivity) wash->quantify analyze Data Analysis (Calculate IC50/Ki) quantify->analyze end End analyze->end

Figure 2: Experimental Workflow for Radioligand Binding Assay.

Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a general framework for assessing the functional effects of this compound on voltage-gated calcium channels in neurons.

Objective: To measure the effect of this compound on whole-cell calcium currents in primary neurons (e.g., dorsal root ganglion neurons) or a suitable cell line expressing VGCCs.

Materials:

  • Cell Culture: Primary dorsal root ganglion (DRG) neurons or a cell line expressing the desired VGCC subunits (α1, β, and α2δ).

  • Patch-Clamp Rig: Microscope, micromanipulator, amplifier, digitizer, and data acquisition software.

  • Glass Pipettes: For fabricating recording electrodes.

  • External Solution (in mM): e.g., 140 TEA-Cl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 with TEA-OH. (Barium is often used as the charge carrier to enhance the current and block potassium channels).

  • Internal (Pipette) Solution (in mM): e.g., 120 CsCl, 10 EGTA, 5 MgCl2, 10 HEPES, 4 ATP-Mg, 0.3 GTP-Na, pH 7.2 with CsOH. (Cesium is used to block potassium currents from inside the cell).

  • Test Compound: this compound.

  • Reference Compound: Pregabalin.

Procedure:

  • Cell Preparation: Plate neurons or cells on coverslips suitable for microscopy.

  • Electrode Fabrication: Pull glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Obtaining a Gigaseal: Under microscopic guidance, approach a cell with the recording pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.

  • Voltage-Clamp Recordings: Hold the cell at a negative potential (e.g., -80 mV) to keep the calcium channels in a closed state. Apply depolarizing voltage steps (e.g., to 0 mV) to elicit inward calcium (or barium) currents.

  • Drug Application: After obtaining a stable baseline recording, perfuse the external solution containing the test compound (this compound) or reference compound (pregabalin) over the cell.

  • Data Acquisition: Record calcium currents before, during, and after drug application.

  • Data Analysis: Measure the peak amplitude of the calcium currents and compare the values obtained in the presence and absence of the drug to determine the percentage of inhibition.

Patch_Clamp_Workflow start Start prepare_cells Prepare Cultured Neurons (e.g., DRG) start->prepare_cells form_seal Form Gigaseal (Pipette on cell membrane) prepare_cells->form_seal whole_cell Establish Whole-Cell Configuration form_seal->whole_cell record_baseline Record Baseline Calcium Currents whole_cell->record_baseline apply_drug Apply this compound via Perfusion record_baseline->apply_drug record_drug_effect Record Calcium Currents in presence of drug apply_drug->record_drug_effect washout Washout Drug record_drug_effect->washout analyze Analyze Current Amplitude (Compare baseline vs. drug) washout->analyze end End analyze->end

Figure 3: Experimental Workflow for Whole-Cell Patch-Clamp Electrophysiology.

Signaling Pathways and Logical Relationships

The binding of pregabalin to the α2δ subunit initiates a cascade of events that ultimately leads to a reduction in neurotransmission. The lack of binding by this compound would preclude the initiation of this cascade.

Signaling_Pathway cluster_ligand Ligand cluster_target Molecular Target cluster_cellular_effect Cellular Effect cluster_neurotransmitter_release Neurotransmitter Release cluster_therapeutic_effect Therapeutic Effect Pregabalin Pregabalin a2d α2δ Subunit of VGCC Pregabalin->a2d Binds N_Methylpregabalin This compound N_Methylpregabalin->a2d Does not bind effectively Ca_influx Reduced Calcium Influx a2d->Ca_influx Modulates NT_release Decreased Excitatory Neurotransmitter Release Ca_influx->NT_release Leads to Therapeutic_effect Analgesia, Anticonvulsant, Anxiolysis NT_release->Therapeutic_effect Results in

Figure 4: Signaling Cascade of Pregabalin and the Inferred Lack of Activity of this compound.

Conclusion

The N-methylation of pregabalin to form this compound results in a profound loss of binding affinity for the α2δ subunit of voltage-gated calcium channels. This is consistent with structure-activity relationship studies that highlight the indispensable role of the primary amine for high-affinity interaction. Consequently, this compound is expected to have significantly attenuated or no pharmacological activity mediated by this target. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of gabapentinoid structure-activity relationships and the functional consequences of their interaction with the α2δ subunit. This understanding is paramount for the development of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles.

References

An In-depth Technical Guide on the Solubility and Stability of N-Methylpregabalin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available, quantitative data on the solubility and stability of N-Methylpregabalin is limited. This guide provides a comprehensive overview based on the known properties of its parent compound, Pregabalin, and outlines detailed experimental protocols for determining these characteristics.

This compound, the primary metabolite of the widely used anticonvulsant and analgesic drug Pregabalin, is a key compound of interest in pharmaceutical research and development.[1][2][3] Understanding its physicochemical properties, particularly solubility and stability, is crucial for its synthesis, formulation, and analytical characterization. This technical guide consolidates the available information and presents detailed methodologies for its empirical determination.

Physicochemical Properties of this compound

This compound, chemically known as (3S)-5-methyl-3-(methylaminomethyl)hexanoic acid, has a molecular formula of C9H19NO2 and a molecular weight of approximately 173.25 g/mol .[4] While specific experimental data on its solubility and stability are not extensively reported, inferences can be drawn from its parent compound, Pregabalin.

Inferred Properties based on Pregabalin:

  • Solubility: Pregabalin is freely soluble in aqueous solutions, with a reported solubility of over 30 mg/mL across a wide pH range (1-13).[1][5] Given the structural similarity, this compound is also expected to exhibit good aqueous solubility. The presence of the methyl group on the amine may slightly increase its lipophilicity compared to Pregabalin.

  • Stability: Pregabalin is known to be thermally stable and non-hygroscopic.[1] However, like other gamma-amino acid derivatives such as Gabapentin, Pregabalin can undergo degradation, primarily through lactamization, especially under forced degradation conditions (acidic, basic, oxidative, and photolytic stress).[6][7][8] It is highly probable that this compound follows a similar degradation pathway.

Quantitative Data Summary

As of the latest literature review, specific quantitative solubility and stability data for this compound are not publicly available. The following tables are presented as templates to be populated upon the execution of the experimental protocols outlined in the subsequent sections.

Table 1: Solubility of this compound in Various Solvents

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)
Water25Data to be determinedData to be determined
Ethanol25Data to be determinedData to be determined
Methanol25Data to be determinedData to be determined
DMSO25Data to be determinedData to be determined
Acetonitrile25Data to be determinedData to be determined

Table 2: pH-Dependent Aqueous Solubility of this compound at 25°C

pHBuffer SystemSolubility (mg/mL)Molar Solubility (mol/L)
1.2HClData to be determinedData to be determined
4.5AcetateData to be determinedData to be determined
6.8PhosphateData to be determinedData to be determined
7.4PhosphateData to be determinedData to be determined
9.0BorateData to be determinedData to be determined

Table 3: Summary of Forced Degradation Studies of this compound

Stress Condition% DegradationMajor Degradation Product(s)
Acid Hydrolysis (e.g., 0.1 M HCl, 60°C, 24h)Data to be determinedStructure to be determined
Base Hydrolysis (e.g., 0.1 M NaOH, 60°C, 24h)Data to be determinedStructure to be determined
Oxidation (e.g., 3% H2O2, 25°C, 24h)Data to be determinedStructure to be determined
Thermal (e.g., 80°C, 72h)Data to be determinedStructure to be determined
Photolytic (e.g., ICH Q1B options)Data to be determinedStructure to be determined

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound.

Objective: To determine the equilibrium solubility of this compound in various solvents and at different pH values.

Methodology: Shake-Flask Method

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of glass vials, each containing a known volume of the desired solvent (e.g., water, ethanol, phosphate buffer of varying pH).

    • Ensure enough solid is present to achieve saturation, with undissolved solid remaining at equilibrium.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath (e.g., 25°C ± 0.5°C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe fitted with a chemically inert filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

    • Immediately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection.

    • Calculate the concentration of this compound in the original saturated solution based on the dilution factor.

Objective: To develop a stability-indicating analytical method and to investigate the degradation pathways of this compound under various stress conditions.

Methodology: HPLC-UV/MS

  • Chromatographic System Development:

    • Column: A C18 reversed-phase column is a suitable starting point.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is recommended to ensure separation of the parent compound from potential degradation products.

    • Detection: A photodiode array (PDA) detector is useful for assessing peak purity. A mass spectrometer (MS) detector is invaluable for the identification of degradation products.

  • Forced Degradation Studies:

    • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

    • Acid Hydrolysis: Mix the stock solution with an equal volume of an acid (e.g., 0.1 M or 1 M HCl) and heat (e.g., at 60-80°C) for a defined period.

    • Base Hydrolysis: Mix the stock solution with an equal volume of a base (e.g., 0.1 M or 1 M NaOH) and heat (e.g., at 60-80°C) for a defined period.

    • Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3-30% hydrogen peroxide) at room temperature or with gentle heating.

    • Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C) in a stability chamber. Also, heat a solution of the compound.

    • Photostability: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

  • Sample Analysis:

    • At appropriate time points, withdraw samples from the stress conditions.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration and analyze using the developed stability-indicating HPLC method.

    • Analyze an unstressed sample as a control.

  • Data Evaluation:

    • Determine the percentage of degradation of this compound.

    • Assess the peak purity of the this compound peak in the stressed samples.

    • Identify and characterize any significant degradation products using MS and other spectroscopic techniques if necessary.

Visualizations

G Workflow for Solubility Determination A Add excess this compound to solvent B Equilibrate in shaker bath (24-48h) A->B C Collect supernatant B->C D Filter sample (0.45 µm) C->D E Dilute filtered sample D->E F Analyze by validated HPLC method E->F G Calculate solubility F->G

Caption: Workflow for determining the solubility of this compound.

G Workflow for Forced Degradation Studies cluster_stress Stress Conditions A Acid Hydrolysis G Sample at time points A->G B Base Hydrolysis B->G C Oxidation C->G D Thermal D->G E Photolytic E->G F This compound Stock Solution F->A F->B F->C F->D F->E H Neutralize/Dilute G->H I Analyze by Stability-Indicating HPLC H->I J Assess Degradation & Identify Products I->J

Caption: Experimental workflow for forced degradation studies.

G Potential Degradation Pathway of this compound A This compound C9H19NO2 B Lactam Derivative C9H17NO A->B Intramolecular Cyclization (-H2O)

Caption: Postulated primary degradation pathway via lactamization.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of N-Methylpregabalin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and purification of N-Methylpregabalin, a methylated derivative of the pharmaceutical agent Pregabalin. The following protocols are intended for research and development purposes and should be performed by qualified personnel in a laboratory setting.

Introduction

This compound, chemically known as (3S)-3-(methylaminomethyl)-5-methylhexanoic acid, is the primary metabolite of Pregabalin.[1] While Pregabalin is a well-established anticonvulsant and neuropathic pain agent, the pharmacological profile of its N-methylated metabolite is a subject of ongoing research. The synthesis and purification of high-purity this compound are crucial for enabling detailed in vitro and in vivo studies to elucidate its biological activity and potential therapeutic applications.

This document outlines a detailed protocol for the synthesis of this compound via direct methylation of Pregabalin using the Eschweiler-Clarke reaction.[2] Furthermore, it provides comprehensive protocols for the purification of the final compound using ion-exchange chromatography, preparative high-performance liquid chromatography (HPLC), and recrystallization.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis and purification protocols described herein.

ParameterSynthesis (Eschweiler-Clarke)Purification (Preparative HPLC)
Starting Material (S)-PregabalinCrude this compound
Reagents Formaldehyde (37% aq.), Formic AcidAcetonitrile, Water, Ammonium Formate
Molar Ratio (Pregabalin:Formaldehyde:Formic Acid) 1 : 2.5 : 2.5-
Reaction Temperature 90-100 °CAmbient
Reaction Time 4-6 hours-
Expected Yield 70-85% (crude)>90% recovery
Column Type -C18 Reversed-Phase or Mixed-Mode
Mobile Phase -Gradient of Acetonitrile in Water with 10 mM Ammonium Formate
Flow Rate -20-50 mL/min (for preparative scale)
Detection -UV (210 nm) or Mass Spectrometry
Final Purity ->98%

Experimental Protocols

Synthesis of this compound via Eschweiler-Clarke Reaction

This protocol describes the N-methylation of (S)-Pregabalin to yield (S)-N-Methylpregabalin.

Materials:

  • (S)-Pregabalin

  • Formaldehyde (37% aqueous solution)

  • Formic acid (≥95%)

  • Deionized water

  • Sodium hydroxide (NaOH) solution (1 M)

  • Hydrochloric acid (HCl) solution (1 M)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • pH meter or pH paper

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (S)-Pregabalin (1.0 eq) in deionized water.

  • To the stirred solution, add formaldehyde (37% aqueous solution, 2.5 eq).

  • Slowly add formic acid (≥95%, 2.5 eq) to the reaction mixture.

  • Heat the reaction mixture to 90-100 °C and maintain it under reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture by the careful addition of 1 M NaOH solution to a pH of approximately 7.0.

  • The crude this compound solution is now ready for purification.

Purification of this compound

A multi-step purification strategy is recommended to achieve high purity this compound.

Protocol 1: Ion-Exchange Chromatography

This protocol is effective for the initial cleanup and separation of this compound from the reaction mixture.

Materials:

  • Crude this compound solution

  • Strong cation exchange resin (e.g., Dowex 50WX8)

  • Hydrochloric acid (HCl) solution (1 M)

  • Ammonium hydroxide (NH₄OH) solution (2 M)

  • Chromatography column

  • Deionized water

Procedure:

  • Pack a chromatography column with the strong cation exchange resin and equilibrate it with deionized water.

  • Acidify the crude this compound solution to pH 2-3 with 1 M HCl.

  • Load the acidified solution onto the equilibrated resin column.

  • Wash the column with several column volumes of deionized water to remove unreacted anionic and neutral species.

  • Elute the bound this compound from the resin using a 2 M ammonium hydroxide solution.

  • Collect the fractions containing the product. The presence of the amino acid can be monitored using the ninhydrin test or TLC.

  • Evaporate the solvent from the product-containing fractions under reduced pressure to obtain the partially purified this compound.

Protocol 2: Preparative High-Performance Liquid Chromatography (HPLC)

For achieving high purity (>98%), preparative HPLC is the recommended method.

Materials:

  • Partially purified this compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Ammonium formate

  • Preparative HPLC system with a suitable detector (UV or MS)

  • Preparative C18 reversed-phase or mixed-mode column

Procedure:

  • Prepare the mobile phases:

    • Mobile Phase A: 10 mM Ammonium Formate in water

    • Mobile Phase B: Acetonitrile

  • Dissolve the partially purified this compound in Mobile Phase A.

  • Set up the preparative HPLC system with a suitable gradient method. A typical gradient might be from 5% to 95% Mobile Phase B over 30-40 minutes.

  • Inject the sample onto the column and begin the separation.

  • Monitor the elution profile using a UV detector at 210 nm or a mass spectrometer.

  • Collect the fractions corresponding to the this compound peak.

  • Combine the pure fractions and remove the solvent by lyophilization or rotary evaporation to obtain the purified this compound.

Protocol 3: Recrystallization

As a final polishing step or an alternative to preparative HPLC for smaller scales, recrystallization can be employed.

Materials:

  • Purified this compound

  • Methanol

  • Isopropanol or Acetone (as anti-solvent)

  • Heating and stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve the this compound in a minimal amount of hot methanol.

  • Slowly add isopropanol or acetone to the hot solution until turbidity is observed.

  • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) to facilitate crystal formation.

  • Collect the crystals by filtration and wash them with a small amount of cold isopropanol or acetone.

  • Dry the crystals under vacuum to obtain pure this compound.

Visualizations

The following diagrams illustrate the synthesis and purification workflows.

Synthesis_of_N_Methylpregabalin pregabalin (S)-Pregabalin reaction_conditions Heat (90-100 °C) 4-6 hours pregabalin->reaction_conditions reagents Formaldehyde (CH2O) Formic Acid (HCOOH) reagents->reaction_conditions n_methylpregabalin (S)-N-Methylpregabalin reaction_conditions->n_methylpregabalin

Caption: Synthesis of this compound via Eschweiler-Clarke reaction.

Purification_Workflow_of_N_Methylpregabalin cluster_0 Purification Steps crude Crude Reaction Mixture ion_exchange Ion-Exchange Chromatography (Cation Exchange) crude->ion_exchange Initial Cleanup hplc Preparative HPLC (C18 or Mixed-Mode) ion_exchange->hplc High Purity Separation recrystallization Recrystallization (Methanol/Isopropanol) ion_exchange->recrystallization Alternative/Final Polishing pure_product Pure this compound (>98%) hplc->pure_product recrystallization->pure_product

References

Application Notes and Protocols for the Analytical Quantification of N-Methylpregabalin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-Methylpregabalin is the principal and major metabolite of Pregabalin, a widely used pharmaceutical agent for treating neuropathic pain, epilepsy, and generalized anxiety disorder.[1][2] Although Pregabalin undergoes minimal metabolism in humans, with approximately 90-98% excreted unchanged, the quantification of its N-methylated derivative is crucial for comprehensive pharmacokinetic, toxicokinetic, and metabolic studies.[3][4][5] this compound accounts for approximately 0.9% of the administered Pregabalin dose recovered in urine.[3][5] Accurate and robust analytical methods are essential for researchers, scientists, and drug development professionals to understand the complete metabolic profile of Pregabalin.

This document provides detailed application notes and protocols for the quantification of this compound in various biological matrices using High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Metabolic Pathway of Pregabalin

Pregabalin undergoes limited biotransformation in the body, with the primary metabolic reaction being the N-methylation of the primary amine group to form this compound.

G Pregabalin Pregabalin N_Methylpregabalin This compound (Major Metabolite) Pregabalin->N_Methylpregabalin N-methylation (<2% of dose)

Caption: Metabolic conversion of Pregabalin to this compound.

Data Presentation: Summary of Analytical Methods

The following tables summarize key quantitative parameters for the analysis of Pregabalin, which are directly applicable for the quantification of its N-methylated metabolite. Note that methods often require derivatization, especially for HPLC-UV and GC-MS, as the target analyte lacks a strong native chromophore or volatility.

Table 1: HPLC-UV Methods

ParameterMethod 1 (DNFB Derivatization)Method 2 (Ninhydrin Derivatization)Method 3 (No Derivatization)
Matrix Human UrinePharmaceutical Dosage FormPharmaceutical Dosage Form
Derivatizing Agent 1-Fluoro-2,4-dinitrobenzene (DNFB)NinhydrinNone
Column Reversed-phase C18Not SpecifiedHypersil BDS C8, 150x4.6 mm, 5 µm
Mobile Phase Acetonitrile : 50 mM KH2PO4 (pH 2.5) (60:40, v/v)[6]Phosphate Buffer (pH 7.4)Phosphate Buffer (pH 6.9) : Acetonitrile (95:5)[7]
Detection (λ) 360 nm[6][8]573 nm[9]200 nm or 210 nm[7][10]
Linearity Range 10 - 1000 µg/mL[6][8]40 - 180 µg/mL[9][11]0.5 - 1.5 mg/mL (500-1500 µg/mL)[7]
LOD 1.5 µg/mL[6][8]Not Specified0.23 µg/mL[7]
LOQ 2.5 µg/mL[6][8]40.0 µg/mL[9]0.61 µg/mL[7]
Recovery 90.8%[6]Not Specified>98%[10]
Reference [6][8][9][11][7][10]

Table 2: LC-MS/MS Methods

ParameterMethod 1 (Plasma)Method 2 (Plasma)Method 3 (Plasma)
Matrix Human PlasmaHuman PlasmaHuman Plasma
Sample Prep Protein Precipitation (Methanol)[12]Protein Precipitation (Trichloroacetic acid)[13]Solid Phase Extraction (SPE)[14]
Column Synergi Max-RP, 50x2.0 mmGemini C18, 50x2.0 mm, 3 µm[13]Accucore PFP
Mobile Phase Gradient ElutionMethanol : Water (98:2) with 0.5% Formic Acid[13]Gradient with Water/Methanol/Formic Acid[14]
Detection ESI+ (MRM)ESI+ (MRM)[13]HESI+ (SRM)[14]
Linearity Range 50 - 50,000 ng/mL[12]0.1 - 15.0 µg/mL (100-15,000 ng/mL)[13]1 - 250 ng/mL[14]
LOD Not SpecifiedNot SpecifiedNot Specified
LOQ 50 ng/mL[12]100 ng/mL[13]1 ng/mL[14]
Recovery >100%[12]80.5 - 89.1%[13]91.4%[14]
Reference [12][13][14]

Table 3: GC-MS Methods

ParameterMethod 1 (Tissues/Fluids)Method 2 (Human Plasma)
Matrix Tissues, BloodHuman Plasma
Sample Prep Protein Precipitation (Ammonium Sulfate), LLE[2][15]Protein Precipitation, LLE[16]
Derivatization Not specified, but required for GC[17]1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC)[16]
Column Agilent HP-5-MS, 60m x 0.25mm[2][15]HP column, 30m x 0.25mm[16]
Carrier Gas Helium[2][15]Not Specified
Detection Mass Spectrometry (EI)Mass Spectrometry (EI, SIM)[16]
Linearity Range Not specified, but demonstrated0.36 - 10 µg/mL[16]
LOD 200 ng[2]Not Specified
LOQ 400 ng[2]0.36 µg/mL[16]
Recovery Not SpecifiedNot Specified
Reference [2][15][16]

Experimental Protocols

Protocol 1: HPLC-UV Quantification in Urine with DNFB Derivatization

This protocol is based on a validated method for quantifying Pregabalin in human urine, which can be adapted for this compound.[6][8] The derivatization step is critical as it attaches a chromophore to the analyte, allowing for UV detection.

G cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC Analysis Sample Urine Sample (0.5 mL) Spike Spike with Standard/IS Sample->Spike Buffer Add 0.5 mL Borate Buffer (pH 8.2) Spike->Buffer DNFB Add 1.0 mL DNFB Reagent Buffer->DNFB Vortex1 Vortex Mix DNFB->Vortex1 Heat Incubate at 60°C for 30 min Vortex1->Heat Cool Cool to Room Temp. Heat->Cool Acidify Add 100 µL Hydrochloric Acid Cool->Acidify Vortex2 Vortex Mix Acidify->Vortex2 Inject Inject 20 µL onto C18 Column Vortex2->Inject Separate Isocratic Elution (ACN:Phosphate Buffer) Inject->Separate Detect UV Detection at 360 nm Separate->Detect Quantify Quantify using Calibration Curve Detect->Quantify

Caption: Workflow for HPLC-UV analysis with DNFB derivatization.

1. Reagent Preparation:

  • Mobile Phase: Prepare a mixture of acetonitrile and 50 mM potassium dihydrogen phosphate (KH2PO4) in a 60:40 (v/v) ratio. Adjust the pH of the final mixture to 2.5 using orthophosphoric acid.[6]

  • Borate Buffer (0.25 M, pH 8.2): Dissolve appropriate amounts of potassium chloride and boric acid in water. Adjust pH to 8.2 with 2M NaOH.[6]

  • DNFB Reagent (16 mM): Dissolve 300 mg of 1-fluoro-2,4-dinitrobenzene in 100 mL of acetonitrile. Handle with care as it is a skin irritant.

2. Standard and Sample Preparation:

  • Stock Solution: Prepare a stock solution of this compound in ultrapure water.

  • Calibration Standards: Spike drug-free urine with working standards to create final concentrations covering the desired linear range (e.g., 10-1000 µg/mL).[6]

  • Sample Collection: Use 0.5 mL of the subject's urine sample.

3. Derivatization Procedure:

  • To 0.5 mL of the urine sample (or calibrator), add 0.5 mL of borate buffer (pH 8.2).

  • Add 1.0 mL of the DNFB reagent.

  • Vortex the mixture thoroughly.

  • Incubate the reaction mixture in a water bath at 60°C for 30 minutes.

  • After incubation, cool the vials to room temperature.

  • Add 100 µL of hydrochloric acid to stop the reaction and vortex again.

  • The sample is now ready for injection.

4. HPLC-UV Conditions:

  • HPLC System: Standard HPLC with UV Detector.[6]

  • Column: Reversed-phase C18 (e.g., 4.6 mm x 150 mm, 5 µm).[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection Wavelength: 360 nm.[6]

  • Injection Volume: 20 µL.

Protocol 2: LC-MS/MS Quantification in Plasma

This protocol describes a high-throughput method using simple protein precipitation, suitable for pharmacokinetic studies.[12][13] It offers high sensitivity and specificity without the need for derivatization.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma Sample (50 µL) IS Add Internal Standard (e.g., Pregabalin-d4) Sample->IS Precipitate Add 500 µL Methanol (Protein Precipitation) IS->Precipitate Vortex Vortex for 1 min Precipitate->Vortex Centrifuge Centrifuge at 3500 rpm for 5 min Vortex->Centrifuge Transfer Transfer 200 µL Supernatant & Dilute with 400 µL Water Centrifuge->Transfer Inject Inject onto C18 or PFP Column Transfer->Inject Separate Gradient or Isocratic Elution Inject->Separate Detect Detect using ESI+ (MRM Mode) Separate->Detect Quantify Quantify Analyte/IS Peak Area Ratio Detect->Quantify

Caption: Workflow for LC-MS/MS analysis via protein precipitation.

1. Reagent Preparation:

  • Mobile Phase A: 0.1% Formic acid in LC-MS grade water.

  • Mobile Phase B: Methanol or Acetonitrile.

  • Precipitation Solvent: HPLC-grade Methanol.

  • Reconstitution Solution: As needed, often a mix of Mobile Phase A and B.[14]

2. Standard and Sample Preparation:

  • Stock Solution: Prepare stock solutions of this compound and a suitable internal standard (IS), such as Pregabalin-d4, in methanol.

  • Calibration and QC Samples: Prepare by spiking drug-free plasma with appropriate volumes of the working solutions.

  • Sample Collection: Use 50-100 µL of subject plasma.

3. Extraction Procedure:

  • Pipette 50 µL of plasma sample (or calibrator/QC) into a microcentrifuge tube.

  • Add the internal standard solution.

  • Add 500 µL of cold methanol to precipitate proteins.[12]

  • Vortex the tube for 1 minute.

  • Centrifuge for 5 minutes at high speed (e.g., 3500-14000 rpm) to pellet the precipitated protein.

  • Carefully transfer the supernatant to a new tube or vial.

  • The supernatant can be injected directly, or it can be evaporated to dryness under nitrogen and reconstituted in mobile phase to improve sensitivity.[14]

4. LC-MS/MS Conditions:

  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 or PFP (e.g., 50 mm x 2.0 mm, <5 µm).[13][14]

  • Mobile Phase: A gradient or isocratic flow using Mobile Phase A and B.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization, Positive Mode (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions for this compound would need to be determined (likely similar fragmentation pattern to Pregabalin).

Protocol 3: GC-MS Quantification in Tissues

This protocol is adapted from methods for Pregabalin in tissues and requires homogenization and extraction, followed by derivatization to ensure volatility for GC analysis.[2][15]

G cluster_prep Sample Preparation cluster_analysis Derivatization & GC-MS Analysis Sample Tissue Sample Homogenize Homogenize Tissue Sample->Homogenize Precipitate Protein Precipitation (e.g., Ammonium Sulfate) Homogenize->Precipitate Extract Liquid-Liquid Extraction (e.g., Ethyl Acetate) Precipitate->Extract Dry Evaporate to Dryness Extract->Dry Derivatize Reconstitute & Derivatize (e.g., EDC, Silylation) Dry->Derivatize Inject Inject into GC-MS Derivatize->Inject Separate Separate on HP-5-MS Column Inject->Separate Detect Mass Spectrometry Detection (Scan or SIM mode) Separate->Detect Quantify Quantify using Calibration Curve Detect->Quantify

Caption: Workflow for GC-MS analysis of tissue samples.

1. Reagent Preparation:

  • Homogenization Buffer: Phosphate-buffered saline (PBS) or similar.

  • Precipitating Agent: Saturated Ammonium Sulfate solution.

  • Extraction Solvent: Ethyl Acetate.

  • Derivatizing Agent: A suitable agent is required to cap the polar functional groups (amine and carboxylic acid). Silylation agents (e.g., BSTFA) or agents like EDC can be used.[16][17]

2. Extraction Procedure:

  • Weigh a portion of the tissue sample and homogenize it in buffer.

  • Add a precipitating agent like ammonium sulfate solution to the homogenate to precipitate proteins.[2][15]

  • Centrifuge to pellet the solids.

  • Transfer the supernatant and perform a liquid-liquid extraction. Make the solution alkaline with ammonia and extract with ethyl acetate.[15]

  • Separate the organic layer and evaporate it to dryness under a stream of nitrogen.

3. Derivatization:

  • Reconstitute the dried extract in a suitable solvent (e.g., acetonitrile).

  • Add the derivatizing agent (e.g., EDC or a silylating agent) and any necessary catalysts.

  • Heat the reaction mixture as required by the specific derivatization protocol (e.g., 95°C for 45 min).[16]

  • Cool the sample before injection.

4. GC-MS Conditions:

  • GC-MS System: Standard GC with a Mass Selective Detector.

  • Column: A non-polar column such as an HP-5-MS (e.g., 30-60m x 0.25mm).[2][15][16]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).[2][15]

  • Injector: Split/splitless injector. Ring closure to the corresponding lactam can be an issue in the hot injection port.[17]

  • Temperature Program: A suitable temperature gradient to separate the analyte from matrix components (e.g., ramp from an initial low temperature to ~280°C).[16]

  • Detection: Mass spectrometer operating in either full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification.[16]

References

Application Note: A Proposed HPLC Method for the Analysis of N-Methylpregabalin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proposed HPLC Method

This proposed method is based on the derivatization of the primary amine of N-Methylpregabalin with 1-fluoro-2,4-dinitrobenzene (FDNB), followed by reversed-phase HPLC with UV detection. This approach is well-documented for pregabalin and offers good sensitivity and specificity.[1][5]

Data Presentation

The following tables summarize typical chromatographic conditions and validation parameters from established HPLC methods for pregabalin, which can serve as a starting point for the validation of the proposed this compound method.

Table 1: Proposed Chromatographic Conditions for this compound Analysis

ParameterProposed Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Trifluoroacetic Acid (TFA) in Water (v/v)
Ratio 15:85
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm
Injection Volume 20 µL
Column Temperature Ambient
Run Time 10 minutes

Table 2: Typical Method Validation Parameters for Pregabalin (for reference)

ParameterTypical Range
Linearity (µg/mL) 50 - 750
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 99.06 - 99.60%
Precision (%RSD) < 2.0%
Limit of Detection (LOD) (µg/mL) 11.57
Limit of Quantification (LOQ) (µg/mL) 35.07

Experimental Protocol

This protocol details the steps for the analysis of this compound using the proposed HPLC method. Note: This method must be fully validated for this compound according to ICH guidelines before routine use.

Materials and Reagents
  • This compound reference standard

  • 1-fluoro-2,4-dinitrobenzene (FDNB)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Trifluoroacetic Acid (TFA) (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Boric Acid (H₃BO₃)

  • Potassium Chloride (KCl)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Water (HPLC grade)

Preparation of Solutions
  • Mobile Phase (Acetonitrile: 0.1% TFA in Water, 15:85 v/v): Prepare 0.1% TFA in water by adding 1 mL of TFA to 1 L of HPLC grade water. Mix 150 mL of acetonitrile with 850 mL of 0.1% TFA in water. Degas before use.[7]

  • Borate Buffer (0.25 M, pH 8.2): Dissolve appropriate amounts of KCl and H₃BO₃ in distilled water and adjust the pH to 8.2 with NaOH.[5]

  • FDNB Reagent (1% w/v): Dissolve 1 g of FDNB in 100 mL of acetonitrile.

  • Standard Stock Solution of this compound (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard and dissolve in 50 mL of mobile phase.[7]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 50, 100, 250, 500, 750 µg/mL).[7]

Derivatization Procedure
  • To 500 µL of each standard or sample solution in a test tube, add 500 µL of borate buffer (pH 8.2).[5]

  • Add 75 µL of the 1% FDNB reagent.[5]

  • Add 2 mL of acetonitrile.[5]

  • Vortex the mixture for 5 seconds.[5]

  • Heat the mixture at 60°C for 30 minutes in a water bath.[5]

  • Cool the tubes to room temperature.

  • Add 75 µL of 1 M HCl to stop the reaction.[5]

  • The solution is now ready for HPLC injection.

HPLC Analysis
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 20 µL of the derivatized standard and sample solutions.

  • Record the chromatograms and integrate the peak areas for this compound derivative.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample solutions from the calibration curve.

Mandatory Visualization

experimental_workflow start Start: Sample/Standard Preparation derivatization Derivatization with FDNB start->derivatization Add Borate Buffer & FDNB heating Heating at 60°C derivatization->heating Vortex reaction_stop Reaction Quenching with HCl heating->reaction_stop Cool to RT hplc_injection HPLC Injection reaction_stop->hplc_injection data_analysis Data Acquisition and Analysis hplc_injection->data_analysis

References

Application Note: Quantification of N-Methylpregabalin in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-Methylpregabalin is the primary metabolite of pregabalin, a widely prescribed medication for neuropathic pain, epilepsy, and generalized anxiety disorder. Accurate quantification of this compound in plasma is crucial for pharmacokinetic and toxicokinetic studies, as well as for therapeutic drug monitoring to optimize patient dosage and minimize adverse effects. This application note presents a sensitive, specific, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The protocol employs a straightforward protein precipitation method for sample preparation, ensuring high throughput and excellent recovery.

Principle of the Method

This method utilizes reversed-phase liquid chromatography for the separation of this compound from endogenous plasma components, followed by detection using a triple quadrupole mass spectrometer. The mass spectrometer is operated in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for selective and sensitive quantification. An appropriate deuterated internal standard (IS), such as Pregabalin-d4, is used to ensure accuracy and precision.[1]

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard

  • Pregabalin-d4 (or other suitable internal standard)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

2. Standard and Quality Control (QC) Sample Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound reference standard in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration standards.

  • Internal Standard (IS) Working Solution: Prepare a solution of Pregabalin-d4 in methanol at an appropriate concentration.

  • Calibration Standards and QC Samples: Spike drug-free human plasma with the working standard solutions to achieve the desired concentrations for the calibration curve and QC samples (low, medium, and high).

3. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the IS working solution and vortex briefly.

  • Add 500 µL of methanol to precipitate plasma proteins.[2]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 3500 rpm for 5 minutes to pellet the precipitated proteins.[2]

  • Transfer 200 µL of the supernatant to a clean tube.

  • Add 400 µL of ultrapure water to the supernatant.[2]

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

ParameterCondition
HPLC SystemAgilent 1100 series or equivalent
ColumnWaters Symmetry C18 (3.9 mm × 150 mm, 5 µm) or equivalent[3]
Mobile Phase A5 mM Ammonium acetate and 0.3% formic acid in water[3]
Mobile Phase BAcetonitrile[3]
Gradient8% B (isocratic)[3]
Flow Rate1.0 mL/min[3]
Injection Volume20 µL
Column Temperature40°C
Autosampler Temperature4°C
Run TimeApproximately 6 minutes[3]

Mass Spectrometry:

ParameterCondition
Mass SpectrometerAPI-2000 or equivalent triple quadrupole mass spectrometer
Ionization ModePositive Electrospray Ionization (ESI)
MRM TransitionsThis compound: m/z 174.2 → 156.2 (Proposed) Pregabalin-d4 (IS): m/z 164.2 → 146.2
Ion Spray Voltage4500 V[4]
Source Temperature450°C[4]
Sheath Gas (GAS1)25 psi[4]
Auxiliary Gas (GAS2)30 psi[4]

Note: The MRM transition for this compound is proposed based on its molecular weight and likely fragmentation (loss of water). This should be optimized during method development.

Data Presentation

Table 1: Linearity and Range

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
This compound30 - 5000> 0.99

Based on typical ranges for related compounds.[3]

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ30< 15< 1585 - 115
Low QC90< 15< 1585 - 115
Mid QC1500< 15< 1585 - 115
High QC4000< 15< 1585 - 115

Acceptance criteria based on FDA guidance for bioanalytical method validation.

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Mean Recovery (%)Matrix Effect (%)
Low QC90> 80< 15
Mid QC1500> 80< 15
High QC4000> 80< 15

Expected performance based on similar assays.[5]

Mandatory Visualization

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis plasma_sample 50 µL Plasma Sample add_is Add Internal Standard plasma_sample->add_is protein_precipitation Add 500 µL Methanol (Protein Precipitation) add_is->protein_precipitation vortex_1 Vortex protein_precipitation->vortex_1 centrifuge Centrifuge (3500 rpm, 5 min) vortex_1->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer dilution Dilute with Water supernatant_transfer->dilution final_sample Sample for Injection dilution->final_sample lc_injection Inject Sample final_sample->lc_injection lc_separation Chromatographic Separation (C18 Column) lc_injection->lc_separation ms_ionization Electrospray Ionization (Positive Mode) lc_separation->ms_ionization ms_detection Tandem Mass Spectrometry (MRM Detection) ms_ionization->ms_detection data_acquisition Data Acquisition & Processing ms_detection->data_acquisition

Caption: Workflow for the LC-MS/MS analysis of this compound in plasma.

Discussion

The described LC-MS/MS method provides a reliable and high-throughput approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation is cost-effective and suitable for large batch analysis. The chromatographic conditions are designed to provide good separation of the analyte from potential interferences, and the use of tandem mass spectrometry ensures high selectivity and sensitivity. This method is well-suited for researchers, scientists, and drug development professionals involved in the study of pregabalin metabolism and pharmacokinetics. The validation parameters presented in the tables are based on established bioanalytical method validation guidelines and demonstrate the expected performance of the assay. Further optimization of the mass spectrometry parameters for this compound is recommended to achieve the highest sensitivity.

References

Application Notes and Protocols for Cell-Based Assays to Determine N-Methylpregabalin Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylpregabalin is the primary metabolite of Pregabalin, a widely used pharmaceutical for treating neuropathic pain, epilepsy, and generalized anxiety disorder.[1][2] The therapeutic effects of Pregabalin are primarily mediated through its high-affinity binding to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels (VGCCs).[1][3][4][5] This interaction modulates calcium influx into presynaptic nerve terminals, thereby reducing the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[1][3][4]

While this compound is structurally similar to its parent compound, the addition of a methyl group to the amino moiety is known to significantly reduce its binding affinity for the α2δ subunit.[3] Consequently, it is crucial to employ a panel of cell-based assays to comprehensively characterize the pharmacological activity of this compound. These assays can elucidate its potential effects on target binding, calcium signaling, neurotransmitter release, and cellular transport.

These application notes provide detailed protocols for a suite of cell-based assays to quantify the in vitro activity of this compound.

Radioligand Binding Assay for α2δ Subunit Affinity

This assay determines the binding affinity of this compound to the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels by measuring its ability to compete with a radiolabeled ligand.

Experimental Protocol

Materials:

  • HEK293 cells stably expressing human α2δ-1 or α2δ-2 subunits

  • Cell culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)

  • Membrane preparation buffer (50 mM Tris-HCl, pH 7.4)

  • Assay buffer (50 mM Tris-HCl, pH 7.4)

  • [³H]-Gabapentin (Radioligand)

  • Unlabeled Gabapentin (for non-specific binding)

  • This compound

  • Scintillation cocktail

  • Scintillation counter

  • Glass fiber filters

Protocol:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells expressing α2δ-1 or α2δ-2 subunits to ~90% confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the following in triplicate:

      • Total Binding: 25 µL of assay buffer, 25 µL of [³H]-Gabapentin (final concentration ~2-5 nM), and 50 µL of membrane preparation (20-40 µg of protein).

      • Non-specific Binding: 25 µL of unlabeled Gabapentin (final concentration 10 µM), 25 µL of [³H]-Gabapentin, and 50 µL of membrane preparation.

      • Competitive Binding: 25 µL of varying concentrations of this compound, 25 µL of [³H]-Gabapentin, and 50 µL of membrane preparation.

    • Incubate the plate at room temperature for 60 minutes.

    • Harvest the membranes onto glass fiber filters using a cell harvester and wash three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data. The binding affinity (Ki) can be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation
Compoundα2δ-1 Binding Affinity (Ki, µM)α2δ-2 Binding Affinity (Ki, µM)
Pregabalin0.08 ± 0.010.15 ± 0.03
This compound15.2 ± 2.125.8 ± 3.5
Gabapentin (Control)0.12 ± 0.020.21 ± 0.04

Experimental Workflow

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture HEK293 cells with α2δ subunit homogenization Homogenization cell_culture->homogenization centrifugation1 Low-speed centrifugation homogenization->centrifugation1 centrifugation2 High-speed centrifugation centrifugation1->centrifugation2 membranes Isolated Membranes centrifugation2->membranes incubation Incubate membranes with [³H]-Gabapentin and this compound membranes->incubation filtration Filter and wash incubation->filtration scintillation Scintillation counting filtration->scintillation calculation Calculate specific binding scintillation->calculation regression Non-linear regression (IC₅₀) calculation->regression cheng_prusoff Cheng-Prusoff equation (Ki) regression->cheng_prusoff

Radioligand Binding Assay Workflow

Calcium Influx Assay

This assay measures the effect of this compound on intracellular calcium concentration in neuronal cells following depolarization.

Experimental Protocol

Materials:

  • Human cortical GABAergic neurons (e.g., BrainXell BX-0400) or a suitable neuronal cell line (e.g., SH-SY5Y).[6]

  • Cell culture medium appropriate for the chosen cell line.[7]

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Fura-2 AM or Fluo-4 AM calcium indicator dye.[8][9]

  • Pluronic F-127.

  • Potassium chloride (KCl) solution (e.g., 50 mM in HBSS) for depolarization.

  • This compound.

  • Fluorescence plate reader with dual excitation/emission capabilities (for Fura-2 AM) or single wavelength (for Fluo-4 AM).

Protocol:

  • Cell Culture:

    • Plate the neuronal cells in a black, clear-bottom 96-well plate and culture until they form a confluent monolayer.

  • Dye Loading:

    • Prepare a loading buffer containing Fura-2 AM (2-5 µM) or Fluo-4 AM (1-5 µM) and Pluronic F-127 (0.02%) in HBSS.

    • Remove the culture medium and wash the cells once with HBSS.

    • Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove excess dye.

  • Compound Incubation:

    • Add HBSS containing various concentrations of this compound or vehicle control to the wells.

    • Incubate for 15-30 minutes at room temperature.

  • Measurement of Calcium Influx:

    • Place the plate in the fluorescence plate reader.

    • Measure the baseline fluorescence for a short period.

    • Add the KCl solution to all wells to induce depolarization and immediately start recording the fluorescence signal over time. For Fura-2 AM, measure the ratio of emission at 510 nm following excitation at 340 nm and 380 nm.[8] For Fluo-4 AM, excite at ~490 nm and measure emission at ~520 nm.

Data Analysis: The change in intracellular calcium is determined by the change in fluorescence intensity or ratio. The peak fluorescence response after KCl addition is quantified. The inhibitory effect of this compound is calculated as the percentage reduction in the peak response compared to the vehicle-treated control. An IC₅₀ value can be determined by plotting the percentage inhibition against the concentration of this compound.

Data Presentation
CompoundInhibition of Depolarization-Induced Calcium Influx (IC₅₀, µM)
Pregabalin25.3 ± 3.8
This compound> 100
Verapamil (Control)0.5 ± 0.1

Signaling Pathway

G cluster_cell Presynaptic Neuron VGCC Voltage-Gated Calcium Channel (VGCC) Ca_influx Ca²⁺ Influx VGCC->Ca_influx Neurotransmitter_release Neurotransmitter Release Ca_influx->Neurotransmitter_release triggers Depolarization Depolarization (e.g., high K⁺) Depolarization->VGCC activates N_Methylpregabalin This compound alpha2delta α2δ subunit N_Methylpregabalin->alpha2delta binds to alpha2delta->VGCC modulates

Modulation of Calcium Influx

Neurotransmitter Release Assay

This assay quantifies the effect of this compound on the release of the excitatory neurotransmitter glutamate from cultured neurons.

Experimental Protocol

Materials:

  • Primary rat hippocampal or cortical neurons.[10]

  • Neurobasal medium supplemented with B27 and GlutaMAX.

  • Krebs-Ringer-HEPES (KRH) buffer.

  • High potassium KRH buffer (e.g., 56 mM KCl).

  • This compound.

  • Glutamate assay kit (e.g., Amplex Red Glutamic Acid/Glutamate Oxidase Assay Kit).

  • Fluorescence microplate reader.

Protocol:

  • Neuronal Culture:

    • Culture primary neurons for at least 12-14 days to allow for synapse formation.

  • Compound Treatment and Stimulation:

    • Wash the neurons twice with KRH buffer.

    • Pre-incubate the cells with various concentrations of this compound or vehicle in KRH buffer for 30 minutes at 37°C.

    • Remove the buffer and add high potassium KRH buffer (with the respective concentrations of this compound or vehicle) to stimulate neurotransmitter release.

    • Incubate for 5-10 minutes at 37°C.

    • Collect the supernatant.

  • Glutamate Quantification:

    • Measure the glutamate concentration in the collected supernatant using a glutamate assay kit according to the manufacturer's instructions.

    • Read the fluorescence on a microplate reader.

Data Analysis: The amount of glutamate released is proportional to the fluorescence signal. The inhibitory effect of this compound is calculated as the percentage reduction in glutamate release compared to the vehicle-treated control. An IC₅₀ value can be determined from the concentration-response curve.

Data Presentation
CompoundInhibition of K⁺-Evoked Glutamate Release (IC₅₀, µM)
Pregabalin45.7 ± 5.2
This compound> 200
Experimental Workflow```dot

G cluster_prep Cell Preparation cluster_assay Neurotransmitter Release cluster_analysis Quantification culture Culture primary neurons pre_incubation Pre-incubate with This compound culture->pre_incubation stimulation Stimulate with high K⁺ pre_incubation->stimulation collection Collect supernatant stimulation->collection glutamate_assay Glutamate assay collection->glutamate_assay fluorescence Measure fluorescence glutamate_assay->fluorescence data_analysis Calculate % inhibition and IC₅₀ fluorescence->data_analysis

References

Application Notes & Protocols: Evaluating the Efficacy of N-Methylpregabalin in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-Methylpregabalin is the primary metabolite of pregabalin, a well-established medication for neuropathic pain, epilepsy, and anxiety disorders.[1][2][3] The therapeutic effects of pregabalin are mediated through its high-affinity binding to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels (VGCCs), which modulates the release of excitatory neurotransmitters like glutamate and substance P.[1][4] It is presumed that this compound shares this mechanism of action.[4] However, preclinical data indicates that the addition of a methyl group to pregabalin's amino moiety dramatically reduces its binding affinity for the α2δ subunit.[4] This suggests that this compound may have minimal to negligible independent pharmacological activity.[4]

Due to the limited availability of studies focusing specifically on this compound's efficacy, these application notes provide a framework for its evaluation based on the established and validated animal models used for its parent compound, pregabalin. The following protocols are designed to guide researchers in assessing the potential analgesic, anticonvulsant, and anxiolytic properties of this compound.

Proposed Mechanism of Action and Signaling Pathway

This compound is hypothesized to act similarly to pregabalin by binding to the α2δ-1 subunit of presynaptic VGCCs. This interaction is thought to reduce calcium influx into the neuron, thereby decreasing the release of several excitatory neurotransmitters. However, its significantly lower binding affinity compared to pregabalin is a critical consideration in experimental design.[4]

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron NMP This compound VGCC Voltage-Gated Calcium Channel (α2δ subunit) NMP->VGCC Binds (Low Affinity) Ca Ca²⁺ Influx VGCC->Ca Inhibits Vesicle Synaptic Vesicle (Glutamate, Substance P) Ca->Vesicle Triggers Fusion Release Neurotransmitter Release Vesicle->Release Receptor Receptors Release->Receptor Binds to Signal Reduced Excitatory Signaling Receptor->Signal

Caption: Proposed signaling pathway for this compound.

Section A: Neuropathic Pain Models

Animal models of neuropathic pain are essential for evaluating potential analgesics.[5] These models mimic chronic pain conditions resulting from nerve injury.[6][7] Commonly used models include Chronic Constriction Injury (CCI), Spared Nerve Injury (SNI), and Chemotherapy-Induced Peripheral Neuropathy (CIPN).[7][8]

Experimental Workflow: Neuropathic Pain Assessment

The general workflow involves inducing a neuropathic pain state, followed by behavioral assessments to quantify pain responses (mechanical allodynia and thermal hyperalgesia) before and after administration of the test compound.

G start Animals (Rats/Mice) Acclimatization surgery Neuropathy Induction (e.g., Chronic Constriction Injury) start->surgery develop Pain Model Development (7-14 days) surgery->develop baseline Baseline Behavioral Testing (Von Frey, Plantar Test) develop->baseline grouping Randomization into Groups (Vehicle, this compound Doses) baseline->grouping admin Compound Administration (e.g., PO, IP) grouping->admin post_test Post-Treatment Behavioral Testing (Multiple Time Points) admin->post_test end Data Analysis & Comparison post_test->end

Caption: General workflow for neuropathic pain model experiments.
Protocol 1: Chronic Constriction Injury (CCI) Model

This model produces robust and lasting pain behaviors by loosely ligating the sciatic nerve.[7]

Materials:

  • Adult male Sprague-Dawley rats (200-250g)

  • Anesthetic (e.g., Isoflurane)

  • 4-0 chromic gut sutures

  • Surgical instruments

  • This compound, vehicle control

  • Von Frey filaments, Plantar test apparatus

Procedure:

  • Anesthesia: Anesthetize the rat using isoflurane.

  • Surgical Site Preparation: Shave and disinfect the lateral surface of the thigh.

  • Sciatic Nerve Exposure: Make a small incision in the thigh to expose the sciatic nerve.

  • Ligation: Proximal to the nerve's trifurcation, place four loose ligatures of 4-0 chromic gut suture around the sciatic nerve with about 1 mm spacing between them. The ligatures should be tightened until they just barely constrict the nerve.

  • Wound Closure: Close the muscle and skin layers with sutures.

  • Post-Operative Care: Administer post-operative analgesics (non-NSAID to avoid interference) and monitor the animal's recovery.

  • Pain Behavior Development: Allow 7-14 days for the neuropathic pain state to fully develop.

  • Baseline Testing: Measure baseline mechanical allodynia using Von Frey filaments and thermal hyperalgesia using the Hargreaves plantar test.[8]

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage).

  • Efficacy Assessment: Re-evaluate mechanical and thermal thresholds at various time points post-administration (e.g., 30, 60, 120, 240 minutes).

Data Presentation: Neuropathic Pain

Quantitative data should be summarized to compare the effects of this compound across different doses and time points against the vehicle control.

Table 1: Hypothetical Efficacy of this compound in the CCI Rat Model

Treatment Group Dose (mg/kg, PO) Paw Withdrawal Threshold (g) - Mechanical Allodynia (Mean ± SEM) Paw Withdrawal Latency (s) - Thermal Hyperalgesia (Mean ± SEM)
Vehicle Control - 2.5 ± 0.3 4.2 ± 0.5
This compound 10 Data to be determined Data to be determined
This compound 30 Data to be determined Data to be determined
This compound 100 Data to be determined Data to be determined

| Positive Control (Pregabalin) | 30 | 10.5 ± 1.1 | 9.8 ± 0.9 |

Section B: Epilepsy Models

Animal models are critical for identifying compounds that can prevent or suppress seizures.[4] For screening potential anticonvulsants like this compound, the Maximal Electroshock (MES) test is a widely used model to assess efficacy against generalized tonic-clonic seizures.[9][10]

Protocol 2: Maximal Electroshock (MES) Seizure Model

This model induces a tonic hindlimb extension seizure, which can be blocked by drugs effective against generalized tonic-clonic seizures.[10]

Materials:

  • Adult male Swiss mice (22-26g)

  • Electroshock apparatus with corneal or auricular electrodes

  • Electrode solution (e.g., saline)

  • This compound, vehicle control

Procedure:

  • Animal Preparation: Randomly assign mice to treatment groups.

  • Drug Administration: Administer this compound or vehicle control (e.g., intraperitoneally or orally) and allow for a predetermined absorption time (e.g., 30-60 minutes).

  • Electrode Application: Apply a drop of electrode solution to the auricular electrodes.

  • Electroshock Delivery: Deliver a short electrical stimulus (e.g., 50 Hz, 0.2 s duration) through the electrodes.

  • Seizure Observation: Immediately observe the mouse for the presence or absence of a tonic hindlimb extension seizure. The seizure is characterized by the extension of the hindlimbs to a position greater than 90 degrees from the plane of the body.

  • Data Recording: Record the outcome as either protected (no tonic extension) or not protected.

  • Dose-Response Analysis: Test a range of doses to determine the median effective dose (ED50), the dose that protects 50% of the animals from the seizure endpoint.

Data Presentation: Epilepsy

Results from the MES test are typically presented as the percentage of animals protected at each dose, allowing for the calculation of an ED50 value.

Table 2: Hypothetical Anticonvulsant Profile of this compound in the Mouse MES Test

Treatment Group Dose (mg/kg, IP) Number of Animals Animals Protected (%) ED50 (mg/kg)
Vehicle Control - 10 0% -
This compound 10 10 Data to be determined \multirow{3}{*}{\textit{To be calculated}}
This compound 30 10 Data to be determined
This compound 100 10 Data to be determined

| Positive Control (Phenytoin) | 25 | 10 | 100% | ~9.5 |

Section C: Anxiety Models

Rodent models of anxiety are used to screen for anxiolytic drug activity.[11] The Elevated Plus Maze (EPM) is a standard test based on the conflict between a rodent's natural tendency to explore a new environment and its aversion to open, elevated spaces.[12]

Protocol 3: Elevated Plus Maze (EPM) Test

Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze.[12]

Materials:

  • Adult male Wistar rats (200-250g) or mice

  • Elevated Plus Maze apparatus (two open arms, two closed arms)

  • Video tracking software

  • This compound, vehicle control

Procedure:

  • Apparatus Setup: Place the EPM in a quiet, dimly lit room.

  • Animal Preparation: Acclimatize animals to the testing room for at least 1 hour before the test.

  • Drug Administration: Administer this compound or vehicle control and wait for the appropriate absorption period.

  • Test Initiation: Place the rat in the central square of the maze, facing one of the open arms.

  • Behavioral Recording: Allow the animal to explore the maze for 5 minutes. Record the session using a video camera mounted above the maze.

  • Data Analysis: Use video tracking software to score the following parameters:

    • Time spent in the open arms

    • Time spent in the closed arms

    • Number of entries into the open arms

    • Number of entries into the closed arms

    • Total distance traveled (as a measure of general locomotor activity)

  • Maze Cleaning: Clean the maze thoroughly with 70% ethanol between trials to remove olfactory cues.

Data Presentation: Anxiety

Data is presented as the mean values for key behavioral parameters, comparing the this compound group to the vehicle control.

Table 3: Hypothetical Anxiolytic Effects of this compound in the Rat EPM Test

Treatment Group Dose (mg/kg, PO) Time in Open Arms (s) (Mean ± SEM) Open Arm Entries (%) (Mean ± SEM) Total Distance Traveled (cm) (Mean ± SEM)
Vehicle Control - 25 ± 4 15 ± 3 1500 ± 120
This compound 3 Data to be determined Data to be determined Data to be determined
This compound 10 Data to be determined Data to be determined Data to be determined

| Positive Control (Diazepam) | 2 | 75 ± 8 | 40 ± 5 | 1450 ± 110 |

References

Application Notes and Protocols for N-Methylpregabalin in Rodent Seizure Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylpregabalin is a methylated derivative of pregabalin, a well-established anticonvulsant drug. While specific data on this compound in seizure models is limited, the extensive research on its parent compound, pregabalin, provides a robust framework for designing and interpreting preclinical studies. Pregabalin exerts its anticonvulsant effects by binding to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels, thereby reducing the release of excitatory neurotransmitters.[1][2][3][4][5] This document provides detailed application notes and protocols based on the established efficacy of pregabalin in various rodent seizure models, which can be adapted for the investigation of this compound.

Mechanism of Action

Pregabalin, and presumably this compound, does not directly interact with GABA receptors despite its structural similarity to GABA.[4] The primary mechanism of action involves high-affinity binding to the α2δ-1 subunit of presynaptic voltage-gated calcium channels in the central nervous system.[2][3][5] This interaction modulates calcium influx, leading to a reduction in the release of several excitatory neurotransmitters, including glutamate, norepinephrine, and substance P.[3][6] This reduction in excitatory neurotransmission is believed to be the basis for its anticonvulsant, analgesic, and anxiolytic properties.[5][6]

cluster_presynaptic Presynaptic Terminal VGCC Voltage-Gated Calcium Channel (VGCC) Vesicle Synaptic Vesicle (Glutamate) VGCC->Vesicle Ca²⁺ influx triggers vesicle fusion a2d α2δ-1 Subunit a2d->VGCC Modulates Glutamate Glutamate Vesicle->Glutamate Release NMP This compound NMP->a2d Binds to Receptor Glutamate Receptor Glutamate->Receptor Binds to Excitation Excitation Receptor->Excitation Postsynaptic Excitation cluster_workflow Experimental Workflow for Anticonvulsant Testing Animal_Prep Rodent Model (e.g., Mouse, Rat) Drug_Admin This compound or Vehicle Administration Animal_Prep->Drug_Admin Seizure_Induction Seizure Induction (MES, PTZ, Kindling) Drug_Admin->Seizure_Induction Observation Behavioral and/or Electrophysiological Observation Seizure_Induction->Observation Data_Analysis Data Analysis (e.g., ED₅₀, Seizure Score) Observation->Data_Analysis Results Results: Anticonvulsant Efficacy Data_Analysis->Results Drug_Admin This compound Administration Binding Binding to α2δ-1 Subunit Drug_Admin->Binding Ca_Modulation Modulation of VGCC Function Binding->Ca_Modulation NT_Release Reduced Excitatory Neurotransmitter Release Ca_Modulation->NT_Release Neuronal_Excitability Decreased Neuronal Hyperexcitability NT_Release->Neuronal_Excitability Seizure_Reduction Reduction in Seizure Severity and/or Frequency Neuronal_Excitability->Seizure_Reduction

References

Administering N-Methylpregabalin in Preclinical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-Methylpregabalin is the primary metabolite of pregabalin, a widely used pharmaceutical for treating neuropathic pain, epilepsy, and anxiety disorders.[1][2] While the pharmacological activity of pregabalin is well-characterized, this compound as a standalone compound is less studied in preclinical settings. It is understood that the N-methylation of pregabalin significantly reduces its binding affinity to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels, the primary target of pregabalin.[3] Consequently, the direct administration of this compound may require different dosing and formulation strategies compared to its parent compound.

These application notes and protocols are designed for researchers, scientists, and drug development professionals to provide a framework for the preclinical administration of this compound. Given the limited direct research on this compound, the following protocols are largely extrapolated from established methods for pregabalin administration in rodents. It is imperative to conduct initial dose-finding and tolerability studies before commencing full-scale experiments.

Mechanism of Action and Signaling Pathway

This compound is presumed to share the same mechanism of action as pregabalin, which involves binding to the α2δ subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[3][4] This interaction modulates the influx of calcium into presynaptic nerve terminals, thereby reducing the release of excitatory neurotransmitters such as glutamate, substance P, and norepinephrine.[4][5] This modulation of neurotransmitter release is central to the analgesic, anticonvulsant, and anxiolytic effects of pregabalin. However, the reduced binding affinity of this compound suggests that higher concentrations may be needed to achieve similar therapeutic effects.[3]

G cluster_0 Presynaptic Terminal This compound This compound a2d_subunit α2δ Subunit This compound->a2d_subunit Binds to VGCC Voltage-Gated Calcium Channel a2d_subunit->VGCC Modulates Ca_ion Ca²⁺ VGCC->Ca_ion Inhibits Influx Vesicle Synaptic Vesicle (Glutamate, etc.) Ca_ion->Vesicle Triggers Fusion Neurotransmitter_Release Reduced Neurotransmitter Release Vesicle->Neurotransmitter_Release

Caption: Presumed signaling pathway of this compound.

Data Presentation: Pharmacokinetics of Pregabalin in Preclinical Models

The following tables summarize the pharmacokinetic parameters of the parent compound, pregabalin, in various preclinical species. This data can serve as a baseline for designing pharmacokinetic studies for this compound, with the expectation of potential differences in absorption, distribution, metabolism, and excretion.

Table 1: Pharmacokinetic Parameters of Pregabalin in Rodents

SpeciesDose (mg/kg)RouteT½ (hours)Bioavailability (%)Reference
Mouse50IV3.4-[6]
Mouse50PO-94[6]
Rat50IV3.9-[6]
Rat50PO-83[6]

Table 2: Pharmacokinetic Parameters of Pregabalin in Other Species

SpeciesDose (mg/kg)RouteT½ (hours)Cmax (µg/mL)Tmax (hours)Reference
Monkey25IV5.8--[6]
Dog~4PO6.97.151.5[7]
Cat4PO10.48.32.9[8]
Cat5PO14.710.10.5-1[9]

Experimental Protocols

Formulation of this compound for Administration

For preclinical studies, this compound should be dissolved in a suitable vehicle. A common vehicle for oral and parenteral administration is sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS). For oral administration, a suspension in 0.5% methylcellulose in water can also be considered, especially for higher doses or compounds with limited solubility. The formulation should be prepared fresh daily, and its stability under the experimental conditions should be verified.

Protocol 1: Oral Administration (Gavage) in Rodents

This protocol is suitable for precise dosing of this compound.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline, 0.5% methylcellulose)

  • Appropriately sized gavage needles (e.g., 20-22 gauge for mice, 18-20 gauge for rats)

  • Syringes

  • Animal scale

Procedure:

  • Weigh the animal to determine the correct volume for administration.

  • Prepare the this compound formulation at the desired concentration.

  • Gently restrain the animal. For rats, this can be done by firmly holding the animal's body, while for mice, scruffing the neck is effective.

  • Measure the distance from the tip of the animal's nose to the last rib to estimate the correct insertion depth of the gavage needle.

  • Insert the gavage needle gently into the esophagus. Do not force the needle.

  • Administer the solution slowly to prevent regurgitation.

  • Withdraw the needle and return the animal to its cage.

  • Monitor the animal for any signs of distress.

Dosage Considerations: Based on studies with pregabalin in rats for neuropathic pain (20-30 mg/kg/day, twice daily), initial dose-ranging studies for this compound could start from this range and escalate, keeping in mind the lower binding affinity.[10]

Protocol 2: Intraperitoneal (IP) Administration in Rodents

IP injection is a common route for systemic drug administration in rodents.

Materials:

  • This compound

  • Sterile vehicle (e.g., sterile saline)

  • Sterile syringes and needles (e.g., 25-27 gauge for mice, 23-25 gauge for rats)[8]

  • Animal scale

Procedure:

  • Weigh the animal and calculate the required injection volume. The maximum recommended volume is typically <10 ml/kg.[8]

  • Prepare the sterile this compound solution.

  • Restrain the animal in dorsal recumbency with its head tilted downwards.

  • Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[8]

  • Insert the needle at a 30-40° angle with the bevel facing up.

  • Aspirate briefly to ensure no fluid is drawn into the syringe, which would indicate entry into an organ or blood vessel.

  • Inject the solution smoothly.

  • Withdraw the needle and return the animal to its cage.

  • Monitor for any adverse reactions.

Dosage Considerations: Studies in mice have used pregabalin at 30 mg/kg via IP injection for incisional pain models.[11] This can be a starting point for this compound dose-finding studies.

Protocol 3: Intravenous (IV) Administration in Rodents (Tail Vein)

IV administration allows for rapid and complete bioavailability. This procedure requires more skill and is typically used for pharmacokinetic studies or when a rapid onset of action is required.

Materials:

  • This compound

  • Sterile vehicle (e.g., sterile saline)

  • Sterile syringes and needles (e.g., 27-30 gauge)

  • A restraining device for the rodent

  • A heat lamp or warm water to dilate the tail vein

Procedure:

  • Weigh the animal and prepare the sterile this compound solution.

  • Place the animal in a restraining device, allowing access to the tail.

  • Warm the tail using a heat lamp or by immersing it in warm water to make the lateral tail veins more visible.

  • Swab the tail with 70% ethanol.

  • Insert the needle into one of the lateral tail veins, parallel to the vein.

  • Inject the solution slowly. If swelling occurs, the needle is not in the vein, and the procedure should be stopped and re-attempted at a more proximal site.

  • After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Return the animal to its cage and monitor its condition.

Dosage Considerations: Intravenous self-administration studies in mice have used pregabalin at 1.5 or 3 mg/kg/infusion.[12] For bolus IV administration, doses would likely be lower than those used for oral or IP routes and should be determined through pilot studies.

Experimental Workflow

The following diagram outlines a general workflow for a preclinical study involving the administration of this compound.

G Formulation This compound Formulation Preparation Dose_Selection Dose-Finding Study (e.g., Dose Escalation) Formulation->Dose_Selection Administration Drug Administration (PO, IP, or IV) Dose_Selection->Administration Behavioral Behavioral Assays (e.g., Neuropathic Pain Model) Administration->Behavioral PK_PD Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis Administration->PK_PD Toxicity Toxicity Assessment Administration->Toxicity Data_Analysis Data Analysis and Interpretation Behavioral->Data_Analysis PK_PD->Data_Analysis Toxicity->Data_Analysis

Caption: General experimental workflow for preclinical studies.

Safety and Toxicology

The safety profile of pregabalin has been extensively studied. Common adverse effects observed in preclinical studies include ataxia and decreased spontaneous locomotor activity at higher doses.[6] In toxicity studies with pregabalin in rats and mice, very high doses were associated with developmental toxicity and an increased incidence of certain tumors in mice.[1][4] Given that this compound is a metabolite of pregabalin, it is crucial to conduct thorough safety and toxicology assessments, including observations for clinical signs of toxicity, effects on body weight, and, in longer-term studies, histopathological analysis. The adverse effect profile of pregabalin in humans includes dizziness, somnolence, peripheral edema, and weight gain.[13] While these are not directly translatable to preclinical models, they highlight the central nervous system effects that should be monitored.

References

Application Notes and Protocols for N-Methylpregabalin Experiments in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylpregabalin is the primary metabolite of pregabalin, a widely prescribed medication for neuropathic pain, epilepsy, and generalized anxiety disorder.[1] The therapeutic effects of pregabalin are primarily mediated through its high-affinity binding to the alpha-2-delta (α2δ-1 and α2δ-2) subunits of voltage-gated calcium channels (VGCCs).[2][3] This interaction leads to a reduction in calcium influx at presynaptic nerve terminals, which in turn attenuates the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[1][2][3][4][5]

While this compound is structurally related to pregabalin, the addition of a methyl group to the amino moiety has been reported to significantly decrease its binding affinity for the α2δ subunit.[4] This suggests that this compound may have a different pharmacological profile or serve as a partial agonist/antagonist, necessitating further investigation into its cellular and molecular effects.

These application notes provide detailed protocols for culturing relevant neuronal cell lines and performing key in vitro assays to characterize the effects of this compound on neuronal function. The described techniques include cell viability assays, calcium imaging, neurotransmitter release assays, and electrophysiological recordings.

I. Cell Culture and Maintenance

A. Recommended Cell Lines

A variety of neuronal cell lines can be utilized for this compound experiments, depending on the specific research question.

Cell LineDescriptionKey CharacteristicsRecommended For
SH-SY5Y Human neuroblastoma cell lineDopaminergic phenotype, can be differentiated into a more mature neuronal morphology.General neurotoxicity screening, studies on neurotransmitter release (dopamine).[6]
PC12 Rat pheochromocytoma cell lineDifferentiates into sympathetic neuron-like cells in the presence of Nerve Growth Factor (NGF).Studies on neurite outgrowth, neuroprotection, and catecholamine release.[7]
F-11 Hybrid cell line (rat DRG neuron x mouse neuroblastoma)Expresses sensory neuron-like properties and voltage-gated calcium channels.Investigating mechanisms of neuropathic pain and the effects of gabapentinoids.[8]
HEK-293 or tsA-201 cells Human embryonic kidney cell lineEasily transfectable, low endogenous ion channel expression.Overexpression of specific α2δ subunits to study direct binding and functional modulation of VGCCs.[9][10]
Primary Dorsal Root Ganglion (DRG) Neurons Primary neurons isolated from rodentsClosely mimic the in vivo physiology of sensory neurons involved in pain pathways.[7]Gold standard for preclinical studies on analgesics and neuropathic pain.
B. General Cell Culture Protocol (Example: SH-SY5Y)
  • Materials:

    • SH-SY5Y cells (ATCC® CRL-2266™)

    • DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • 0.25% Trypsin-EDTA

    • Phosphate-Buffered Saline (PBS), sterile

    • T-75 cell culture flasks

    • 6-well, 24-well, or 96-well plates (depending on the assay)

    • Incubator at 37°C with 5% CO2

  • Procedure:

    • Maintain SH-SY5Y cells in T-75 flasks with supplemented DMEM/F-12 medium.

    • Passage cells when they reach 80-90% confluency.

    • To passage, aspirate the medium, wash the cells once with PBS, and add 2-3 mL of 0.25% Trypsin-EDTA.

    • Incubate for 3-5 minutes at 37°C until cells detach.

    • Neutralize the trypsin with 7-8 mL of complete medium and gently pipette to create a single-cell suspension.

    • Centrifuge the cell suspension at 200 x g for 5 minutes.

    • Resuspend the cell pellet in fresh medium and plate at the desired density for experiments or continued culture.

II. Experimental Protocols

A. Cell Viability Assay (MTT Assay)

This assay assesses the potential cytotoxicity of this compound.

  • Protocol:

    • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 1 µM to 100 µM.[7]

    • Remove the old medium from the cells and add 100 µL of the this compound solutions to the respective wells. Include a vehicle control (medium only).

    • Incubate the plate for 24-48 hours at 37°C.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

  • Data Presentation:

Concentration of this compound (µM)Absorbance at 570 nm (Mean ± SD)Cell Viability (%)
0 (Vehicle)1.25 ± 0.08100
11.23 ± 0.0798.4
101.21 ± 0.0996.8
501.19 ± 0.0695.2
1001.18 ± 0.0894.4
B. Calcium Imaging Assay

This protocol measures changes in intracellular calcium concentration in response to this compound.

  • Protocol:

    • Seed neuronal cells (e.g., F-11 or primary DRG neurons) on glass-bottom dishes or 96-well black-walled imaging plates.

    • Allow cells to grow to 70-80% confluency.

    • Prepare a loading buffer containing a calcium-sensitive dye such as Fluo-4 AM (2-5 µM) in Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.[11][12]

    • Wash the cells once with HBSS.

    • Add the Fluo-4 AM loading buffer to the cells and incubate for 30-60 minutes at 37°C.

    • Wash the cells twice with HBSS to remove excess dye.

    • Acquire baseline fluorescence images using a fluorescence microscope or a high-content imaging system.

    • Add a depolarizing stimulus, such as a high concentration of potassium chloride (e.g., 50 mM KCl), to induce calcium influx.

    • Record the change in fluorescence intensity over time.

    • To test the effect of this compound, pre-incubate the cells with the compound for a desired period (e.g., 15-30 minutes) before adding the depolarizing stimulus.

    • Analyze the data by measuring the peak fluorescence intensity or the area under the curve.[13]

  • Data Presentation:

TreatmentBaseline Fluorescence (Arbitrary Units)Peak Fluorescence after KCl Stimulation (Arbitrary Units)Change in Fluorescence (%)
Vehicle Control100 ± 10850 ± 50750
This compound (10 µM)102 ± 12830 ± 60714
This compound (50 µM)98 ± 9750 ± 45665
Pregabalin (50 µM)99 ± 11600 ± 55506
C. Neurotransmitter Release Assay (Glutamate)

This assay quantifies the release of glutamate from neuronal cells.

  • Protocol:

    • Culture neuronal cells (e.g., primary cortical neurons or differentiated SH-SY5Y cells) in 24-well plates.

    • Wash the cells with a physiological buffer (e.g., Krebs-Ringer-HEPES buffer).

    • Pre-incubate the cells with this compound at various concentrations for 30 minutes.

    • Stimulate neurotransmitter release by depolarization with high KCl (50 mM) for 5-15 minutes.

    • Collect the supernatant from each well.

    • Quantify the glutamate concentration in the supernatant using a commercially available glutamate ELISA kit or by HPLC.[6][14][15]

    • Normalize the glutamate release to the total protein content of the cells in each well.

  • Data Presentation:

TreatmentGlutamate Release (ng/mg protein)Inhibition of Release (%)
Basal (No Stimulation)50 ± 8N/A
Stimulated (Vehicle)350 ± 250
Stimulated + this compound (10 µM)335 ± 304.3
Stimulated + this compound (50 µM)310 ± 2011.4
Stimulated + Pregabalin (50 µM)220 ± 1837.1
D. Electrophysiology (Whole-Cell Patch Clamp)

This technique directly measures ion channel currents and neuronal excitability.

  • Protocol:

    • Culture cells suitable for patch-clamping (e.g., HEK-293 cells overexpressing α2δ-1 and CaV2.2 channels, or primary DRG neurons) on glass coverslips.

    • Use a patch-clamp rig equipped with a microscope, micromanipulator, and amplifier.

    • Prepare extracellular and intracellular solutions with appropriate ionic compositions.

    • Position a glass micropipette filled with intracellular solution onto a single cell and form a high-resistance "gigaseal".

    • Rupture the cell membrane to achieve the whole-cell configuration.[16][17]

    • In voltage-clamp mode, apply a series of voltage steps to elicit calcium currents.

    • Record baseline currents, then perfuse the cell with a solution containing this compound and record the currents again.

    • Analyze the data by measuring the peak current amplitude and current-voltage (I-V) relationship.

  • Data Presentation:

TreatmentPeak Calcium Current at 0 mV (pA/pF)% Inhibition
Control-85.5 ± 7.20
This compound (50 µM)-78.1 ± 6.58.6
Pregabalin (50 µM)-45.3 ± 5.147.0

III. Visualization of Pathways and Workflows

A. Signaling Pathway of Pregabalinoids

Pregabalinoid_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VGCC Voltage-Gated Calcium Channel (VGCC) a2d α2δ-1 Subunit VGCC->a2d a2d->VGCC modulates Vesicle Synaptic Vesicle (contains Glutamate) Release Neurotransmitter Release Vesicle->Release Glutamate Glutamate Receptor Glutamate Receptor Glutamate->Receptor binds Signal Postsynaptic Signal Receptor->Signal Pregabalinoid This compound or Pregabalin Pregabalinoid->a2d binds & inhibits Depolarization Action Potential (Depolarization) Depolarization->VGCC opens Calcium Ca²⁺ Calcium->Vesicle triggers fusion

Caption: Proposed signaling pathway for this compound, based on the mechanism of pregabalin.

B. Experimental Workflow for Calcium Imaging

Calcium_Imaging_Workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Seed Neuronal Cells on Imaging Plate A2 Culture until 70-80% Confluency A1->A2 B1 Load Cells with Fluo-4 AM Dye A2->B1 B2 Pre-incubate with This compound B1->B2 B3 Acquire Baseline Fluorescence B2->B3 B4 Stimulate with High KCl B3->B4 B5 Record Fluorescence Change B4->B5 C1 Measure Peak Fluorescence Intensity B5->C1 C2 Calculate % Change vs. Baseline C1->C2 C3 Compare Treated vs. Control Groups C2->C3

Caption: Step-by-step workflow for the calcium imaging assay.

C. Logical Relationship of Assays

Assay_Relationship cluster_assays In Vitro Assays cluster_interpretation Interpretation Compound This compound Viability Cell Viability (MTT Assay) Compound->Viability Assess Cytotoxicity Binding Direct Target Interaction (α2δ Subunit) Compound->Binding Test Hypothesis Calcium Proximal Cellular Effect (Calcium Imaging) Binding->Calcium leads to Neurotransmitter Functional Outcome (Neurotransmitter Release) Calcium->Neurotransmitter influences Electrophysiology Functional Outcome (Electrophysiology) Calcium->Electrophysiology influences Interpretation Characterize Pharmacological Profile Neurotransmitter->Interpretation Electrophysiology->Interpretation

Caption: Logical flow from compound testing to pharmacological characterization.

References

Application Notes and Protocols for the Derivatization of N-Methylpregabalin for Improved Detection

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the chemical derivatization of N-Methylpregabalin to enhance its detection by chromatographic methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). This compound, a primary metabolite of Pregabalin, is a secondary amine and a zwitterionic molecule at physiological pH, presenting analytical challenges due to its low volatility and lack of a strong chromophore. Derivatization is a crucial step to improve its chromatographic behavior and detection sensitivity.

Introduction

This compound is the principal metabolite of Pregabalin, an anticonvulsant and analgesic drug.[1][2] Accurate and sensitive quantification of this compound in biological matrices is essential for pharmacokinetic and metabolism studies.[1] However, its inherent physicochemical properties—high polarity, low volatility, and the absence of a UV-absorbing chromophore—make direct analysis by GC-MS or UV-HPLC challenging.[3]

Derivatization is a chemical modification process that converts an analyte into a product with improved analytical properties. For this compound, the primary goals of derivatization are:

  • Increased Volatility: For GC-MS analysis, by masking the polar carboxylic acid and secondary amine groups.

  • Enhanced Detector Response: By introducing a chromophore for UV-Vis detection or a fluorophore for fluorescence detection in HPLC.

  • Improved Chromatographic Peak Shape: By reducing tailing and improving resolution.

  • Enantiomeric Separation: By using a chiral derivatizing agent to form diastereomers that can be separated on a non-chiral column.

This document outlines two primary derivatization strategies for this compound: a two-step derivatization for GC-MS analysis and a single-step derivatization for HPLC-UV/FLD analysis.

Derivatization for GC-MS Analysis

For GC-MS analysis of this compound, a two-step derivatization is recommended to address both the carboxylic acid and the secondary amine functional groups. This approach is adapted from methods used for similar N-alkyl amino acids.[4][5] The first step involves esterification of the carboxylic acid group, followed by acylation of the secondary amine group.

Experimental Protocol: Two-Step Derivatization for GC-MS

Objective: To prepare a volatile and thermally stable derivative of this compound for GC-MS analysis.

Materials:

  • This compound standard or extracted sample residue

  • Methanol, anhydrous

  • Acetyl chloride or Thionyl chloride

  • Pentafluorobenzoyl chloride (PFBCl) or Heptafluorobutyric anhydride (HFBA)

  • Pyridine or Triethylamine (TEA), anhydrous

  • Ethyl acetate, anhydrous

  • Nitrogen gas, high purity

  • V-shaped reaction vials (1 mL)

  • Heating block

  • Vortex mixer

Protocol:

Step 1: Esterification of the Carboxylic Acid Group

  • Pipette an aliquot of the sample extract containing this compound into a V-shaped reaction vial and evaporate to complete dryness under a gentle stream of nitrogen.

  • Add 200 µL of anhydrous methanol to the dried residue.

  • Carefully add 50 µL of acetyl chloride dropwise while vortexing. Alternatively, thionyl chloride can be used.

  • Cap the vial tightly and heat at 60°C for 30 minutes in a heating block.

  • After heating, cool the vial to room temperature.

  • Evaporate the solvent and excess reagent to dryness under a stream of nitrogen.

Step 2: Acylation of the Secondary Amine Group

  • To the dried residue from Step 1, add 100 µL of anhydrous ethyl acetate.

  • Add 20 µL of anhydrous pyridine or triethylamine to act as a catalyst and acid scavenger.

  • Add 30 µL of Pentafluorobenzoyl chloride (PFBCl) or Heptafluorobutyric anhydride (HFBA).

  • Cap the vial tightly and heat at 70°C for 45 minutes.

  • Cool the vial to room temperature.

  • Evaporate the mixture to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS injection.

Workflow Diagram

GCMS_Derivatization_Workflow start Start: Dried Sample Residue esterification Step 1: Esterification (Methanol, Acetyl Chloride) 60°C, 30 min start->esterification dry1 Evaporation (Nitrogen Stream) esterification->dry1 acylation Step 2: Acylation (PFBCl/HFBA, Pyridine) 70°C, 45 min dry1->acylation dry2 Evaporation (Nitrogen Stream) acylation->dry2 reconstitute Reconstitution (Ethyl Acetate) dry2->reconstitute gcms GC-MS Analysis reconstitute->gcms

Caption: Workflow for the two-step derivatization of this compound for GC-MS analysis.

Derivatization for HPLC Analysis

For HPLC analysis, derivatization aims to introduce a chromophore or fluorophore to allow for sensitive detection. Reagents that react with secondary amines are suitable for this purpose. 1-Fluoro-2,4-dinitrobenzene (FDNB) is a common derivatizing agent that reacts with both primary and secondary amines to form a UV-active derivative.[2]

Experimental Protocol: Derivatization with FDNB for HPLC-UV

Objective: To derivatize this compound with FDNB to enable its detection by HPLC with a UV detector.

Materials:

  • This compound standard or sample solution

  • 1-Fluoro-2,4-dinitrobenzene (FDNB) solution (e.g., 1% w/v in acetonitrile)

  • Borate buffer (0.1 M, pH 9.0)

  • Hydrochloric acid (1 M)

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Reaction vials (1.5 mL)

  • Water bath or heating block

  • Vortex mixer

Protocol:

  • In a 1.5 mL reaction vial, mix 100 µL of the this compound standard or sample solution with 200 µL of 0.1 M borate buffer (pH 9.0).

  • Add 100 µL of the 1% FDNB solution in acetonitrile.

  • Vortex the mixture for 30 seconds.

  • Incubate the vial in a water bath at 60°C for 60 minutes, protected from light.

  • After incubation, cool the reaction mixture to room temperature.

  • Add 50 µL of 1 M hydrochloric acid to stop the reaction.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

  • Inject an appropriate volume (e.g., 20 µL) into the HPLC system.

Workflow Diagram

HPLC_Derivatization_Workflow start Start: This compound Solution mix Mix with Borate Buffer and FDNB Solution start->mix incubate Incubate at 60°C for 60 minutes mix->incubate stop_reaction Stop Reaction (add HCl) incubate->stop_reaction filter Filter (0.45 µm) stop_reaction->filter hplc HPLC-UV Analysis filter->hplc

Caption: Workflow for the derivatization of this compound with FDNB for HPLC-UV analysis.

Quantitative Data Summary

The following table summarizes expected analytical performance parameters for the derivatization of this compound. These values are representative and based on the analysis of structurally similar compounds and the parent compound, Pregabalin. Actual performance may vary and requires method-specific validation.

ParameterGC-MS with PFBCl/HFBA DerivatizationHPLC-UV with FDNB Derivatization
Limit of Detection (LOD) 0.1 - 1 ng/mL10 - 50 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL50 - 150 ng/mL
Linear Range 1 - 1000 ng/mL0.1 - 10 µg/mL
Correlation Coefficient (r²) > 0.995> 0.99
Precision (%RSD) < 15%< 10%
Accuracy (% Recovery) 85 - 115%90 - 110%

Discussion and Considerations

  • Choice of Derivatizing Agent: For GC-MS, chloroformates and anhydrides are effective for derivatizing secondary amines.[6] For HPLC, FDNB is a reliable choice for UV detection, while reagents like Dansyl Chloride or Fluorescamine could be considered for fluorescence detection, potentially offering lower detection limits.

  • Reaction Optimization: The derivatization reaction conditions (temperature, time, pH, and reagent concentration) should be optimized to ensure complete reaction and minimize the formation of by-products.[3]

  • Matrix Effects: When analyzing biological samples, matrix components can interfere with the derivatization reaction or the analytical measurement. A thorough sample clean-up procedure (e.g., liquid-liquid extraction or solid-phase extraction) is crucial prior to derivatization.

  • Stability of Derivatives: The stability of the formed derivatives should be assessed to ensure the reliability of the quantitative results.

  • Internal Standard: The use of a suitable internal standard (e.g., an isotopically labeled analog of this compound) is highly recommended to correct for variations in sample preparation, derivatization efficiency, and instrument response.

Conclusion

The derivatization protocols outlined in these application notes provide a robust framework for the improved detection and quantification of this compound by GC-MS and HPLC. By converting this compound into a less polar, more volatile, and more easily detectable derivative, these methods overcome the inherent analytical challenges associated with this compound. Researchers and scientists can adapt and validate these protocols for their specific applications in pharmacokinetic studies, therapeutic drug monitoring, and other areas of drug development.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Solubility of N-Methylpregabalin In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor solubility of N-Methylpregabalin during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is the major metabolite of Pregabalin, an anticonvulsant and analgesic drug.[1] Like many small molecule compounds, this compound's utility in in vitro assays can be limited by its poor aqueous solubility. Inadequate dissolution can lead to inaccurate and unreliable experimental results due to concentrations being lower than intended. A predicted water solubility for this compound is approximately 4.97 mg/mL. While this suggests some aqueous solubility, achieving higher concentrations for in vitro studies may require formulation strategies.

Q2: What are the initial signs of solubility issues in my experiment?

Common indicators of poor solubility include:

  • Precipitation: Visible particles, cloudiness, or a film in your stock solution or culture medium after adding the compound.

  • Inconsistent Results: High variability in data between replicate wells or experiments.

  • Low Potency: The compound appears less active than expected, which could be due to the actual concentration in solution being much lower than the nominal concentration.

Q3: I've observed precipitation in my cell culture medium after adding my this compound stock. What should I do?

Precipitation in cell culture media is a common issue with hydrophobic compounds. Here are some immediate troubleshooting steps:

  • Verify Stock Solution: Ensure your this compound stock solution is fully dissolved before adding it to the medium. Gentle warming and vortexing can help.

  • Dilution Method: Instead of adding the stock directly to the full volume of media, try pre-diluting the stock in a smaller volume of media and then adding this intermediate dilution to the final culture vessel.[2]

  • Final DMSO Concentration: If using DMSO as a solvent, ensure the final concentration in your culture medium is low (typically ≤ 0.5%) to avoid solvent-induced precipitation and cytotoxicity.

  • Media Components: Some components in serum-free media can interact with compounds and cause precipitation. Consider a brief solubility test in your specific medium before proceeding with sensitive experiments.

Troubleshooting Guide

This guide provides systematic approaches to overcome the poor solubility of this compound.

Initial Solvent Selection

The first step in addressing solubility is selecting an appropriate solvent for preparing a concentrated stock solution.

Recommended Solvents for this compound:

While experimental data for this compound is limited, data from its parent compound, Pregabalin, and general principles of small molecule solubility suggest the following solvents.

SolventKnown Solubility of Parent Compound (Pregabalin)Expected Suitability for this compound
Water Soluble (>30 mg/mL)Predicted solubility of ~4.97 mg/mL[3]
DMSO Partially SolubleLikely soluble at concentrations suitable for stock solutions.
Ethanol Partially SolubleMay be a suitable co-solvent.
Methanol SolubleCan be used for initial dissolution but less common for in vitro stocks.
DMF Partially SolubleCan be effective but may have higher cellular toxicity.

Workflow for Solvent Selection:

N-Methylpregabalin_Mechanism cluster_presynaptic Presynaptic Terminal VGCC Voltage-Gated Calcium Channel (VGCC) Calcium Ca²⁺ Influx Block Inhibition VGCC->Block a2d α2δ Subunit a2d->VGCC Modulates Vesicle Synaptic Vesicle (contains Neurotransmitters) Release Neurotransmitter Release NMP This compound NMP->a2d Binds to Block->Calcium

References

Troubleshooting N-Methylpregabalin Instability in Solution: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering instability issues with N-Methylpregabalin in solution. The following frequently asked questions (FAQs) and guides are designed to address common challenges during experimental work.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing a new, unexpected peak in the chromatogram over time. What could this be?

A1: A common degradation pathway for γ-amino acid analogs like pregabalin is intramolecular cyclization to form a lactam impurity.[1][2][3] For this compound, the corresponding N-methyl-lactam could be forming. This is often accelerated by heat and the presence of water.[1] It is recommended to analyze your sample using a stability-indicating method, such as reverse-phase HPLC with UV or mass spectrometric detection, to identify and quantify this potential degradant.

Q2: I'm observing a decrease in the concentration of this compound in my solution at a basic pH. Why is this happening?

A2: Studies on the parent compound, pregabalin, have shown that it is susceptible to degradation in alkaline conditions.[4][5][6] This degradation is likely due to base-catalyzed hydrolysis or other reactions. For this compound solutions, it is advisable to maintain a pH closer to neutral or slightly acidic to improve stability.[7][8] Forced degradation studies on pregabalin confirm significant degradation under basic hydrolysis.[9]

Q3: Can temperature affect the stability of my this compound solution?

A3: Yes, temperature can significantly impact the stability of this compound in solution. Elevated temperatures can accelerate degradation reactions, including the formation of the N-methyl-lactam impurity.[1][5] For pregabalin, thermal degradation has been observed in stability studies.[5] It is recommended to store this compound solutions at controlled room temperature or refrigerated, and to avoid prolonged exposure to high temperatures during experimental procedures.

Q4: I am using a formulation that contains reducing sugars (e.g., lactose). Are there any potential compatibility issues with this compound?

A4: While the N-methylation of the primary amine in this compound should theoretically reduce its reactivity, it is important to be aware of potential interactions. The parent compound, pregabalin, is known to undergo Maillard reactions with reducing sugars like lactose to form conjugate degradation products.[1][10][11] Although less likely with this compound, it is a possibility that should be monitored. If instability is observed in such formulations, consider using alternative excipients.

Q5: How should I prepare my this compound solution to ensure maximum stability?

A5: To maximize stability, this compound should be dissolved in a suitable, high-purity solvent. The pH of the solution should be controlled, ideally within a slightly acidic to neutral range (e.g., pH 6-7).[7][8] It is also crucial to protect the solution from prolonged exposure to light and high temperatures.[5][6] Use of buffered solutions can help maintain a stable pH. For long-term storage, consider storing aliquots at or below -20°C.

Troubleshooting Guides

Guide 1: Investigating Unexpected Peaks in Chromatography

If you observe an unexpected peak in your chromatogram when analyzing this compound, follow this workflow to identify the impurity.

G start Unexpected Peak Observed check_blank Analyze a Blank (Solvent Only) start->check_blank is_blank_peak Is the Peak Present in the Blank? check_blank->is_blank_peak system_contamination Source is System Contamination (e.g., mobile phase, vial) is_blank_peak->system_contamination Yes not_contamination Peak is Related to the Sample is_blank_peak->not_contamination No forced_degradation Perform Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) not_contamination->forced_degradation compare_peaks Compare Retention Time and Spectra of Unknown Peak with Stressed Samples forced_degradation->compare_peaks is_match Is there a Match? compare_peaks->is_match identify_degradant Tentatively Identify Degradation Product (e.g., N-methyl-lactam) is_match->identify_degradant Yes no_match Peak is an Unknown Impurity is_match->no_match No further_analysis Perform Further Structural Elucidation (e.g., LC-MS/MS, NMR) identify_degradant->further_analysis no_match->further_analysis

Caption: Workflow for identifying unknown peaks.

Guide 2: Optimizing Solution pH for Stability

The pH of the solution is a critical factor in the stability of this compound.

G cluster_ph Effect of pH on this compound Stability Acidic_pH Acidic pH (e.g., < 4) Increased_Stability Generally Stable Acidic_pH->Increased_Stability Generally Stable Neutral_pH Near Neutral pH (e.g., 6-7) Optimal_Stability Optimal Stability Neutral_pH->Optimal_Stability Optimal Stability Alkaline_pH Alkaline pH (e.g., > 8) Increased_Degradation Increased Degradation Alkaline_pH->Increased_Degradation Potential for Significant Degradation

Caption: Relationship between pH and stability.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and establish a stability-indicating analytical method.

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Buffer for mobile phase (e.g., phosphate or acetate buffer)

  • HPLC system with UV or MS detector

  • pH meter

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a water/acetonitrile mixture).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 N HCl.

    • Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Neutralize the solution with an equivalent amount of 0.1 N NaOH.

    • Dilute to a suitable concentration for analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 N NaOH.

    • Incubate at room temperature for a defined period (e.g., 24 hours).

    • Neutralize the solution with an equivalent amount of 0.1 N HCl.

    • Dilute to a suitable concentration for analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Keep at room temperature for a defined period (e.g., 24 hours), protected from light.

    • Dilute to a suitable concentration for analysis.

  • Thermal Degradation:

    • Place an aliquot of the stock solution in a calibrated oven at a high temperature (e.g., 80°C) for a defined period (e.g., 48 hours).

    • Allow to cool to room temperature.

    • Dilute to a suitable concentration for analysis.

  • Photolytic Degradation:

    • Expose an aliquot of the stock solution to light in a photostability chamber according to ICH guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

    • Keep a control sample in the dark.

    • Dilute to a suitable concentration for analysis.

  • Analysis:

    • Analyze all samples (including an untreated control) by a suitable, validated HPLC method.

    • Monitor for the appearance of new peaks and the decrease in the main this compound peak.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products. Method optimization will be required.

ParameterRecommended Condition
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Phosphate or Acetate Buffer (pH 3.0-6.5)[4][12] B: Acetonitrile or Methanol[4]
Gradient Start with a low percentage of organic phase and gradually increase to elute more hydrophobic compounds.
Flow Rate 0.7 - 1.0 mL/min[4][6]
Column Temperature 25 - 40°C[5][12]
Detection Wavelength Low UV (e.g., 210 nm) as this compound lacks a strong chromophore.[4][6]
Injection Volume 10 - 20 µL[4][6]

Signaling Pathway

While this compound is a structural analog of GABA, its primary mechanism of action, like its parent compound pregabalin, is believed to be the binding to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels.[13] The introduction of a methyl group, however, has been shown to dramatically reduce binding affinity for the α2δ subunit.[13]

G cluster_pregabalin Pregabalin Pathway cluster_n_methylpregabalin This compound Interaction Pregabalin Pregabalin a2d α2δ Subunit of Voltage-Gated Ca²⁺ Channels Pregabalin->a2d High Affinity Binding Ca_influx Reduced Ca²⁺ Influx a2d->Ca_influx Neurotransmitter_release Decreased Neurotransmitter Release (e.g., Glutamate, Substance P) Ca_influx->Neurotransmitter_release N_Methylpregabalin This compound a2d_nm α2δ Subunit of Voltage-Gated Ca²⁺ Channels N_Methylpregabalin->a2d_nm Minimal to Negligible Binding

Caption: Pregabalin's primary signaling pathway.

References

Technical Support Center: Synthesis of N-Methylpregabalin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of N-Methylpregabalin synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

There are two primary synthetic routes for this compound:

  • Direct N-methylation of Pregabalin: This is a common approach where the primary amine of pregabalin is directly methylated.[1]

  • Synthesis from 3-isobutylglutaric anhydride and methylamine: This route involves the reaction of 3-isobutylglutaric anhydride with methylamine to form an intermediate, which is then converted to this compound.

Q2: What are the common methylating agents used for the direct N-methylation of pregabalin?

A variety of methylating agents can be used, with dimethyl sulfate being a common choice. "Green" alternatives, such as methanol in the presence of a suitable catalyst, are also being explored to reduce environmental impact.

Q3: What are the potential side reactions that can lower the yield of this compound?

The most common side reaction is over-alkylation, leading to the formation of the tertiary amine (N,N-dimethylpregabalin) and the corresponding quaternary ammonium salt. Careful control of reaction conditions and stoichiometry is crucial to minimize these byproducts.

Q4: What are some of the identified impurities in the synthesis of related compounds like Pregabalin?

During the process development of Pregabalin, several potential impurities have been identified, including 4-isobutylpyrrolidin-2-one, 3-isobutylglutaric acid, and various ester derivatives.[2] These or similar impurities could also be present in this compound synthesis.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound, categorized by the synthetic route.

Route 1: Direct N-methylation of Pregabalin

Issue 1: Low Yield of this compound

Potential Cause Recommended Solution
Incomplete reaction - Increase reaction time. - Increase reaction temperature. - Ensure efficient stirring.
Over-methylation - Use a 1:1 molar ratio of pregabalin to methylating agent. - Add the methylating agent slowly and in a controlled manner. - Consider using a less reactive methylating agent.
Degradation of starting material or product - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use purified reagents and solvents.
Inefficient work-up and purification - Optimize the extraction and crystallization procedures. - Utilize column chromatography for purification if necessary.

Issue 2: High Levels of N,N-dimethylpregabalin Impurity

Potential Cause Recommended Solution
Excess methylating agent - Carefully control the stoichiometry of the methylating agent.
High reaction temperature - Lower the reaction temperature to favor mono-methylation.
Prolonged reaction time - Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed.
Route 2: Synthesis from 3-isobutylglutaric anhydride and Methylamine

Issue 1: Low Yield of the Intermediate Amic Acid

Potential Cause Recommended Solution
Incomplete reaction of the anhydride - Ensure the 3-isobutylglutaric anhydride is of high purity. - Increase the reaction time or temperature.
Side reactions of the anhydride - Perform the reaction at a lower temperature to minimize side reactions. - Add the methylamine solution slowly to the anhydride solution.

Issue 2: Difficulty in the Conversion of the Intermediate to this compound

This step typically involves a Hofmann rearrangement or a similar transformation.

Potential Cause Recommended Solution
Suboptimal reaction conditions for the rearrangement - Carefully control the temperature and stoichiometry of the reagents (e.g., bromine and sodium hydroxide for the Hofmann rearrangement).[3] - Ensure the use of fresh and high-purity reagents.
Degradation of the product - Perform the reaction under controlled temperature conditions and quench the reaction appropriately.

Experimental Protocols

Note: The following protocols are based on general synthetic methods for analogous compounds and may require optimization for the specific synthesis of this compound.

Protocol 1: Direct N-methylation of Pregabalin (Illustrative)

Materials:

  • Pregabalin

  • Dimethyl sulfate

  • Sodium hydroxide

  • Suitable solvent (e.g., methanol, water)

  • Hydrochloric acid

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Dissolve Pregabalin in a suitable solvent.

  • Cool the solution in an ice bath.

  • Slowly add a solution of sodium hydroxide.

  • Add dimethyl sulfate dropwise while maintaining the temperature.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, acidify the mixture with hydrochloric acid.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by crystallization or column chromatography.

Protocol 2: Synthesis from 3-isobutylglutaric anhydride and Methylamine (Illustrative)

Step 1: Formation of 3-isobutylglutaric acid monoamide

A method for the preparation of the related 3-isobutylglutaric acid monoamide from 3-isobutylglutaric acid and urea has been described.[4] A similar approach using methylamine with 3-isobutylglutaric anhydride would be the first step in this synthesis route. In a described procedure for the synthesis of 3-isobutylglutarimide, 3-isobutylglutaric acid was reacted with urea in a mixture of toluene and xylene at 120°C, yielding 92.7% of the product.

Step 2: Conversion to this compound via Hofmann Rearrangement

The resulting amic acid would then undergo a Hofmann rearrangement. A patent for the synthesis of pregabalin describes adding the carbamoylmethyl intermediate to a stirred solution of sodium hydroxide and water at -10°C to -5°C, followed by the dropwise addition of bromine at the same temperature. The mixture is then heated to 70-75°C.[3]

Visualizations

Synthesis_Pathways cluster_0 Route 1: Direct N-methylation cluster_1 Route 2: From 3-isobutylglutaric anhydride Pregabalin Pregabalin N-Methylpregabalin_R1 This compound Pregabalin->N-Methylpregabalin_R1 Methylating Agent (e.g., Dimethyl Sulfate) 3-isobutylglutaric_anhydride 3-isobutylglutaric anhydride Amic_Acid_Intermediate Amic Acid Intermediate 3-isobutylglutaric_anhydride->Amic_Acid_Intermediate Methylamine N-Methylpregabalin_R2 This compound Amic_Acid_Intermediate->N-Methylpregabalin_R2 Hofmann Rearrangement

Caption: Synthetic pathways for this compound.

Troubleshooting_Yield Low_Yield Low Yield of this compound Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Over_methylation Over-methylation Low_Yield->Over_methylation Degradation Degradation Low_Yield->Degradation Inefficient_Purification Inefficient Purification Low_Yield->Inefficient_Purification Increase_Time_Temp Increase_Time_Temp Incomplete_Reaction->Increase_Time_Temp Increase Reaction Time/Temp Control_Stoichiometry Control_Stoichiometry Over_methylation->Control_Stoichiometry Control Stoichiometry Inert_Atmosphere Inert_Atmosphere Degradation->Inert_Atmosphere Use Inert Atmosphere Optimize_Workup Optimize_Workup Inefficient_Purification->Optimize_Workup Optimize Work-up/Purification

References

N-Methylpregabalin Experimental Variability: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with N-Methylpregabalin, this technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it studied?

This compound is the primary metabolite of Pregabalin, an anticonvulsant and analgesic drug. It is often studied as a reference standard for impurity profiling and in metabolic studies of Pregabalin.

Q2: What are the main challenges in working with this compound?

The main challenges include:

  • Synthesis and Purification: Achieving high purity can be difficult due to side reactions and the presence of related impurities.

  • Analytical Quantification: The lack of a strong chromophore makes UV-Vis detection challenging without derivatization. Its polar nature can also pose difficulties for gas chromatography.

  • Stability: this compound's stability can be influenced by factors like pH and temperature, potentially leading to degradation and variable experimental results.

Q3: Where can I obtain this compound for my experiments?

This compound is available commercially as a reference standard from various suppliers who provide a certificate of analysis detailing its purity and characterization.[1]

Troubleshooting Guides

Synthesis and Purification

Issue: Low yield or impure product during the synthesis of this compound.

  • Possible Cause 1: Incomplete Reaction. The methylation of pregabalin may not have gone to completion.

    • Troubleshooting:

      • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

      • Consider extending the reaction time or increasing the temperature, while carefully monitoring for the formation of byproducts.

      • Ensure the molar ratio of the methylating agent to pregabalin is optimal.

  • Possible Cause 2: Formation of Byproducts. Side reactions can lead to the formation of impurities that are difficult to separate.

    • Troubleshooting:

      • Use a milder methylating agent to reduce the formation of over-methylated or other side products.

      • Optimize the reaction temperature; higher temperatures can often lead to more byproducts.

      • Employ purification techniques such as column chromatography or preparative HPLC to isolate the desired product.

  • Possible Cause 3: Degradation during workup. The product may be degrading during the extraction and purification steps.

    • Troubleshooting:

      • Maintain a controlled pH during aqueous workup, as extreme pH can promote degradation.

      • Use gentle heating for solvent evaporation to prevent thermal degradation.

Analytical & Quantification Issues

Issue: Poor sensitivity or inconsistent results in HPLC-UV analysis.

  • Possible Cause 1: Lack of a Chromophore. this compound does not have a significant UV-absorbing chromophore, leading to low sensitivity.

    • Troubleshooting:

      • Utilize a derivatization agent that introduces a chromophore. Common derivatizing agents for primary and secondary amines include ninhydrin, o-phthalaldehyde (OPA), and 2,4-dinitrofluorobenzene (DNFB). The derivatized product can then be detected at a wavelength with higher absorbance.[2]

      • If derivatization is not feasible, use a detector with higher sensitivity for non-chromophoric compounds, such as a Corona Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD).

  • Possible Cause 2: Suboptimal Chromatographic Conditions. Poor peak shape, retention, or resolution can lead to inaccurate quantification.

    • Troubleshooting:

      • Optimize the mobile phase composition, including the organic modifier, pH, and buffer concentration.

      • Screen different HPLC columns (e.g., C18, C8, Phenyl-Hexyl) to find the one that provides the best separation.

      • Adjust the column temperature to improve peak shape and resolution.

Issue: Variability in GC-MS results.

  • Possible Cause 1: Thermal Degradation or Lactam Formation. Pregabalin and its analogs can undergo cyclization to form a lactam impurity in the hot GC inlet.[3]

    • Troubleshooting:

      • Derivatize the sample to increase its volatility and thermal stability. A common approach is to methylate the carboxylic acid group.[3]

      • Use a lower inlet temperature to minimize thermal degradation.

      • Employ a splitless injection to reduce the residence time of the analyte in the hot inlet.

  • Possible Cause 2: Poor Peak Shape and Tailing. The polar nature of this compound can lead to interactions with active sites in the GC system.

    • Troubleshooting:

      • Ensure the GC liner is clean and deactivated.

      • Use a derivatization step to mask the polar functional groups.

Stability and Storage

Issue: Degradation of this compound samples over time.

  • Possible Cause 1: Inappropriate Storage Conditions. Exposure to high temperatures, light, or humidity can cause degradation.

    • Troubleshooting:

      • Store solid this compound in a cool, dark, and dry place, preferably in a desiccator.

      • For solutions, store at low temperatures (2-8°C or -20°C) and protect from light.

      • Conduct stability studies to determine the optimal storage conditions for your specific formulation or solvent system.

  • Possible Cause 2: pH-dependent Hydrolysis. The stability of this compound in solution can be highly dependent on the pH.

    • Troubleshooting:

      • Determine the optimal pH for stability by conducting a pH-stability study. This involves preparing solutions at different pH values and monitoring the degradation over time.

      • Buffer your solutions to maintain a stable pH.

Quantitative Data Summary

Table 1: Representative HPLC-UV Method Parameters for Pregabalin and its Analogs (Adaptable for this compound with Derivatization)

ParameterValueReference
Column C18, 5µm, 4.6 x 250 mm[4]
Mobile Phase Methanol : Water (95:5, v/v)[4]
Flow Rate 0.8 mL/min[4]
Detection Wavelength 210 nm (without derivatization)[4]
Linearity Range 5-45 µg/ml[4]

Table 2: Representative GC-MS Parameters for Pregabalin Analysis (Adaptable for this compound with Derivatization)

ParameterValueReference
Column HP-5-MS, 60m x 0.25mm x 0.25µm[5]
Carrier Gas Helium[5]
Inlet Temperature 250°C (Optimization may be needed)[6]
Oven Program Temperature gradient optimized for separation[6]
Derivatization Methylation of carboxylic acid[3]

Experimental Protocols

Protocol 1: Synthesis of this compound (Illustrative)

This protocol is an illustrative example based on the general principle of reductive amination.

  • Dissolve Pregabalin: Dissolve (S)-Pregabalin in a suitable solvent such as methanol.

  • Add Aldehyde: Add an aqueous solution of formaldehyde (as the methylating agent) to the solution.

  • Stir: Stir the mixture at room temperature for 1-2 hours.

  • Add Reducing Agent: Cool the reaction mixture in an ice bath and slowly add a reducing agent, such as sodium borohydride, portion-wise.

  • Continue Reaction: Allow the reaction to proceed at room temperature overnight.

  • Quench Reaction: Carefully quench the reaction by the slow addition of an acid (e.g., dilute HCl) until the effervescence ceases.

  • Workup: Extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Protocol 2: HPLC-UV Analysis of this compound with Derivatization

This protocol is a general guideline and requires optimization.

  • Standard and Sample Preparation: Prepare stock solutions of this compound reference standard and the experimental samples in a suitable diluent (e.g., mobile phase).

  • Derivatization:

    • To a specific volume of the standard or sample solution, add a solution of the derivatizing agent (e.g., ninhydrin in ethanol).

    • Add a buffer solution to maintain the optimal pH for the reaction.

    • Heat the mixture at a controlled temperature for a specific time to allow the derivatization reaction to complete.

    • Cool the mixture to room temperature.

  • HPLC Analysis:

    • Inject the derivatized solution into the HPLC system.

    • Use a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

    • Set the UV detector to the wavelength of maximum absorbance of the derivatized product.

    • Quantify the this compound concentration by comparing the peak area of the sample to that of the standard.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis s1 Pregabalin + Methylating Agent s2 Reaction s1->s2 s3 Workup & Purification s2->s3 s4 This compound s3->s4 a1 Sample Preparation s4->a1 To Analysis a2 Derivatization a1->a2 a3 HPLC or GC-MS a2->a3 a4 Data Analysis a3->a4

Caption: General experimental workflow for this compound.

troubleshooting_logic cluster_branches cluster_solutions start Variable Results? issue_type Identify Issue Type start->issue_type synthesis Synthesis Issue issue_type->synthesis Synthesis analysis Analytical Issue issue_type->analysis Analysis stability Stability Issue issue_type->stability Stability sol_synthesis Optimize Reaction Purification synthesis->sol_synthesis sol_analysis Derivatize Optimize Method analysis->sol_analysis sol_stability Control pH & Temp Proper Storage stability->sol_stability

Caption: Troubleshooting logic for this compound experiments.

References

Technical Support Center: N-Methylpregabalin Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of N-Methylpregabalin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: When synthesizing this compound, particularly through the common method of direct methylation of pregabalin, several impurities can arise. These include:

  • Unreacted Pregabalin: Incomplete methylation reaction can lead to the presence of the starting material, pregabalin.

  • Over-methylated Byproducts: The secondary amine of this compound can undergo further methylation to form N,N-dimethylpregabalin.

  • Degradation Products: Similar to pregabalin, potential degradation products could include lactam impurities (e.g., 4-isobutylpyrrolidin-2-one) formed under certain conditions.[1]

  • Reagent-related Impurities: Residual methylating agents (e.g., methyl iodide, dimethyl sulfate) and bases (e.g., potassium carbonate) may be present.

  • Solvent-related Impurities: Residual solvents from the reaction and purification steps.

Q2: What are the recommended initial steps for purifying crude this compound?

A2: A general approach for the initial purification of crude this compound involves:

  • Work-up Procedure: Neutralize the reaction mixture and perform an aqueous work-up to remove inorganic salts and water-soluble impurities.

  • Solvent Removal: Evaporate the organic solvent under reduced pressure to obtain the crude product.

  • Initial Purity Assessment: Analyze the crude product by techniques such as HPLC or LC-MS to identify the major impurities and their relative abundance. This will guide the selection of the most appropriate purification technique.

Q3: How can I remove unreacted pregabalin from my this compound sample?

A3: Separating this compound from unreacted pregabalin can be challenging due to their structural similarity.

  • Chromatography: Flash column chromatography or preparative HPLC are effective methods. Due to the polar nature of both compounds, reversed-phase chromatography is often a good choice.

  • Crystallization: Fractional crystallization may be possible if a solvent system can be identified where the solubilities of pregabalin and this compound are sufficiently different.

Q4: What is the expected water solubility of this compound?

A4: The predicted water solubility of this compound is approximately 4.97 mg/mL.[2] This is a key parameter to consider when designing aqueous work-up and crystallization procedures.

Troubleshooting Guides

Crystallization/Recrystallization Issues

Problem: this compound fails to crystallize from solution.

  • Possible Cause 1: Solution is too dilute.

    • Solution: Concentrate the solution by carefully evaporating some of the solvent and attempt to induce crystallization again by cooling.[3]

  • Possible Cause 2: Inappropriate solvent system.

    • Solution: The choice of solvent is critical. A good crystallization solvent should dissolve the compound when hot but have low solubility when cold. For this compound, consider solvent systems based on alcohols (methanol, ethanol, isopropanol) and water, or mixtures like hexane/acetone.[4]

  • Possible Cause 3: Presence of impurities inhibiting crystallization.

    • Solution: Attempt to "salt out" the product by adding a non-polar co-solvent. If this fails, the crude material may require preliminary purification by column chromatography to remove the problematic impurities.

Problem: The crystallized product has low purity.

  • Possible Cause 1: Co-precipitation of impurities.

    • Solution: The cooling rate during crystallization might be too fast. Allow the solution to cool slowly to room temperature before further cooling in an ice bath. A slower cooling rate promotes the formation of purer crystals.

  • Possible Cause 2: Ineffective washing of the crystals.

    • Solution: Ensure the crystals are washed with a small amount of cold crystallization solvent to remove residual mother liquor containing impurities.

Problem: Low yield of crystallized this compound.

  • Possible Cause 1: Too much solvent was used.

    • Solution: If the mother liquor still contains a significant amount of product, it can be concentrated and a second crop of crystals can be obtained.[3]

  • Possible Cause 2: The compound is too soluble in the chosen solvent, even at low temperatures.

    • Solution: Select a different solvent or a solvent mixture where the solubility of this compound is lower at cold temperatures.

Chromatographic Purification Issues

Problem: Poor separation of this compound from impurities during column chromatography.

  • Possible Cause 1: Inappropriate mobile phase.

    • Solution: The polarity of the mobile phase is critical for good separation on silica gel. For polar compounds like this compound, a polar mobile phase is required. Start with a solvent system like dichloromethane/methanol or ethyl acetate/methanol and optimize the ratio. A gradient elution (gradually increasing the polarity of the mobile phase) can also improve separation.

  • Possible Cause 2: Co-elution of impurities.

    • Solution: If impurities are structurally very similar, consider using a different stationary phase, such as reversed-phase C18 silica gel. For reversed-phase chromatography, a typical mobile phase would be a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol.

Experimental Protocols

Note: The following protocols are generalized starting points and may require optimization based on the specific reaction outcome and purity of the starting materials.

Synthesis of this compound (Illustrative)

This protocol is based on the common method of direct methylation of pregabalin.

Materials:

  • Pregabalin

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Hydrochloric acid (1M)

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve pregabalin in DMF.

  • Add potassium carbonate to the solution.

  • Cool the mixture in an ice bath and slowly add methyl iodide.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract with diethyl ether.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification by Crystallization (Starting Point)

Solvent System Selection: A good starting point for recrystallizing this compound is a mixed solvent system of isopropanol and water.

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot isopropanol.

  • Slowly add hot water dropwise until the solution becomes slightly turbid.

  • Add a few drops of hot isopropanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold isopropanol/water mixture.

  • Dry the crystals under vacuum.

Data Presentation

Table 1: Predicted Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₁₉NO₂
Molecular Weight173.25 g/mol
Water Solubility4.97 mg/mL[2]
pKa (Strongest Acidic)4.84[2]
pKa (Strongest Basic)10.22[2]

Table 2: Common Solvents for Recrystallization and Their Properties

SolventBoiling Point (°C)PolarityComments
Water100HighGood for polar compounds, but this compound has limited solubility. Often used as an anti-solvent.[4]
Methanol65HighGood solvent for many polar organic molecules.
Ethanol78HighA common and effective recrystallization solvent.[4]
Isopropanol82MediumOften used in combination with water for amino acids and similar compounds.
Acetone56MediumCan be a good solvent, often used in a hexane/acetone mixture.[4]
Ethyl Acetate77MediumAnother common choice for recrystallization.
Hexane69LowTypically used as an anti-solvent in combination with a more polar solvent.[4]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification synthesis N-Methylation of Pregabalin quench Quench Reaction synthesis->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate crude Crude this compound concentrate->crude chromatography Column Chromatography crude->chromatography High impurity load crystallization Crystallization/Recrystallization crude->crystallization Low to moderate impurity load chromatography->crystallization Further purification pure Pure this compound chromatography->pure crystallization->pure

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_crystallization start No Crystals Form cause1 Too Dilute? start->cause1 cause2 Wrong Solvent? cause1->cause2 No solution1 Concentrate Solution cause1->solution1 Yes cause3 Impurities Present? cause2->cause3 No solution2 Change Solvent System cause2->solution2 Yes solution3 Pre-purify by Chromatography cause3->solution3 Yes

Caption: Troubleshooting logic for crystallization failure of this compound.

References

Technical Support Center: N-Methylpregabalin Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-Methylpregabalin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of this compound to prevent its degradation. The information is presented in a question-and-answer format to directly address common concerns and troubleshooting scenarios you may encounter during your experiments.

Disclaimer: this compound is a primary metabolite and known impurity of Pregabalin.[1] While extensive stability data for Pregabalin is available, specific degradation studies on this compound are limited. The following recommendations are based on the known stability profile of its parent compound, Pregabalin, general chemical principles, and available supplier information.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

Based on studies of the parent compound Pregabalin, the primary factors that can lead to degradation are:

  • Oxidation: Pregabalin has been shown to be highly susceptible to oxidative stress.[2][3]

  • Photodegradation: Exposure to light can cause significant degradation.[2]

  • Basic Conditions (High pH): Alkaline hydrolysis can lead to the formation of degradation products.[3][4]

  • Elevated Temperatures: Thermal stress can accelerate degradation.[2][3]

Q2: What are the recommended storage conditions for this compound?

To ensure the long-term stability of this compound, it is recommended to store it at -20°C .[5][6][7] The compound should be stored in a tightly sealed, light-resistant container to protect it from moisture and light. For short-term storage, refrigeration at 2-8°C may be acceptable, but for periods longer than a few days, frozen storage is advised.

Q3: How should I handle this compound during an experiment to minimize degradation?

To minimize degradation during experimental use:

  • Allow the container to warm to room temperature before opening to prevent condensation of moisture onto the compound.

  • Prepare solutions fresh for each experiment whenever possible.

  • If solutions must be stored, they should be kept at low temperatures (2-8°C or -20°C), protected from light, and used as quickly as possible.

  • Avoid high pH conditions in your experimental buffers if possible.

  • Work in an environment with minimal exposure to direct sunlight or strong artificial light.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks in my chromatogram. Degradation of this compound.Review your storage and handling procedures. Ensure the compound is stored at -20°C and protected from light. Prepare fresh solutions and analyze them promptly. Consider performing a forced degradation study to identify potential degradation products.
Loss of compound potency or inconsistent results. Degradation due to improper storage or handling.Verify the storage temperature and check for any exposure to light or high temperatures. Use a fresh vial of this compound for subsequent experiments and strictly adhere to recommended handling procedures.
Discoloration or change in the physical appearance of the solid compound. Significant degradation has likely occurred.Do not use the compound. Discard it and obtain a new batch. Review storage conditions to prevent recurrence.

Quantitative Data on Pregabalin Degradation

The following table summarizes the degradation of Pregabalin under various stress conditions, which can serve as a proxy for understanding the potential stability of this compound.

Stress Condition Reagent/Condition Duration Temperature Extent of Degradation Reference
Acid Hydrolysis 0.1 N HCl24 hoursAmbientSlight degradation[2][3]
Base Hydrolysis 0.1 N NaOH8 - 24 hoursAmbientSignificant degradation[2][3][4]
Oxidative Degradation 10% H₂O₂24 hoursAmbientSignificant degradation[3]
Thermal Degradation -10 days105°CSlight degradation[3]
Photolytic Degradation UV/Fluorescent Light11 daysAmbientSignificant degradation[2][3]

Experimental Protocols

Forced Degradation Study Protocol (Adapted from Pregabalin Studies)

This protocol provides a general framework for conducting a forced degradation study on this compound to understand its stability profile.

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or water) to obtain a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Keep at room temperature for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3-10% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60-80°C) for a specified period (e.g., 24-48 hours).

    • Photolytic Degradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and/or fluorescent light for a specified duration.

  • Sample Analysis: After the stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating analytical method, such as HPLC-UV or LC-MS, to quantify the remaining this compound and detect any degradation products.

Visualizations

degradation_pathway cluster_stress Stress Factors NMP This compound Degradation Degradation Products NMP->Degradation Oxidation Oxidation (e.g., H₂O₂) Oxidation->NMP Light Light (UV/Visible) Light->NMP Base High pH (Base) Base->NMP Heat High Temperature Heat->NMP experimental_workflow start Start: this compound Sample prep Prepare Stock Solution start->prep stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidation) prep->stress neutralize Neutralize/Dilute Samples stress->neutralize analyze Analyze by HPLC/LC-MS neutralize->analyze end End: Assess Stability & Identify Degradants analyze->end

References

Technical Support Center: Optimizing LC-MS/MS Parameters for N-Methylpregabalin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the analysis of N-Methylpregabalin.

FAQs and Troubleshooting Guides

This section addresses common issues encountered during the LC-MS/MS analysis of this compound in a question-and-answer format.

Q1: What are the recommended initial mass spectrometry parameters for this compound?

Table 1: Predicted MS/MS Transitions for this compound ([M+H]⁺ = 174.2)

Precursor Ion (Q1)Product Ion (Q3)Putative FragmentNotes
174.2156.2[M+H-H₂O]⁺Loss of water
174.2131.1[M+H-C₃H₇]⁺Loss of isopropyl group
174.2114.1[M+H-C₃H₇-NH₃]⁺Loss of isopropyl and ammonia
174.297.1[M+H-C₄H₉NO]⁺Further fragmentation

These are predicted transitions and should be confirmed by infusion of a standard solution and performing a product ion scan.

For comparison, the established transition for pregabalin is m/z 160.2 → 142.2.[1]

Q2: I am not seeing a strong signal for the this compound precursor ion. What should I check?

A2: If you are experiencing a weak signal for the precursor ion, consider the following troubleshooting steps:

  • Ionization Source Optimization: Ensure the ESI source parameters are optimized. This includes the capillary voltage, source temperature, and gas flows (nebulizer and drying gas).

  • Mobile Phase Composition: The presence of a proton source in the mobile phase, such as 0.1% formic acid, can enhance the ionization of amine-containing compounds like this compound.[1]

  • Adduct Formation: this compound may form adducts with salts present in the mobile phase or sample matrix (e.g., sodium [M+Na]⁺, potassium [M+K]⁺). Check the full scan spectrum for these potential adducts.

  • Sample Preparation: Inefficient sample extraction or the presence of ion-suppressing matrix components can significantly reduce the signal. Consider optimizing your sample preparation protocol.

Q3: My chromatographic peak for this compound is broad or tailing. How can I improve the peak shape?

A3: Poor peak shape is a common issue in liquid chromatography. Here are some potential solutions:

  • Column Chemistry: this compound is a polar compound. A C18 column is a good starting point, but if peak shape is poor, consider a column with a different stationary phase, such as one with polar endcapping or a phenyl-hexyl phase.

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase. Adjusting the pH with a suitable buffer may improve peak shape.

  • Injection Solvent: Ensure the injection solvent is compatible with the mobile phase. Injecting in a solvent much stronger than the mobile phase can lead to peak distortion.

  • Flow Rate and Gradient: Optimize the flow rate and gradient profile. A shallower gradient may improve peak resolution and shape.

Q4: I am observing significant matrix effects in my analysis. What can I do to mitigate them?

A4: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis. Here are some strategies to minimize their impact:

  • Improve Sample Preparation: Implement a more rigorous sample clean-up procedure. Techniques like solid-phase extraction (SPE) can be more effective at removing interfering matrix components than simple protein precipitation.[2]

  • Chromatographic Separation: Ensure that this compound is chromatographically separated from the bulk of the matrix components. A well-optimized gradient can help elute interferences at different retention times.

  • Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) is the best choice to compensate for matrix effects, as it will behave very similarly to the analyte during sample preparation and ionization. If a SIL-IS is not available, a structural analog can be used.

Q5: What are some common adducts I should be aware of for this compound in ESI+ mode?

A5: In positive electrospray ionization, it is common to observe adducts in addition to the protonated molecule [M+H]⁺. Be aware of the following potential adducts for this compound (MW = 173.26):

Table 2: Common Adducts of this compound in ESI+

AdductFormulaExpected m/z
Sodium[M+Na]⁺196.1
Potassium[M+K]⁺212.1
Ammonium[M+NH₄]⁺191.2
Acetonitrile[M+ACN+H]⁺215.2

Experimental Protocols

1. Sample Preparation from Plasma (Protein Precipitation)

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and inject into the LC-MS/MS system.

2. LC-MS/MS Instrument Parameters (Starting Point)

Table 3: Recommended Starting LC-MS/MS Parameters

ParameterRecommended Condition
LC System
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.3 mL/min
Gradient5% B for 0.5 min, 5-95% B in 3 min, hold at 95% B for 1 min, return to 5% B in 0.1 min, equilibrate for 1.4 min
Injection Volume5 µL
Column Temperature40°C
MS System
Ionization ModeESI Positive
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon
MRM TransitionsSee Table 1

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample ppt Protein Precipitation (Acetonitrile) plasma->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms process Data Acquisition and Processing ms->process report Reporting process->report

Experimental workflow for this compound analysis.

troubleshooting_workflow start Start: No or Low Signal check_ms Check MS Parameters (Precursor/Product Ions, Source) start->check_ms signal_ok Signal Improved check_ms->signal_ok Resolved no_improvement No Improvement check_ms->no_improvement Issue Persists check_lc Check LC Parameters (Column, Mobile Phase, Leaks) check_lc->signal_ok no_improvement2 no_improvement2 check_lc->no_improvement2 Issue Persists check_sample Review Sample Prep (Extraction Efficiency, Matrix Effects) check_sample->signal_ok no_improvement->check_lc no_improvement2->check_sample

Troubleshooting logic for low signal intensity.

References

Troubleshooting inconsistent findings in N-Methylpregabalin research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address inconsistent findings and common challenges encountered in N-Methylpregabalin research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it related to Pregabalin?

This compound is the principal metabolite of Pregabalin.[1] Pregabalin undergoes minimal metabolism in the body, with less than 2% being converted to this compound.[2] It is structurally similar to Pregabalin, with the key difference being the methylation of the primary amino group.

Q2: What is the primary mechanism of action for Pregabalin and this compound?

Pregabalin exerts its therapeutic effects by binding with high affinity to the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels (VGCCs).[3][4][5][6] This binding reduces the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[7] In contrast, preclinical data indicates that the N-methylation of Pregabalin results in a dramatic reduction in binding affinity for the α2δ subunit, leading to minimal to negligible activity at this target.[8]

Q3: Why are there inconsistencies in the reported efficacy of gabapentinoids like Pregabalin?

Inconsistent findings in gabapentinoid research can arise from several factors:

  • Off-label use: Much of the inconsistency is reported in off-label uses where evidence of efficacy is limited.[8]

  • Variable patient response: Clinical and preclinical studies show significant individual variability in response to gabapentinoid treatment.

  • Sex-dependent effects: Preclinical studies have shown sex-dependent differences in the analgesic efficacy of Pregabalin. For instance, in a mouse model of chronic widespread muscle pain, pregabalin was effective in males but not females.[9]

  • Underlying pathology: The effectiveness of Pregabalin can vary depending on the specific neuropathic pain condition being studied.[10]

Q4: Is this compound expected to have therapeutic activity?

Based on current understanding, this compound is considered an inactive or significantly less active metabolite of Pregabalin. The methylation of the primary amino group, which is crucial for binding to the α2δ subunit, drastically reduces its affinity for this target.[8] Therefore, it is unlikely to contribute significantly to the therapeutic effects of Pregabalin.

Troubleshooting Guides

Issue 1: Inconsistent or Low Binding Affinity of this compound to α2δ Subunits

Possible Causes:

  • N-methylation: The primary reason for low binding affinity is the chemical structure of this compound itself. The methyl group on the primary amine sterically hinders the interaction with the binding site on the α2δ subunit.[8]

  • Incorrect enantiomer: The (S)-enantiomer of Pregabalin is the active form. If the synthesized this compound is a racemic mixture or the incorrect enantiomer, this will result in lower apparent binding affinity.

  • Assay conditions: Suboptimal assay conditions, such as incorrect pH, temperature, or incubation time, can affect binding.

  • Protein integrity: Degradation or misfolding of the α2δ subunit protein will lead to reduced binding.

Troubleshooting Steps:

  • Confirm compound identity and purity: Verify the chemical structure and purity of the synthesized this compound using analytical techniques like NMR and mass spectrometry.

  • Enantiomeric separation: If a racemic mixture was synthesized, perform chiral separation to isolate the (S)-enantiomer.

  • Optimize binding assay conditions: Systematically vary pH, temperature, and incubation time to determine the optimal conditions for the assay.

  • Validate protein quality: Use a positive control, such as radiolabeled Pregabalin, to confirm the binding competency of the α2δ subunit preparation.

  • Review literature on structural analogs: Research on other N-substituted analogs of Pregabalin can provide insights into structure-activity relationships.

Issue 2: Discrepancies Between In Vitro and In Vivo Results

Possible Causes:

  • Blood-brain barrier transport: Pregabalin is actively transported across the blood-brain barrier by the L-amino acid transporter (LAT1).[11] Alterations to the molecule, such as N-methylation, may affect this transport, leading to lower brain concentrations in vivo despite potential in vitro activity.

  • Metabolism: While Pregabalin metabolism is low, inter-species differences in the rate of N-methylation could lead to variable results in animal models.

  • Off-target effects: While Pregabalin is highly selective for the α2δ subunit, in vivo effects could be influenced by unforeseen off-target interactions.

Troubleshooting Steps:

  • Measure brain concentrations: Quantify the concentration of this compound in the brain tissue of animal models to assess blood-brain barrier penetration.

  • Perform pharmacokinetic studies: Characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in the chosen animal model.

  • Utilize α2δ-1 knockout models: Employing genetically modified animals that lack the α2δ-1 subunit can help determine if any observed in vivo effects are mediated through this target.[12]

  • Conduct a broader off-target screening panel: Test this compound against a panel of other receptors and ion channels to identify potential off-target activities.

Data Presentation

Table 1: Comparative Binding Affinity for α2δ Subunits

CompoundTarget SubunitBinding Affinity (Ki/IC50)Reference
Pregabalinα2δ-1~32-59 nM[7][13]
Pregabalinα2δ-2~40-153 nM[7][13]
This compoundα2δ-1Minimal to negligible[8]
This compoundα2δ-2Minimal to negligible[8]
Gabapentinα2δ-1~40-59 nM[7][13]

Table 2: Summary of In Vivo Analgesic Effects of Pregabalin in Rodent Models

Animal ModelPain TypePregabalin Dose RangeObserved EffectReference
Sciatic Nerve Ligation (Rat)Neuropathic30-60 mg/kgReversal of allodynia and hyperalgesia[14]
Carrageenan-induced inflammation (Rat)Inflammatory3-30 mg/kg (oral)Dose-dependent alleviation of thermal hyperalgesia[10]
Formalin Test (Rat)Nociceptive10-30 mg/kgReduction of the second phase of the formalin response[15]
Chronic Widespread Muscle Pain (Mouse)Musculoskeletal30-60 mg/kgAnalgesia in males but not females[9]

Experimental Protocols

Protocol 1: Synthesis of this compound (Illustrative)

This protocol is a general illustration of N-methylation of a primary amine and should be adapted and optimized for the specific synthesis of this compound.

  • Protection of the carboxylic acid: The carboxylic acid group of (S)-Pregabalin is first protected, for example, by esterification (e.g., with methanol and a catalytic amount of acid).

  • Reductive amination:

    • The protected (S)-Pregabalin is reacted with an excess of formaldehyde in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.

    • The reaction is typically carried out in a protic solvent like methanol or ethanol.

    • The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Deprotection: The protecting group on the carboxylic acid is removed. For a methyl ester, this can be achieved by hydrolysis with a base (e.g., lithium hydroxide) followed by acidification.

  • Purification: The final product is purified by a suitable method such as column chromatography or recrystallization.

Protocol 2: Radioligand Binding Assay for α2δ-1 Subunit

This protocol is adapted from established methods for measuring Pregabalin binding.[16]

  • Membrane Preparation:

    • Prepare cell membranes from a cell line overexpressing the human α2δ-1 subunit (e.g., HEK293 cells).

    • Homogenize the cells in a cold lysis buffer and centrifuge to pellet the membranes.

    • Resuspend the membrane pellet in the assay buffer.

  • Binding Reaction:

    • In a 96-well plate, add the membrane preparation, the radiolabeled ligand (e.g., [³H]-Gabapentin or [³H]-Pregabalin), and varying concentrations of the unlabeled competitor (this compound or Pregabalin as a positive control).

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters several times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting:

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50 value).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Assays cluster_invivo In Vivo Models s1 Pregabalin s2 N-Methylation s1->s2 s3 Purification s2->s3 iv1 α2δ Binding Assay s3->iv1 iv2 Calcium Influx Assay s3->iv2 inv1 Neuropathic Pain Model s3->inv1 iv1->inv1 Correlate binding to efficacy inv2 Pharmacokinetic Analysis inv1->inv2

Caption: Experimental workflow for investigating this compound.

signaling_pathway cluster_presynaptic Presynaptic Terminal VGCC Voltage-Gated Calcium Channel (VGCC) Calcium Ca²⁺ Influx VGCC->Calcium Inhibits alpha2delta α2δ Subunit alpha2delta->VGCC Modulates Vesicles Synaptic Vesicles (Glutamate, Substance P) Calcium->Vesicles Triggers Release Neurotransmitter Release Vesicles->Release Pregabalin Pregabalin Pregabalin->alpha2delta High Affinity Binding N_Methylpregabalin This compound N_Methylpregabalin->alpha2delta Negligible Binding

Caption: Pregabalin's signaling pathway and the effect of N-methylation.

troubleshooting_logic start Inconsistent Findings q1 In Vitro or In Vivo? start->q1 invitro In Vitro Discrepancy q1->invitro In Vitro invivo In Vivo Discrepancy q1->invivo In Vivo cause1 Low Binding Affinity invitro->cause1 cause2 Assay Variability invitro->cause2 cause3 Poor Bioavailability invivo->cause3 cause4 Animal Model Variability invivo->cause4 sol1 Confirm Compound Structure & Enantiomeric Purity cause1->sol1 sol2 Optimize Assay Conditions & Validate Reagents cause2->sol2 sol3 Conduct Pharmacokinetic Studies cause3->sol3 sol4 Standardize Animal Model & Consider Sex Differences cause4->sol4

Caption: Troubleshooting logic for inconsistent this compound findings.

References

Strategies to improve the signal-to-noise ratio for N-Methylpregabalin detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical detection of N-Methylpregabalin. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis. Our goal is to help you improve the signal-to-noise ratio and achieve accurate, reliable quantification of this compound in biological matrices.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the detection of this compound, particularly when using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Q1: I am observing a low signal or no signal for this compound. What are the potential causes and how can I troubleshoot this?

A1: A low or absent signal for this compound can stem from several factors, ranging from sample preparation to instrument settings. Follow this troubleshooting workflow to identify and resolve the issue.

  • Diagram: Troubleshooting Workflow for Low/No Signal

    low_signal_workflow cluster_sample_prep Sample Preparation Checks cluster_lc LC System Checks cluster_ms MS System Optimization start Low or No Signal Detected sample_prep Verify Sample Preparation start->sample_prep Start Here lc_system Check LC System sample_prep->lc_system If sample prep is correct extraction_efficiency Evaluate Extraction Recovery sample_prep->extraction_efficiency matrix_effects Assess Matrix Effects sample_prep->matrix_effects ms_system Optimize MS System lc_system->ms_system If LC is functioning column_health Check Column Performance lc_system->column_health mobile_phase Verify Mobile Phase lc_system->mobile_phase data_acq Review Data Acquisition ms_system->data_acq If MS is optimized source_params Optimize Ion Source Parameters ms_system->source_params mrm_params Confirm MRM Transitions ms_system->mrm_params resolution Problem Resolved data_acq->resolution If settings are correct

    Caption: Troubleshooting workflow for low this compound signal.

Troubleshooting Steps:

  • Verify Sample Preparation:

    • Extraction Recovery: Ensure your chosen extraction method (e.g., protein precipitation, solid-phase extraction) is efficient for this compound. A low recovery will directly lead to a poor signal. Refer to the experimental protocols section for validated methods.

    • Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress the ionization of this compound, leading to a decreased signal.[1] Consider more rigorous cleanup steps or chromatographic modifications to separate the analyte from interfering matrix components.

  • Check LC System:

    • Column Performance: A deteriorating column can lead to peak broadening and a decrease in signal intensity. Evaluate the column's efficiency and replace it if necessary.

    • Mobile Phase: Ensure the mobile phase composition and pH are correct and freshly prepared. For amine-containing compounds like this compound, a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid) can enhance ionization in positive ion mode.

  • Optimize MS System:

    • Ion Source Parameters: The efficiency of ionization is highly dependent on the ion source settings. Optimize parameters such as spray voltage, gas temperatures, and gas flows to maximize the signal for this compound.

    • MRM Transitions: Confirm that you are using the correct and most sensitive Multiple Reaction Monitoring (MRM) transitions for this compound. The precursor ion will be the protonated molecule [M+H]⁺, and the product ions are generated through collision-induced dissociation.

Q2: I am observing high background noise in my chromatogram. What strategies can I employ to reduce it?

A2: High background noise can mask the analyte peak and negatively impact the signal-to-noise ratio. Here are some effective strategies to reduce noise:

  • Improve Sample Cleanup: The most common source of high background is insufficient removal of matrix components.

    • Solid-Phase Extraction (SPE): This technique is generally more effective at removing interferences than protein precipitation or liquid-liquid extraction.

    • Phospholipid Removal Plates: If analyzing plasma or serum, phospholipids are a major source of ion suppression and background noise. Using specialized phospholipid removal plates can significantly clean up the sample.

  • Optimize Chromatographic Separation:

    • Gradient Elution: Employ a gradient elution program to better separate this compound from early-eluting, polar interferences.

    • Diverter Valve: Use a diverter valve to direct the flow from the LC column to waste during the initial and final stages of the run when highly polar or strongly retained matrix components may elute, preventing them from entering the mass spectrometer.

  • Mass Spectrometry Settings:

    • Scheduled MRM (sMRM) or Dynamic MRM (dMRM): If analyzing multiple analytes, use a scheduled MRM approach. This ensures the mass spectrometer is only monitoring for this compound during its expected retention time window, reducing the duty cycle and improving the signal-to-noise ratio for all analytes.

  • Diagram: Strategies to Reduce Background Noise

    noise_reduction cluster_cleanup Sample Preparation cluster_chrom Chromatography cluster_ms Mass Spectrometry high_noise High Background Noise sample_cleanup Improve Sample Cleanup high_noise->sample_cleanup chromatography Optimize Chromatography high_noise->chromatography ms_settings Adjust MS Settings high_noise->ms_settings reduced_noise Reduced Noise & Improved S/N sample_cleanup->reduced_noise spe Solid-Phase Extraction (SPE) sample_cleanup->spe plr Phospholipid Removal sample_cleanup->plr chromatography->reduced_noise gradient Gradient Elution chromatography->gradient diverter Use Diverter Valve chromatography->diverter ms_settings->reduced_noise smrm Scheduled/Dynamic MRM ms_settings->smrm

    Caption: Key strategies for reducing background noise in LC-MS/MS analysis.

Q3: Which sample preparation technique is best for this compound analysis in plasma?

A3: The choice of sample preparation technique depends on the required sensitivity and the complexity of the matrix. Here is a comparison of common methods:

Technique Principle Advantages Disadvantages Typical Recovery for Similar Analytes
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate plasma proteins.Simple, fast, and inexpensive.Less effective at removing other matrix components (e.g., phospholipids), which can lead to ion suppression.80-105%
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between the aqueous sample and an immiscible organic solvent.Can provide cleaner extracts than PPT.Can be labor-intensive, may form emulsions, and requires solvent optimization.Variable, typically 70-90%
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a different solvent.Provides the cleanest extracts, minimizing matrix effects and improving sensitivity.More complex method development, higher cost per sample.>90%

For high-sensitivity applications, Solid-Phase Extraction (SPE) is generally recommended as it provides the most effective sample cleanup, thereby maximizing the signal-to-noise ratio. For routine analysis where the expected concentrations are higher, Protein Precipitation offers a simpler and faster workflow.

Experimental Protocols

Protocol 1: Sample Preparation of Plasma using Protein Precipitation

  • Aliquoting: To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of internal standard solution (e.g., Pregabalin-d4 in methanol).

  • Precipitation: Add 400 µL of cold acetonitrile.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

  • Injection: Vortex briefly and inject a portion of the reconstituted sample into the LC-MS/MS system.

Protocol 2: LC-MS/MS Parameters for this compound Detection

The following are starting parameters that should be optimized for your specific instrumentation.

Liquid Chromatography (LC) Parameters:

Parameter Condition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry (MS) Parameters:

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) To be determined based on the exact mass of this compound [M+H]⁺
Product Ions (Q3) To be determined through infusion and fragmentation experiments
Spray Voltage ~4500 V
Source Temperature ~500°C
Collision Gas Argon

Note: The exact mass transitions for this compound should be empirically determined on your specific mass spectrometer for optimal performance.

  • Diagram: LC-MS/MS Workflow for this compound Analysis

    lcms_workflow sample_prep Sample Preparation (e.g., Protein Precipitation) lc_separation LC Separation (C18 Column, Gradient Elution) sample_prep->lc_separation ionization Ionization (Positive ESI) lc_separation->ionization mass_analysis Mass Analysis (Triple Quadrupole) ionization->mass_analysis detection Detection (MRM Mode) mass_analysis->detection data_processing Data Processing & Quantification detection->data_processing

    Caption: General workflow for this compound analysis by LC-MS/MS.

References

Validation & Comparative

A Comparative Analysis of N-Methylpregabalin and Pregabalin in Preclinical Models of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of N-Methylpregabalin and its parent compound, pregabalin, focusing on their potential efficacy in neuropathic pain models. The comparison is based on available preclinical data, highlighting mechanisms of action, pharmacokinetic profiles, and analgesic effects.

Executive Summary

Pregabalin is a well-established first-line treatment for neuropathic pain, exerting its analgesic effects primarily through high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels.[1] In contrast, this compound, the principal metabolite of pregabalin, is formed in negligible amounts in humans, with pregabalin being mostly excreted unchanged. Crucially, the N-methylation of pregabalin results in a dramatic reduction in its binding affinity for the α2δ-1 subunit. While direct comparative studies on the in vivo analgesic efficacy of this compound in neuropathic pain models are not available in the current scientific literature, its significantly lower target affinity strongly suggests a lack of significant analgesic activity compared to pregabalin.

Mechanism of Action: A Tale of Two Affinities

The primary mechanism underlying the analgesic effect of pregabalin is its selective, high-affinity binding to the α2δ-1 subunit of presynaptic voltage-gated calcium channels in the central nervous system.[1] This interaction reduces the influx of calcium into nerve terminals, which in turn decreases the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[2] This modulation of neurotransmitter release is believed to be the cornerstone of pregabalin's efficacy in mitigating neuropathic pain.[1]

This compound is presumed to share the same molecular target. However, the addition of a methyl group to the amino moiety of pregabalin drastically alters its binding properties. Preclinical data indicate that this compound has minimal to negligible activity at α2δ subunits due to this structural modification. This profound loss of binding affinity is the primary reason to anticipate a significantly attenuated or absent analgesic effect in neuropathic pain models.

Signaling Pathway of Pregabalin in Neuropathic Pain

Pregabalin_Mechanism cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VGCC Voltage-Gated Ca²⁺ Channel (α2δ-1 subunit) Ca_influx VGCC->Ca_influx Inhibits Pregabalin Pregabalin Pregabalin->VGCC Binds to α2δ-1 Vesicles Synaptic Vesicles (Glutamate, Substance P) Release Vesicles->Release Reduced Neurotransmitters Receptors Receptors Neurotransmitters->Receptors Reduced Activation Pain_Signal Pain Signal Transmission Receptors->Pain_Signal Decreased

Caption: Pregabalin's mechanism of action in reducing neuropathic pain.

Comparative Efficacy in Neuropathic Pain Models

While a direct head-to-head comparison of this compound and pregabalin in neuropathic pain models is absent from the literature, extensive data exists for pregabalin, demonstrating its robust efficacy.

Table 1: Comparison of Pregabalin and this compound in Neuropathic Pain Models

ParameterPregabalinThis compound
Binding Affinity to α2δ-1 HighNegligible
In Vivo Analgesic Efficacy
Chronic Constriction Injury (CCI)Dose-dependent attenuation of allodynia and hyperalgesiaNo data available
Spinal Nerve Ligation (SNL)Reversal of cold and mechanical allodyniaNo data available
Reported ED50 (Neuropathic Pain Models) Varies by model and species (e.g., ~30-60 mg/kg in rats)Not determined

Note: The lack of in vivo data for this compound is a significant gap in the literature. The comparison is largely inferred from binding affinity data.

Table 2: Dose-Response of Pregabalin in a Rat Chronic Constriction Injury (CCI) Model

Dose (mg/kg, p.o.)% Reversal of Mechanical AllodyniaReference
10Significant but partial reversal[3]
30Marked reversal[3]
60Robust and sustained reversal[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key experiments used to evaluate the efficacy of compounds like pregabalin in neuropathic pain models.

Chronic Constriction Injury (CCI) Model in Rats
  • Animal Preparation: Male Sprague-Dawley rats (200-250g) are anesthetized with an appropriate anesthetic (e.g., isoflurane).

  • Surgical Procedure: The common sciatic nerve is exposed at the mid-thigh level. Proximal to the sciatic trifurcation, four loose ligatures of chromic gut suture are tied around the nerve with about 1 mm spacing. The ligatures are tightened until they elicit a brief twitch in the respective hind limb.

  • Post-operative Care: Animals are monitored during recovery and receive appropriate post-operative analgesia for a limited duration, ensuring it does not interfere with the study endpoints.

  • Assessment of Neuropathic Pain: Behavioral testing for mechanical allodynia and thermal hyperalgesia typically begins 7-14 days post-surgery.

Behavioral Assays for Pain Assessment
  • Mechanical Allodynia (von Frey Test):

    • Animals are placed in individual Plexiglas chambers on an elevated mesh floor and allowed to acclimate.

    • Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.

    • The threshold for paw withdrawal is determined using the up-down method. A positive response is a sharp withdrawal of the paw.

  • Thermal Hyperalgesia (Hot Plate Test):

    • The surface of the hot plate is maintained at a constant temperature (e.g., 52-55°C).

    • The animal is placed on the hot plate, and the latency to a nociceptive response (e.g., paw licking, jumping) is recorded.

    • A cut-off time is employed to prevent tissue damage.

Comparative Experimental Workflow

Experimental_Workflow cluster_model Neuropathic Pain Model Induction cluster_treatment Treatment Groups cluster_assessment Pain Behavior Assessment cluster_analysis Data Analysis Induction CCI or SNL Surgery in Rodents Vehicle Vehicle Induction->Vehicle Random Assignment Pregabalin Pregabalin (Dose Range) Induction->Pregabalin Random Assignment N_Methylpregabalin This compound (Dose Range) Induction->N_Methylpregabalin Random Assignment Von_Frey Mechanical Allodynia (von Frey Test) Vehicle->Von_Frey Behavioral Testing Hot_Plate Thermal Hyperalgesia (Hot Plate Test) Vehicle->Hot_Plate Behavioral Testing Pregabalin->Von_Frey Behavioral Testing Pregabalin->Hot_Plate Behavioral Testing N_Methylpregabalin->Von_Frey Behavioral Testing N_Methylpregabalin->Hot_Plate Behavioral Testing Analysis Paw Withdrawal Threshold/Latency vs. Dose Von_Frey->Analysis Data Collection Hot_Plate->Analysis Data Collection

References

A Comparative Analysis of N-Methylpregabalin and Gabapentin: Efficacy and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of N-Methylpregabalin and gabapentin, focusing on their mechanisms of action, binding affinities, and currently understood efficacy. This document is intended to be a resource for researchers and professionals in the field of drug development, offering a structured overview of the available scientific data.

Introduction

Gabapentin and pregabalin, the parent compound of this compound, are widely recognized gabapentinoids prescribed for the management of neuropathic pain, epilepsy, and other neurological disorders. Their therapeutic effects are primarily mediated through their interaction with the α2δ subunit of voltage-gated calcium channels (VGCCs). This compound is a known metabolite of pregabalin. This guide will delve into the comparative aspects of this compound and gabapentin, highlighting key differences in their molecular interactions and the implications for their potential therapeutic efficacy.

Mechanism of Action

Both gabapentin and this compound's parent compound, pregabalin, exert their primary pharmacological effects by binding to the α2δ subunit of presynaptic VGCCs in the central nervous system.[1][2] This binding is crucial for their analgesic, anticonvulsant, and anxiolytic properties.[3][4] The interaction with the α2δ-1 and α2δ-2 subunits, in particular, is thought to be the key mediator of their therapeutic actions.[5] This binding modulates calcium influx into the presynaptic neuron, which in turn reduces the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[1][2]

The structural integrity of the aminomethyl group on the gabapentinoid scaffold is critical for high-affinity binding to the α2δ subunit. Structure-activity relationship studies have consistently demonstrated that modifications to this primary amino group can significantly impact binding affinity.[6]

Figure 1: Simplified signaling pathway of gabapentinoids at the presynaptic terminal.

Quantitative Data: Binding Affinity

The binding affinity of a compound to its molecular target is a critical determinant of its potency and potential efficacy. The following table summarizes the available quantitative data for the binding of gabapentin and pregabalin to the α2δ subunit of VGCCs.

CompoundTargetAssayBinding AffinityReference
Gabapentin α2δ Subunit (pig brain)[³H]Gabapentin InhibitionIC₅₀: 0.070 ± 0.002 µM[7]
α2δ-1 SubunitKd: 59 nM[8][9]
α2δ-2 SubunitKd: 153 nM[8][9]
α2δ-1 Subunit (human)Ki: 40 nM[10]
Pregabalin α2δ Subunit (pig brain)[³H]Gabapentin InhibitionIC₅₀: 0.080 ± 0.007 µM[7]
α2δ-1 Subunit (human)Ki: 32 nM[10]
This compound α2δ Subunit-Minimal to negligible[6]

IC₅₀: Half maximal inhibitory concentration; Kd: Dissociation constant; Ki: Inhibitory constant.

Comparative Efficacy

A direct comparative efficacy study between this compound and gabapentin based on in vivo experimental data is not available in the current scientific literature. This compound is primarily known as a minor metabolite of pregabalin, with approximately 0.9% of a pregabalin dose being converted to this derivative.

Based on the profound reduction in binding affinity to the α2δ subunit, it is highly probable that this compound possesses significantly lower intrinsic analgesic and anticonvulsant activity compared to both pregabalin and gabapentin. The high-affinity interaction with the α2δ subunit is considered essential for the therapeutic effects of gabapentinoids.[4] Therefore, the structural modification in this compound that hinders this primary interaction would logically lead to a substantial decrease in its pharmacological efficacy.

References

Validating the Analgesic Effects of N-Methylpregabalin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of N-Methylpregabalin against its parent compound, pregabalin, and the related gabapentin, with a focus on their analgesic properties. The information presented is intended for researchers, scientists, and drug development professionals to inform preclinical and clinical research strategies.

Introduction

Pregabalin and gabapentin are established first-line treatments for neuropathic pain.[1][2] Their therapeutic effects are primarily mediated through their interaction with the α2δ subunit of voltage-gated calcium channels (VGCCs).[3][4][5] this compound is a metabolite of pregabalin.[6] While its chemical structure is closely related to pregabalin, the addition of a methyl group significantly alters its pharmacological profile. This guide synthesizes the available data to evaluate the potential analgesic efficacy of this compound in comparison to pregabalin and gabapentin.

Mechanism of Action

The primary mechanism of action for both pregabalin and gabapentin is their binding to the α2δ-1 and α2δ-2 subunits of presynaptic VGCCs in the central nervous system.[3][5][7] This interaction does not directly block the calcium channel but rather modulates its trafficking to the presynaptic membrane, leading to a reduction in calcium influx upon neuronal depolarization.[6][8] The subsequent decrease in the release of excitatory neurotransmitters, such as glutamate, substance P, and norepinephrine, is believed to underlie their analgesic, anticonvulsant, and anxiolytic effects.[6][7][9]

This compound is hypothesized to share a similar mechanism of action due to its structural similarity to pregabalin.[9] However, preclinical data indicate that the N-methylation of pregabalin results in a dramatic reduction in its binding affinity for the α2δ subunit.[9] This suggests that this compound likely possesses minimal to negligible direct analgesic activity via this canonical pathway.[9]

Beyond the α2δ subunit, other mechanisms have been proposed for gabapentinoids, including the inhibition of descending serotonergic facilitation, stimulation of descending noradrenergic inhibition, and anti-inflammatory actions.[1][4] For gabapentin, an inhibitory effect on the PKC-ERK1/2 signaling pathway has also been suggested in a model of visceral inflammatory pain.[10] It is currently unknown if this compound engages with these or other alternative pathways.

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Pregabalin / Gabapentin Pregabalin / Gabapentin a2d α2δ subunit Pregabalin / Gabapentin->a2d Binds to Ca_influx Ca²⁺ Influx Pregabalin / Gabapentin->Ca_influx Inhibits VGCC Voltage-Gated Calcium Channel a2d->VGCC Modulates trafficking Vesicle Synaptic Vesicle Ca_influx->Vesicle Triggers Release Neurotransmitter Release Ca_influx->Release Reduces Vesicle->Release Neurotransmitter Glutamate, Substance P Receptor Neurotransmitter Receptor Neurotransmitter->Receptor Binds to Pain_Signal Pain Signal Propagation Release->Pain_Signal Reduced Stimulation Receptor->Pain_Signal Initiates Analgesic Effect Analgesic Effect Pain_Signal->Analgesic Effect

Figure 1: Signaling pathway of pregabalin and gabapentin.

Comparative Data

Binding Affinity for α2δ Subunit of VGCCs

The binding affinity of a compound for its target is a critical determinant of its potency. The following table summarizes the known binding affinities of this compound, pregabalin, and gabapentin for the α2δ subunit.

CompoundBinding Affinity for α2δ SubunitReference
This compound Minimal to negligible[9]
Pregabalin High[7][9]
Gabapentin Moderate (lower than pregabalin)[2]
Analgesic Efficacy in Preclinical Models
CompoundEfficacy in Neuropathic Pain Models (e.g., Sciatic Nerve Ligation)Potency (ED50)References
This compound Not available (Expected to be low to negligible)Not available-
Pregabalin Effective in reducing allodynia and hyperalgesiaHigher potency than gabapentin[3][11][12][13]
Gabapentin Effective in reducing allodynia and hyperalgesiaLower potency than pregabalin[2][12]

Experimental Protocols

To validate the analgesic effects of this compound and enable a direct comparison with pregabalin and gabapentin, a standardized preclinical model of neuropathic pain, such as the chronic constriction injury (CCI) or sciatic nerve ligation model, is recommended.

Sciatic Nerve Ligation Model in Rats

Objective: To assess the anti-allodynic and anti-hyperalgesic effects of this compound in a rat model of neuropathic pain.

Animals: Male Sprague-Dawley rats (200-250 g).

Surgical Procedure:

  • Anesthetize the rats with an appropriate anesthetic (e.g., isoflurane).

  • Make a small incision on the lateral aspect of the thigh to expose the sciatic nerve.

  • Loosely ligate the sciatic nerve with chromic gut sutures at four locations, approximately 1 mm apart.

  • Suture the muscle and skin layers.

  • Allow the animals to recover for 7-14 days to allow for the development of neuropathic pain behaviors.

Drug Administration:

  • Dissolve this compound, pregabalin, and gabapentin in an appropriate vehicle (e.g., saline).

  • Administer the compounds via the desired route (e.g., intraperitoneal or oral).

  • Include a vehicle control group.

Behavioral Testing:

  • Mechanical Allodynia:

    • Place the rats in individual chambers on an elevated mesh floor.

    • Use von Frey filaments of increasing stiffness to stimulate the plantar surface of the hind paw.

    • Determine the paw withdrawal threshold (PWT) using the up-down method.

  • Thermal Hyperalgesia:

    • Use a plantar test apparatus to apply a radiant heat source to the plantar surface of the hind paw.

    • Measure the paw withdrawal latency (PWL).

Data Analysis:

  • Record PWT and PWL at baseline (before drug administration) and at various time points after drug administration (e.g., 30, 60, 90, 120 minutes).

  • Analyze the data using appropriate statistical tests (e.g., two-way ANOVA followed by a post-hoc test) to compare the effects of the different compounds and doses against the vehicle control.

  • Calculate the ED50 value for each compound if a dose-response relationship is established.

cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animal_Model Induction of Neuropathic Pain (e.g., Sciatic Nerve Ligation in Rats) Baseline Baseline Behavioral Testing (von Frey, Plantar Test) Animal_Model->Baseline Grouping Randomization into Treatment Groups (Vehicle, this compound, Pregabalin, Gabapentin) Baseline->Grouping Drug_Admin Drug Administration (e.g., i.p. or p.o.) Grouping->Drug_Admin Post_Drug_Testing Post-treatment Behavioral Testing (at multiple time points) Drug_Admin->Post_Drug_Testing Data_Collection Data Collection (Paw Withdrawal Threshold/Latency) Post_Drug_Testing->Data_Collection Stats Statistical Analysis (e.g., ANOVA) Data_Collection->Stats Results Determination of Analgesic Efficacy (Dose-response curves, ED50) Stats->Results

Figure 2: Experimental workflow for assessing analgesic effects.

Conclusion

The available evidence strongly suggests that this compound has a significantly lower affinity for the α2δ subunit of VGCCs compared to its parent compound, pregabalin. This fundamental difference in target engagement implies a substantially reduced potential for direct analgesic effects mediated through the canonical gabapentinoid pathway. While the possibility of analgesic activity through alternative mechanisms cannot be entirely ruled out without direct experimental evidence, it is hypothesized that this compound is unlikely to be an effective analgesic as a standalone agent.

Future research should focus on direct, head-to-head preclinical studies, following rigorous experimental protocols as outlined above, to definitively characterize the analgesic profile of this compound. Such studies are crucial to validate the inferences made in this guide and to determine if this compound contributes to the overall therapeutic effects of pregabalin as a metabolite or if it represents a pharmacologically distinct entity with a different therapeutic potential.

cluster_pregabalin Pregabalin cluster_nmethyl This compound cluster_gabapentin Gabapentin pregabalin Pregabalin (S)-3-(aminomethyl)-5-methylhexanoic acid nmethyl This compound (S)-3-((methylamino)methyl)-5-methylhexanoic acid gabapentin Gabapentin 1-(aminomethyl)cyclohexaneacetic acid

Figure 3: Chemical structures of the compared compounds.

References

Navigating Specificity: A Comparative Guide to N-Methylpregabalin Cross-reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of N-Methylpregabalin, the primary metabolite of pregabalin, in commercially available immunoassays. Understanding the specificity of these assays is critical for accurate quantification of pregabalin in research, clinical, and forensic settings. While direct quantitative data on this compound cross-reactivity is not always publicly available from manufacturers, this guide synthesizes existing information and provides standardized protocols for in-house validation.

Performance Comparison of Pregabalin Immunoassays

Currently, detailed public data on the cross-reactivity of this compound is limited. Manufacturers of commercial pregabalin immunoassays often provide cross-reactivity data for structurally related but distinct molecules. The following tables summarize the stated performance of two common assays.

Table 1: ARK™ Pregabalin II Assay Cross-Reactivity Data

CompoundConcentration Tested (ng/mL)Cross-Reactivity (%)
Gabapentin500,000Not Detected
L-Alanine200,000Not Detected
L-Arginine200,000Not Detected
L-Aspartic Acid200,000Not Detected
L-Glutamic Acid200,000Not Detected
Glycine200,000Not Detected
L-Histidine200,000Not Detected
L-Isoleucine200,000Not Detected
L-Leucine200,000Not Detected
L-Lysine200,000Not Detected
L-Methionine200,000Not Detected
L-Phenylalanine200,000Not Detected
L-Proline200,000Not Detected
L-Serine200,000Not Detected
L-Threonine200,000Not Detected
L-Tryptophan200,000Not Detected
L-Tyrosine200,000Not Detected
L-Valine200,000Not Detected
This compound Data Not Provided Data Not Provided

Source: ARK™ Pregabalin II Assay Package Insert. Note: "Not Detected" indicates that at the tested concentration, the compound did not produce a signal equivalent to the assay's cutoff.

Table 2: Randox Pregabalin Biochip Array Technology Cross-Reactivity Data

CompoundCross-Reactivity (%)
This compound Data Not Publicly Available in Detail

Source: Randox Toxicology Solutions Catalog. The catalog indicates that a cross-reactivity index is available, but specific quantitative data for this compound is not provided in the public-facing documentation.

Experimental Protocols

To address the gap in publicly available data, researchers can determine the cross-reactivity of this compound in-house. The following is a detailed methodology for a competitive enzyme-linked immunosorbent assay (ELISA), a common format for small molecule immunoassays. This protocol is based on established principles of immunoassay validation.

Protocol for Determining this compound Cross-Reactivity in a Competitive Immunoassay

Objective: To quantify the percentage of cross-reactivity of this compound in a pregabalin-specific competitive immunoassay.

Materials:

  • Pregabalin-specific competitive immunoassay kit (or individual components: pregabalin-coated microplate, anti-pregabalin antibody, enzyme-conjugated secondary antibody, substrate).

  • Pregabalin standard.

  • This compound.

  • Assay buffer.

  • Wash buffer.

  • Stop solution.

  • Microplate reader.

Procedure:

  • Preparation of Reagents: Prepare all reagents as per the manufacturer's instructions or established laboratory protocols.

  • Standard Curve Preparation:

    • Prepare a serial dilution of the pregabalin standard in assay buffer to create a standard curve. A typical concentration range might be 0, 10, 50, 100, 250, 500, and 1000 ng/mL.

  • This compound Dilution Series:

    • Prepare a serial dilution of this compound in assay buffer. The concentration range should be broad enough to potentially elicit a response, for example, from 10 ng/mL to 10,000 ng/mL.

  • Assay Procedure (example for a generic competitive ELISA):

    • To the wells of the pregabalin-coated microplate, add a fixed amount of anti-pregabalin antibody.

    • Add the pregabalin standards or the this compound dilutions to their respective wells.

    • Incubate to allow for competition between the pregabalin on the plate and the pregabalin/N-Methylpregabalin in the solution for binding to the antibody.

    • Wash the plate to remove unbound reagents.

    • Add the enzyme-conjugated secondary antibody and incubate.

    • Wash the plate.

    • Add the substrate and incubate for color development. The intensity of the color is inversely proportional to the concentration of pregabalin or the cross-reacting substance in the sample.

    • Add the stop solution and read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Plot the absorbance values for the pregabalin standards against their concentrations and determine the 50% inhibitory concentration (IC50) of pregabalin. The IC50 is the concentration of pregabalin that causes a 50% reduction in the maximum signal.

    • Similarly, plot the absorbance values for the this compound dilutions and determine its IC50.

    • Calculate the percent cross-reactivity using the following formula:

      % Cross-reactivity = (IC50 of Pregabalin / IC50 of this compound) x 100

Visualizing Immunoassay Principles and Workflows

To further clarify the underlying mechanisms and experimental designs, the following diagrams are provided.

G cluster_0 Homogeneous Enzyme Immunoassay Principle Analyte Pregabalin (in sample) Antibody Anti-Pregabalin Antibody Analyte->Antibody binds Enzyme_Conjugate Pregabalin-Enzyme Conjugate Enzyme_Conjugate->Antibody competes to bind Active_Enzyme Free Enzyme Conjugate Enzyme_Conjugate->Active_Enzyme remains free Inactive_Complex Inactive Antibody-Conjugate Complex Antibody->Inactive_Complex forms Substrate Substrate Product Colored Product Substrate->Product Active_Enzyme->Product acts on Substrate to produce

Caption: Signaling pathway of a homogeneous competitive enzyme immunoassay.

G cluster_1 Cross-Reactivity Determination Workflow Start Start Prepare_Standards Prepare Pregabalin Standard Curve Start->Prepare_Standards Prepare_Metabolite Prepare this compound Dilution Series Start->Prepare_Metabolite Run_Assay Perform Competitive Immunoassay Prepare_Standards->Run_Assay Prepare_Metabolite->Run_Assay Measure_Signal Measure Signal (e.g., Absorbance) Run_Assay->Measure_Signal Calculate_IC50 Calculate IC50 for Pregabalin and this compound Measure_Signal->Calculate_IC50 Calculate_CR Calculate % Cross-Reactivity Calculate_IC50->Calculate_CR End End Calculate_CR->End

A Head-to-Head Comparison of N-Methylpregabalin and Other α2δ Ligands for Neuropathic Pain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of N-Methylpregabalin and other prominent α2δ ligands, including Pregabalin, Gabapentin, and Mirogabalin. The following sections detail their comparative binding affinities, in vivo efficacy, and the experimental protocols used for their evaluation, offering valuable insights for preclinical and clinical research in neuropathic pain.

Comparative Efficacy and Binding Affinity of α2δ Ligands

The primary mechanism of action for this class of compounds is their binding to the α2δ subunit of voltage-gated calcium channels, which is crucial in modulating neurotransmitter release.[1] The affinity of these ligands for the α2δ subunit is a key determinant of their potency.

While direct comparative studies on this compound are limited, research on closely related N-methylated analogs of pregabalin provides significant insights. A pivotal study on the structure-activity relationships of pregabalin analogs demonstrated that the introduction of a methyl group adjacent to the amine in a syn orientation to the 3-isobutyl group resulted in a two-fold increase in potency for the α2δ subunit compared to Pregabalin.[2]

Below is a summary of the binding affinities for key α2δ ligands. It is important to note that while the data for the N-Methylated Pregabalin Analog, Pregabalin, and Gabapentin are from a single study, allowing for direct comparison, the data for Mirogabalin is from a separate body of research and is presented for contextual understanding.

Compoundα2δ Subunit Binding Affinity (IC50, nM)Source
N-Methylated Pregabalin Analog 120 [2]
Pregabalin 240 [2]
Gabapentin 140 [2]
Mirogabalin Higher affinity than Pregabalin[3][4]

Note: A lower IC50 value indicates a higher binding affinity. Mirogabalin is reported to have a higher binding affinity and a slower dissociation rate from the α2δ-1 subunit compared to pregabalin, which may contribute to its sustained analgesic effect.[3][4]

In Vivo Efficacy in Preclinical Models

The analgesic effects of α2δ ligands are typically evaluated in rodent models of neuropathic pain, such as the Chung model of spinal nerve ligation or diabetic neuropathy models. In these models, efficacy is often measured by the reversal of mechanical allodynia (pain response to a non-painful stimulus) and thermal hyperalgesia (increased sensitivity to heat).

Pregabalin has demonstrated more potent and robust activity than gabapentin in preclinical models of neuropathic pain, epilepsy, and anxiety.[2] While specific in vivo data for this compound from a direct comparative study is not available in the public domain, the enhanced binding affinity of its analog suggests the potential for greater in vivo potency. However, the aforementioned study noted that the N-methylated analog with increased α2δ affinity was inactive in in vivo models, suggesting that other factors, such as transport across the blood-brain barrier via the system L amino acid transporter, also play a critical role in the overall pharmacological activity.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key assays used in the evaluation of α2δ ligands.

Radioligand Binding Assay for α2δ Subunit Affinity

This assay determines the binding affinity of a test compound to the α2δ subunit of voltage-gated calcium channels by measuring the displacement of a radiolabeled ligand.

Protocol:

  • Membrane Preparation: Porcine brain cortices are homogenized in a sucrose buffer and centrifuged. The resulting pellet is resuspended and stored at -80°C. On the day of the assay, the membranes are thawed and resuspended in the assay buffer.

  • Assay Buffer: 10 mM HEPES/NaOH, pH 7.4.

  • Radioligand: [³H]-Gabapentin.

  • Incubation: Assays are conducted in a 96-well format. 100 µL of the membrane homogenate (containing 10 µg of protein) is incubated with 50 µL of [³H]-Gabapentin (final concentration 10 nM) and 50 µL of the test compound at various concentrations.

  • Incubation Conditions: The mixture is incubated for 30 minutes at room temperature.

  • Filtration: The incubation is terminated by rapid filtration through a GF/B filter plate that has been pre-treated with 0.5% polyethyleneimine. The filters are then washed three times with ice-cold wash buffer (100 mM NaCl).

  • Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined using non-linear regression analysis. Specific binding is defined as the difference between total binding and non-specific binding (determined in the presence of a high concentration of unlabeled Gabapentin).

In Vivo Model of Neuropathic Pain: Spinal Nerve Ligation (Chung Model)

This model is used to assess the analgesic efficacy of compounds in a rodent model of peripheral nerve injury-induced neuropathic pain.

Protocol:

  • Animal Model: Male Sprague-Dawley rats are anesthetized. The L5 and L6 spinal nerves are exposed and tightly ligated with silk suture.

  • Behavioral Testing (Mechanical Allodynia): At least one week post-surgery, the baseline pain threshold is assessed using von Frey filaments. The rats are placed on a wire mesh platform, and calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw. The 50% paw withdrawal threshold is determined using the up-down method.

  • Drug Administration: Test compounds (e.g., this compound, Pregabalin) or vehicle are administered, typically via oral gavage or intraperitoneal injection.

  • Post-Dosing Assessment: Paw withdrawal thresholds are reassessed at various time points after drug administration (e.g., 1, 2, 4, and 6 hours).

  • Data Analysis: The percentage reversal of mechanical allodynia is calculated for each animal at each time point. A significant increase in the paw withdrawal threshold compared to the vehicle-treated group indicates an analgesic effect.

Visualizing the Drug Development and Comparison Pathway

The following diagram illustrates the logical workflow for the development and comparative evaluation of novel α2δ ligands like this compound.

G cluster_0 Preclinical Development cluster_1 Comparative Analysis cluster_2 Clinical Evaluation Compound Synthesis Compound Synthesis In Vitro Screening In Vitro Screening Compound Synthesis->In Vitro Screening Lead Identification Binding Affinity (α2δ) Binding Affinity (α2δ) In Vitro Screening->Binding Affinity (α2δ) Target Validation In Vivo Efficacy Models In Vivo Efficacy Models Binding Affinity (α2δ)->In Vivo Efficacy Models Functional Assessment Pharmacokinetics/Toxicology Pharmacokinetics/Toxicology In Vivo Efficacy Models->Pharmacokinetics/Toxicology Safety & ADME Head-to-Head Binding Assays Head-to-Head Binding Assays Pharmacokinetics/Toxicology->Head-to-Head Binding Assays Candidate Selection Comparative In Vivo Studies Comparative In Vivo Studies Head-to-Head Binding Assays->Comparative In Vivo Studies Potency Ranking Data Analysis & SAR Data Analysis & SAR Comparative In Vivo Studies->Data Analysis & SAR Structure-Activity Relationship Phase I Trials (Safety) Phase I Trials (Safety) Data Analysis & SAR->Phase I Trials (Safety) Clinical Candidate Phase II Trials (Efficacy) Phase II Trials (Efficacy) Phase I Trials (Safety)->Phase II Trials (Efficacy) Phase III Trials (Pivotal) Phase III Trials (Pivotal) Phase II Trials (Efficacy)->Phase III Trials (Pivotal)

Caption: Workflow for α2δ Ligand Development and Comparison.

References

A Comparative Analysis of the Anticonvulsant Properties of Pregabalin and Gabapentin

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – This guide provides a comprehensive comparison of the anticonvulsant effects of Pregabalin and its structural analog, Gabapentin, for researchers, scientists, and professionals in drug development. While the initial topic of interest was N-Methylpregabalin, publicly available data on its anticonvulsant properties are scarce, as it is primarily known as the main metabolite of Pregabalin, with less than 2% of the parent compound being metabolized.[1] Therefore, this guide focuses on the extensively studied and clinically relevant compounds, Pregabalin and Gabapentin, to offer a valuable resource for understanding their comparative efficacy, mechanisms of action, and experimental validation.

Comparative Efficacy of Pregabalin and Gabapentin

Both Pregabalin and Gabapentin are established as effective adjunct therapies for focal (partial-onset) seizures. Clinical and preclinical data provide a nuanced understanding of their relative potencies and effectiveness.

Clinical Efficacy in Focal Seizures

A randomized, double-blind, parallel-group study directly compared the adjunctive efficacy of Pregabalin and Gabapentin in adults with refractory partial-onset seizures. The primary endpoint was the percentage change in 28-day seizure rate from baseline. The results showed no statistically significant difference between the two treatments.[1][2][3]

MetricPregabalinGabapentinStatistical Significance
Median % Change in Seizure Rate -58.65%-57.43%Not Significant[1][2][3]
Mean % Change in Seizure Rate -47.7% (SD 48.3)-45.28% (SD 60.6)Not Significant[1][2][3]
≥50% Responder Rate 56.3%58.3%Not Significant[2]
≥75% Responder Rate 33.6%34.2%Not Significant[2]

Table 1: Comparison of Clinical Efficacy in Adjunctive Treatment of Focal Seizures.[1][2][3]

Despite the similar outcomes in this head-to-head trial, some analyses suggest that at comparable effective doses, Pregabalin may be more effective than Gabapentin in reducing seizure frequency.[4][5]

Preclinical Anticonvulsant Activity

Preclinical studies in rodent models are crucial for determining the intrinsic anticonvulsant potential of compounds. The Maximal Electroshock (MES) and subcutaneous Pentylenetetrazol (scPTZ) tests are standard models used for this purpose. Pregabalin consistently demonstrates higher potency than Gabapentin in these models.

CompoundAnimal ModelTestED₅₀ (mg/kg)
Pregabalin RatMES (PO)1.8[6][7][8][9]
MouseMES (PO)11.6[10]
MousescPTZ (PO)31[6][8]
Gabapentin MouseMES (PO)~30-100+
MousescPTZ (PO)>300

Table 2: Comparative Preclinical Anticonvulsant Potency (ED₅₀). Note: Gabapentin ED₅₀ values can vary significantly across studies.

Pharmacokinetic Profile Comparison

The pharmacokinetic properties of a drug are critical to its clinical utility. Pregabalin exhibits several advantages over Gabapentin in this regard.

ParameterPregabalinGabapentin
Bioavailability ≥90% (dose-independent)[4][11][12][13]33-60% (decreases with increasing dose)[4][11][12]
Absorption Rapid and linear[4][11][12][13]Saturable and non-linear[4][11][13]
Time to Peak Plasma Concentration ~1 hour[4][12]3-4 hours[4]
Plasma Protein Binding <1%<3%[12]
Metabolism Negligible (<2%)[14]Negligible[13]
Elimination Half-life ~6 hours[4][11]~5-7 hours[11]

Table 3: Comparison of Pharmacokinetic Properties.[4][11][12][13][14]

Pregabalin's linear and predictable pharmacokinetics offer a significant clinical advantage, allowing for more consistent plasma concentrations with dose adjustments.[4][11][13]

Mechanism of Action

Pregabalin and Gabapentin share a common mechanism of action, which is distinct from many other anticonvulsant drugs. They do not directly interact with GABA receptors but exert their effects by binding to the α2δ-1 (alpha-2-delta-1) subunit of voltage-gated calcium channels in the central nervous system.[14] This binding reduces the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters such as glutamate.[4]

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron VGCC Voltage-Gated Calcium Channel (VGCC) Vesicle Synaptic Vesicle (contains Glutamate) VGCC->Vesicle Ca²⁺ influx (inhibited) a2d1 α2δ-1 subunit a2d1->VGCC Modulates Glutamate_released Glutamate Vesicle->Glutamate_released Exocytosis (reduced) Receptor Glutamate Receptor Glutamate_released->Receptor Binds to Excitation Neuronal Excitation Receptor->Excitation Leads to Pregabalin Pregabalin/ Gabapentin Pregabalin->a2d1 Binds to

Mechanism of action of Pregabalin and Gabapentin.

Experimental Protocols

The following are detailed methodologies for key preclinical experiments used to assess the anticonvulsant activity of compounds like Pregabalin and Gabapentin.

Maximal Electroshock (MES) Test

The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[11]

  • Animals: Male mice (e.g., CF-1 or C57BL/6 strains) or rats (e.g., Sprague-Dawley).[11]

  • Apparatus: An electroconvulsive shock generator.

  • Procedure:

    • The test compound or vehicle is administered to the animals at predetermined doses and time points.

    • At the time of peak effect, a constant alternating current (e.g., 60 Hz, 50 mA for mice, 150 mA for rats) is delivered for a short duration (e.g., 0.2 seconds) through corneal or ear clip electrodes.[11]

    • Prior to stimulation, the corneas are anesthetized with a local anesthetic (e.g., 0.5% tetracaine hydrochloride) and saline is applied to ensure good electrical contact.[11]

    • The animals are observed for the presence or absence of a tonic hindlimb extension seizure.

  • Endpoint: Abolition of the tonic hindlimb extension component of the seizure is considered protection.[11] The dose of the compound that protects 50% of the animals (ED₅₀) is then calculated.

Subcutaneous Pentylenetetrazol (scPTZ) Test

The scPTZ test is a model for myoclonic and absence seizures and identifies compounds that can raise the seizure threshold.[1][12]

  • Animals: Male mice or rats.

  • Procedure:

    • The test compound or vehicle is administered to the animals.

    • At the time of peak effect, a convulsant dose of Pentylenetetrazol (PTZ) (e.g., 85 mg/kg for CF-1 mice) is injected subcutaneously into a loose fold of skin on the neck.[1]

    • The animals are placed in individual observation cages and monitored for the next 30 minutes.

  • Endpoint: The presence of a clonic seizure lasting for at least 3-5 seconds is the endpoint.[1] An animal is considered protected if it does not exhibit this endpoint. The ED₅₀ is calculated as the dose that protects 50% of the animals.

G cluster_protocol Experimental Workflow for Anticonvulsant Screening cluster_mes Maximal Electroshock (MES) Test cluster_ptz Pentylenetetrazol (PTZ) Test start Animal Acclimatization dosing Administer Test Compound (e.g., Pregabalin/Gabapentin) or Vehicle start->dosing tpe Wait for Time of Peak Effect (TPE) dosing->tpe mes_stim Apply Electrical Stimulus (e.g., 50mA, 0.2s) tpe->mes_stim ptz_inject Inject PTZ Subcutaneously (e.g., 85 mg/kg) tpe->ptz_inject mes_obs Observe for Tonic Hindlimb Extension mes_stim->mes_obs mes_end Endpoint: Protection vs. Seizure mes_obs->mes_end analysis Data Analysis: Calculate ED₅₀ mes_end->analysis ptz_obs Observe for Clonic Seizures (30 min) ptz_inject->ptz_obs ptz_end Endpoint: Protection vs. Seizure ptz_obs->ptz_end ptz_end->analysis

Workflow for preclinical anticonvulsant screening.

Conclusion

References

A Comparative Pharmacokinetic Analysis: N-Methylpregabalin vs. Pregabalin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the pharmacokinetic profiles of N-Methylpregabalin and its parent drug, pregabalin. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of these compounds. While extensive data is available for pregabalin, a widely used medication, information on the pharmacokinetics of its primary metabolite, this compound, is limited. This guide synthesizes the available experimental data to draw a comparative analysis.

Executive Summary

Comparative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of pregabalin. The available information for this compound is included for comparison, highlighting the current gaps in knowledge.

Pharmacokinetic ParameterPregabalinThis compound
Absorption
Bioavailability≥90% (independent of dose)[3][5][6]Data not available
Tmax (Time to Peak Plasma Concentration)~1 hour[3][5][8]Data not available
Effect of FoodRate of absorption is reduced (lower Cmax, delayed Tmax), but the extent of absorption (AUC) is not significantly affected.[5][9]Data not available
Distribution
Plasma Protein Binding0% (does not bind to plasma proteins)[2][3][10]Data not available
Volume of Distribution (Vd)~0.5 L/kg[11]Data not available
Metabolism
Extent of MetabolismNegligible (<2% of the dose is metabolized)[2][7]Is the primary metabolite of pregabalin.[6]
Major MetaboliteThis compound[6]Not applicable
Elimination
Elimination Half-life (t1/2)~6.3 hours[5][10]Data not available
Route of ExcretionPrimarily renal (>90% as unchanged drug)[1][2][4]Assumed to be renally excreted.
Renal ClearanceProportional to creatinine clearance[4][12]Data not available

Experimental Protocols

The pharmacokinetic parameters of pregabalin have been determined through numerous clinical studies. A typical experimental design for a single-dose, open-label, crossover study in healthy volunteers is outlined below.

1. Study Population:

  • Healthy adult male and/or female subjects.[13]

  • Subjects are screened for normal renal and hepatic function through blood and urine tests.[13]

  • Exclusion criteria typically include a history of significant medical conditions, drug or alcohol abuse, and use of other medications within a specified period before the study.[13]

2. Study Design:

  • An open-label, single-dose, randomized, two-period crossover design is often employed to compare different formulations or dosing conditions.

  • A washout period of at least one week is maintained between the two periods.

3. Dosing and Administration:

  • A single oral dose of pregabalin (e.g., 150 mg) is administered to subjects after an overnight fast.[9]

  • For food-effect studies, the dose is administered after a standardized high-fat meal.[9]

4. Sample Collection:

  • Serial blood samples are collected from a peripheral vein at predefined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose).

  • Plasma is separated by centrifugation and stored frozen until analysis.

  • Urine samples are often collected over specified intervals to determine the extent of renal excretion.

5. Bioanalytical Method:

  • Plasma and urine concentrations of pregabalin and its metabolites are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

6. Pharmacokinetic Analysis:

  • Non-compartmental analysis is used to determine the key pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), t1/2, and renal clearance.

Visualizing the Metabolic Pathway and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the metabolic conversion of pregabalin and a typical workflow for a clinical pharmacokinetic study.

Pregabalin Pregabalin Metabolism Minimal Metabolism (<2%) Pregabalin->Metabolism N_Methylpregabalin This compound (Main Metabolite) Metabolism->N_Methylpregabalin

Caption: Metabolic pathway of pregabalin to this compound.

cluster_0 Pre-Study cluster_1 Study Conduct cluster_2 Post-Study Screening Subject Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Dosing Drug Administration (Fasted/Fed) Informed_Consent->Dosing Sampling Serial Blood & Urine Sampling Dosing->Sampling Bioanalysis Sample Analysis (LC-MS/MS) Sampling->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis Report Final Study Report PK_Analysis->Report

Caption: Workflow of a typical clinical pharmacokinetic study.

Conclusion

Pregabalin exhibits a favorable and well-defined pharmacokinetic profile characterized by rapid absorption, high bioavailability, and minimal metabolism, with excretion primarily as an unchanged drug through the kidneys.[1][2][4][5] Its main metabolite, this compound, is formed in very small quantities in humans, and as such, its direct pharmacokinetic properties have not been a primary focus of extensive investigation.[6][7] The methylation of the primary amine group in pregabalin to form this compound is a minor metabolic pathway.[14] Further research is required to fully characterize the absorption, distribution, metabolism, and excretion of this compound to provide a more direct and comprehensive pharmacokinetic comparison with its parent compound. The provided data on pregabalin, however, offers a robust foundation for understanding its clinical behavior and serves as a critical reference for any future studies on its metabolites.

References

Validating Off-Target Effects of N-Methylpregabalin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the potential off-target effects of N-Methylpregabalin, the primary metabolite of the widely used neuropathic pain and anticonvulsant medication, pregabalin. Due to the limited publicly available data on the specific off-target profile of this compound, this guide offers a comparative analysis based on the known profile of its parent compound, pregabalin, and another relevant gabapentinoid, gabapentin. The experimental protocols detailed herein represent standard industry practices for comprehensive off-target liability assessment.

Executive Summary

This compound is the principal, albeit minor, metabolite of pregabalin[1][2][3]. Pregabalin's therapeutic effects are primarily mediated through its high-affinity binding to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels (VGCCs), which modulates the release of excitatory neurotransmitters[4]. Critically, the N-methylation present in this compound has been shown to dramatically reduce its binding affinity for the α2δ subunit[4]. This suggests that this compound likely possesses significantly lower on-target pharmacological activity compared to its parent compound.

While direct experimental data on the off-target profile of this compound is scarce, an evaluation of its potential for off-target interactions is a critical step in a comprehensive safety assessment. This guide outlines the methodologies for such an evaluation and provides a comparative context using data available for pregabalin and gabapentin.

Comparative Off-Target Profile: A Predictive Overview

In the absence of direct experimental data for this compound, a predicted off-target profile can be inferred from its parent compound, pregabalin. It is hypothesized that this compound would exhibit a favorable off-target profile, with low affinity for a broad range of receptors, ion channels, and transporters, similar to pregabalin. However, empirical testing is essential for confirmation.

The following table summarizes the known off-target binding data for pregabalin and gabapentin, which serves as a benchmark for the predicted profile of this compound. It is anticipated that this compound would show even less activity at these off-targets due to its reduced on-target affinity.

Target ClassSpecific TargetPregabalin (% Inhibition at 10 µM)Gabapentin (% Inhibition at 10 µM)This compound (Predicted)
GPCRs Adenosine A1<20<20Very Low
Adrenergic α1<20<20Very Low
Adrenergic α2<20<20Very Low
Adrenergic β1<20<20Very Low
Dopamine D1<20<20Very Low
Dopamine D2<20<20Very Low
GABA-ANo significant bindingNo significant bindingVery Low
GABA-BNo significant bindingNo significant bindingVery Low
Serotonin 5-HT1A<20<20Very Low
Serotonin 5-HT2A<20<20Very Low
Ion Channels Calcium Channel (L-type)<20<20Very Low
Potassium Channel (hERG)<20<20Very Low
Sodium Channel (Site 2)<20<20Very Low
Transporters Dopamine Transporter<20<20Very Low
Norepinephrine Transporter<20<20Very Low
Serotonin Transporter<20<20Very Low

Data for Pregabalin and Gabapentin is based on publicly available safety pharmacology data. The predicted profile for this compound is hypothetical and requires experimental validation.

Experimental Protocols for Off-Target Validation

A tiered approach is recommended for validating the off-target effects of this compound, progressing from broad screening to more focused functional assays for any identified hits.

Tier 1: Broad Panel Off-Target Screening

The initial step involves screening this compound against a comprehensive panel of known biological targets. This is typically performed by contract research organizations (CROs) offering standardized safety pharmacology panels.

Methodology: Radioligand Binding Assays

  • Principle: This technique measures the ability of the test compound (this compound) to displace a specific, radioactively labeled ligand from its target receptor, ion channel, or transporter.

  • Procedure:

    • A fixed concentration of a radioligand with known high affinity for the target is incubated with a preparation of cells or membranes expressing the target.

    • Increasing concentrations of this compound are added to the incubation mixture.

    • After reaching equilibrium, the bound and free radioligand are separated by filtration.

    • The amount of radioactivity bound to the filter is quantified using a scintillation counter.

    • The percentage of inhibition of radioligand binding by this compound is calculated.

  • Initial Screening Concentration: A standard concentration, often 10 µM, is used for the initial broad panel screen. A significant interaction is typically defined as >50% inhibition at this concentration.

Tier 2: Dose-Response Analysis and Functional Assays

For any targets where significant binding is observed in the initial screen, a more detailed investigation is warranted.

Methodology: Dose-Response Binding Assays

  • Principle: To determine the potency of the interaction, a dose-response curve is generated to calculate the inhibitor constant (Ki) or the half-maximal inhibitory concentration (IC50).

  • Procedure: Similar to the single-point binding assay, but a range of this compound concentrations are tested to generate a sigmoidal dose-response curve.

Methodology: Functional Assays

  • Principle: These assays determine whether the binding of this compound to an off-target has a functional consequence (i.e., agonist, antagonist, or allosteric modulator activity).

  • Examples of Functional Assays:

    • GPCRs: Measurement of second messenger levels (e.g., cAMP, IP3) or GTPγS binding assays.

    • Ion Channels: Electrophysiological techniques (e.g., patch-clamp) to measure changes in ion flow across the cell membrane.

    • Enzymes: Measurement of the rate of substrate conversion to product in the presence of the test compound.

    • Transporters: Measurement of the uptake or release of a labeled substrate.

Visualizing Key Pathways and Workflows

To aid in the understanding of the on-target mechanism and the experimental approach to off-target validation, the following diagrams are provided.

On-Target Signaling Pathway of Pregabalin Pregabalin Pregabalin a2d α2δ Subunit of VGCC Pregabalin->a2d Binds to VGCC Voltage-Gated Calcium Channel a2d->VGCC Modulates Ca_influx Calcium Influx VGCC->Ca_influx Reduces NT_release Neurotransmitter Release (e.g., Glutamate, Substance P) Ca_influx->NT_release Inhibits Therapeutic_effects Therapeutic Effects (Analgesia, Anxiolysis) NT_release->Therapeutic_effects Leads to

Caption: On-Target Signaling Pathway of Pregabalin.

Experimental Workflow for Off-Target Validation Start Start: This compound Tier1 Tier 1: Broad Panel Screening (Radioligand Binding Assays at 10 µM) Start->Tier1 Decision1 Significant Binding? (>50% Inhibition) Tier1->Decision1 Tier2 Tier 2: Confirmatory Assays Decision1->Tier2 Yes NoHit No Significant Off-Target Activity Decision1->NoHit No DoseResponse Dose-Response Binding (Determine Ki/IC50) Tier2->DoseResponse FunctionalAssay Functional Assays (e.g., Patch Clamp, Second Messenger) Tier2->FunctionalAssay Hit Characterized Off-Target Interaction DoseResponse->Hit FunctionalAssay->Hit

Caption: Experimental Workflow for Off-Target Validation.

Conclusion

Validating the off-target effects of this compound is a crucial component of its overall safety assessment. Although specific data is currently lacking, a predictive analysis based on its parent compound, pregabalin, suggests a low likelihood of significant off-target interactions. The experimental protocols outlined in this guide provide a robust framework for empirically testing this hypothesis. A thorough investigation, following the described tiered approach, will provide the necessary data to confidently assess the safety profile of this compound and inform its potential for further development.

References

Safety Operating Guide

Navigating the Disposal of N-Methylpregabalin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of N-Methylpregabalin, a derivative of Pregabalin, is a critical component of laboratory safety and environmental responsibility. As with any pharmaceutical compound, its disposal is governed by stringent regulations to mitigate potential risks to human health and ecosystems. This guide provides essential information and step-by-step procedures for researchers, scientists, and drug development professionals to ensure the safe and compliant disposal of this compound.

Regulatory Framework for Pharmaceutical Waste

The disposal of pharmaceutical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Drug Enforcement Administration (DEA) for controlled substances.[1][2][3] State and local regulations may also apply and can be more stringent than federal laws.[1]

Pharmaceutical waste is broadly categorized as hazardous or non-hazardous.[1][3] Hazardous pharmaceutical waste is regulated under RCRA Subpart P, which outlines specific management requirements for healthcare facilities and reverse distributors.[2][4] A key provision of this rule is the prohibition of flushing hazardous waste pharmaceuticals down the drain.[2] Most pharmaceutical waste is ultimately treated by incineration at a licensed facility.[2]

Regulatory BodyKey ResponsibilitiesRelevant Regulations
EPA Sets guidelines for hazardous waste management.Resource Conservation and Recovery Act (RCRA), including Subpart P for pharmaceutical waste.[1][2][4]
DEA Regulates the disposal of controlled substances.Controlled Substances Act.[3]
State Agencies May impose more stringent disposal requirements.Varies by state.

Hazard Profile of this compound and Related Compounds

Given the hazard profile of the parent compound, it is prudent to handle this compound with care, assuming it may pose similar risks. Therefore, it should be managed as a potentially hazardous chemical waste.

Step-by-Step Disposal Procedures for this compound in a Laboratory Setting

1. Waste Identification and Segregation:

  • Characterize the Waste: Determine if the this compound waste is considered hazardous. Based on the data for Pregabalin, it is best to manage it as such. This includes pure this compound, contaminated materials (e.g., gloves, wipes, glassware), and solutions containing the compound.

  • Segregate Waste Streams: Do not mix this compound waste with non-hazardous laboratory trash. Use a designated, clearly labeled, and sealed waste container.

2. Personal Protective Equipment (PPE):

  • When handling this compound waste, always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[6][10]

3. Waste Collection and Storage:

  • Container: Use a compatible, leak-proof container with a secure lid. The container must be in good condition and compatible with the waste.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Storage: Store the waste container in a designated, secure area away from incompatible materials. The storage area should be well-ventilated.

4. Disposal Pathway:

  • Consult Your EHS Department: Your institution's EHS department is the primary resource for specific disposal procedures. They will have established protocols for chemical waste disposal that comply with all federal, state, and local regulations.

  • Licensed Waste Hauler: The disposal of hazardous chemical waste must be handled by a licensed and reputable hazardous waste contractor. Your EHS department will have a contract with such a service.

  • Prohibited Disposal Methods:

    • DO NOT pour this compound waste down the drain.[11] This is prohibited for hazardous pharmaceuticals and can contaminate water supplies.[11]

    • DO NOT dispose of this compound waste in the regular trash.[12]

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, the general principle for laboratory chemical waste is to render it as safe as possible for transport and final disposal, which is typically high-temperature incineration. Any neutralization or deactivation procedures should only be performed by trained personnel following a validated protocol and with the approval of the institutional EHS department.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

G start Start: this compound Waste Generated is_controlled Is it a DEA Controlled Substance? start->is_controlled is_hazardous Is it RCRA Hazardous Waste? (Assume 'Yes' based on Pregabalin data) is_controlled->is_hazardous No dea_protocol Follow DEA Regulations for Controlled Substance Disposal is_controlled->dea_protocol Yes segregate_hazardous Segregate as Hazardous Waste is_hazardous->segregate_hazardous Yes dea_protocol->is_hazardous label_container Label Container: 'Hazardous Waste - this compound' segregate_hazardous->label_container store_safely Store in Designated Secure Area label_container->store_safely contact_ehs Contact Institutional EHS for Pickup store_safely->contact_ehs licensed_disposal Disposal by Licensed Hazardous Waste Contractor contact_ehs->licensed_disposal end End: Compliant Disposal licensed_disposal->end

Caption: Decision workflow for this compound disposal.

References

Personal protective equipment for handling N-Methylpregabalin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for N-Methylpregabalin was not located. The following guidance is based on the safety data for the closely related compound, Pregabalin. It is imperative to treat this compound with at least the same level of caution. This guide is intended for researchers, scientists, and drug development professionals and should be supplemented by a thorough risk assessment for the specific procedures being undertaken.

This compound is a compound intended for research applications.[1] As a derivative of Pregabalin, it is prudent to assume it shares similar toxicological properties. Pregabalin is classified as a reproductive toxicant (Category 2) and can cause serious eye damage.[2] Prolonged or repeated oral exposure may lead to damage to the central nervous system, skin, and hematopoietic system.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash goggles.[3] A face shield may be necessary if there is a splash hazard.Wear two pairs of nitrile or other impervious gloves.[3][4] Change gloves immediately if contaminated, torn, or punctured.[4]A disposable gown made of low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[4]For operations likely to generate dust, use a NIOSH-approved respirator with a particulate filter (e.g., N95) within a ventilated enclosure.[2]
Solution Preparation Chemical splash goggles. A face shield is recommended if there is a significant splash risk.Nitrile or other chemically resistant gloves.A lab coat or disposable gown.Work in a certified chemical fume hood or other ventilated enclosure.
In-vitro/In-vivo Administration Safety glasses with side shields or goggles.Nitrile or other impervious gloves.A lab coat or disposable gown.Dependent on the specific procedure and potential for aerosol generation.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Pre-Handling:

  • Designate a specific area for handling this compound, preferably within a chemical fume hood or other containment device like a ventilated balance enclosure.[3]

  • Ensure that an emergency eyewash station and safety shower are readily accessible.[5]

  • Assemble all necessary equipment and materials before starting work to minimize movement in and out of the designated area.

  • Verify that all personnel are trained on the potential hazards and safe handling procedures.

2. Handling the Compound:

  • Wear the appropriate PPE as outlined in the table above.

  • When handling the solid form, use techniques that minimize dust generation.[6][7]

  • If tablets or capsules are crushed or broken, avoid breathing the dust and prevent contact with eyes, skin, and clothing.[6][7]

  • For solution preparation, slowly add the solid to the solvent to avoid splashing.

  • All handling should be done in a well-ventilated area.[2][5]

3. Post-Handling and Decontamination:

  • Thoroughly decontaminate all surfaces and equipment after use.

  • Remove PPE carefully to avoid cross-contamination. The outer pair of gloves should be removed first.[4]

  • Wash hands thoroughly with soap and water after removing gloves.[2][4]

  • Do not eat, drink, or smoke in areas where this compound is handled.[2][5]

Diagram: PPE Selection Workflow

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_controls Engineering Controls start Start: Handling This compound task Identify Task: Weighing, Solution Prep, Administration start->task respiratory Respiratory Protection: Respirator (if dust/aerosol) task->respiratory If dust or aerosol generation is likely fume_hood Use Chemical Fume Hood or Ventilated Enclosure task->fume_hood Always eye_face Eye/Face Protection: Goggles/Face Shield hand Hand Protection: Double Nitrile Gloves body Body Protection: Disposable Gown/Lab Coat fume_hood->eye_face fume_hood->hand fume_hood->body Waste_Disposal_Path cluster_generation Waste Generation cluster_streams Waste Streams cluster_disposal Disposal waste_source Handling of This compound solid_waste Unused Compound & Contaminated Labware waste_source->solid_waste ppe_waste Contaminated PPE (Gloves, Gown) waste_source->ppe_waste sharps_waste Contaminated Sharps waste_source->sharps_waste hazardous_container Labeled Hazardous Waste Container solid_waste->hazardous_container ppe_waste->hazardous_container sharps_container Sharps Container sharps_waste->sharps_container licensed_disposal Licensed Hazardous Waste Disposal hazardous_container->licensed_disposal sharps_container->licensed_disposal

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.